molecular formula C11H13NO5 B1627190 Ethyl 4-Ethoxy-3-nitrobenzoate CAS No. 937625-32-6

Ethyl 4-Ethoxy-3-nitrobenzoate

Cat. No.: B1627190
CAS No.: 937625-32-6
M. Wt: 239.22 g/mol
InChI Key: OFGXEABLPOGFPA-UHFFFAOYSA-N
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Description

Ethyl 4-Ethoxy-3-nitrobenzoate is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-Ethoxy-3-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-Ethoxy-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Ethoxy-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-ethoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(11(13)17-4-2)7-9(10)12(14)15/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGXEABLPOGFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586246
Record name Ethyl 4-ethoxy-3-nitrobenzoate
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Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937625-32-6
Record name Ethyl 4-ethoxy-3-nitrobenzoate
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Record name Ethyl 4-ethoxy-3-nitrobenzoate
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Foundational & Exploratory

Ethyl 4-ethoxy-3-nitrobenzoate CAS 937625-32-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 4-ethoxy-3-nitrobenzoate (CAS 937625-32-6)

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of novel chemical entities is paramount to innovation. This guide provides a detailed exploration of Ethyl 4-ethoxy-3-nitrobenzoate, a substituted nitroaromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific data for this particular molecule is emerging, this paper will synthesize available information and draw upon established knowledge of structurally related compounds to present a thorough technical overview.

Core Molecular Identity and Physicochemical Profile

Ethyl 4-ethoxy-3-nitrobenzoate is a disubstituted benzene derivative, featuring an ethoxy group and a nitro group, in addition to an ethyl ester functionality. These functional groups impart a unique electronic and steric profile, influencing its reactivity and potential applications.

Table 1: Physicochemical Properties of Ethyl 4-ethoxy-3-nitrobenzoate and Related Analogues

PropertyEthyl 4-ethoxy-3-nitrobenzoateEthyl 4-nitrobenzoateEthyl 4-methoxy-3-nitrobenzoateEthyl 4-ethoxybenzoate
CAS Number 937625-32-6[1]99-77-4[2]16357-47-4[3]23676-09-7[4]
Molecular Formula C₁₁H₁₃NO₅[1]C₉H₉NO₄[2]C₁₀H₁₁NO₅[3]C₁₁H₁₄O₃[4]
Molecular Weight 239.23 g/mol [1]195.17 g/mol [2]225.20 g/mol [3]194.23 g/mol [4]
Melting Point Not available55-59 °C[5]Not availableNot available
Boiling Point Not available245-246 °C[5]Not availableNot available
Appearance Not availableYellow crystalline powderNot availableNot available
Solubility Insoluble in water (predicted), Soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)Not availableNot availableNot available

Note: Some physical properties for Ethyl 4-ethoxy-3-nitrobenzoate are not yet publicly available and are estimated based on the properties of structurally similar compounds.

Structural Representation:

The arrangement of the functional groups on the benzene ring is crucial for its reactivity. The ethoxy group at position 4 and the nitro group at position 3 create a specific electronic environment that directs further chemical transformations.

G cluster_0 Synthesis Workflow Start Ethyl 4-ethoxybenzoate Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Substrate Nitrating_Agent Mixed Acid (HNO₃/H₂SO₄) Nitrating_Agent->Reaction Reagent Workup Quenching, Extraction, and Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Ethyl 4-ethoxy-3-nitrobenzoate Purification->Product

Proposed synthesis workflow for Ethyl 4-ethoxy-3-nitrobenzoate.
Experimental Protocol: Nitration of Ethyl 4-ethoxybenzoate

This protocol is a representative procedure adapted from standard nitration methodologies for activated aromatic systems.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction: Dissolve Ethyl 4-ethoxybenzoate in a suitable solvent, such as glacial acetic acid or dichloromethane. Slowly add the pre-cooled nitrating mixture to the solution of the starting material while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and minimize side-product formation.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, the mixture is carefully poured over crushed ice to quench the reaction. The crude product may precipitate and can be collected by filtration. If the product remains in solution, it can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove any residual acid.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. [6]The presence of the nitro group offers a versatile handle for further chemical modifications.

Synthetic Intermediate

The most significant application of Ethyl 4-ethoxy-3-nitrobenzoate is as a synthetic intermediate. The nitro group can be readily reduced to an amino group, opening up a plethora of subsequent chemical transformations.

G cluster_0 Synthetic Utility Start Ethyl 4-ethoxy-3-nitrobenzoate Reduction Reduction of Nitro Group (e.g., H₂/Pd, Sn/HCl) Start->Reduction Amine_Intermediate Ethyl 3-amino-4-ethoxybenzoate Reduction->Amine_Intermediate Amide_Formation Amide Coupling Amine_Intermediate->Amide_Formation Heterocycle_Formation Heterocycle Synthesis Amine_Intermediate->Heterocycle_Formation Final_Products Bioactive Molecules, Functional Materials Amide_Formation->Final_Products Heterocycle_Formation->Final_Products

Potential synthetic pathways from Ethyl 4-ethoxy-3-nitrobenzoate.

The resulting 3-amino-4-ethoxybenzoate derivative is a valuable precursor for:

  • Amide bond formation: The amino group can be acylated to form a wide range of amides, many of which are found in biologically active molecules.

  • Heterocyclic synthesis: The diamino-substituted benzene ring can be used as a scaffold to construct various heterocyclic systems, which are prevalent in many drug classes.

  • Diazotization reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.

Potential Biological Activity

Nitroaromatic compounds themselves can exhibit biological activity. For instance, nitrobenzoate derivatives have been investigated for their antimycobacterial properties. [7]The nitro group is often a key feature in prodrugs that are activated by microbial nitroreductases. [8]While the specific biological activity of Ethyl 4-ethoxy-3-nitrobenzoate has not been reported, its structural motifs suggest that it could be a candidate for screening in various biological assays, particularly in the context of infectious diseases.

Spectral Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two ethyl groups (ethoxy and ester), each with a characteristic quartet and triplet pattern. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the ethoxy, nitro, and ester groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all eleven carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the two ethyl groups.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the ethyl group from the ether.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • Strong C=O stretching vibration for the ester group (around 1720 cm⁻¹).

  • Asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).

  • C-O stretching vibrations for the ether and ester groups.

  • Aromatic C-H and C=C stretching vibrations.

Safety and Handling

No specific GHS classification is available for Ethyl 4-ethoxy-3-nitrobenzoate. However, based on the data for structurally related nitroaromatic compounds, it is prudent to handle this chemical with care.

Potential Hazards (inferred from analogues):

  • Harmful if swallowed.

  • May cause skin and eye irritation.

  • May cause respiratory tract irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

References

  • The Royal Society of Chemistry. (2011). Supporting Information for -. Retrieved February 9, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-ethoxybenzoate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Mendes, S., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
  • PubChem. (n.d.). Ethyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... Retrieved February 9, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved February 9, 2026, from [Link]

  • MDPI. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved February 9, 2026, from [Link]

  • SciRP.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). Ethyl 4-nitrobenzoate NMR. Retrieved February 9, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved February 9, 2026, from [Link]

  • GSRS. (n.d.). ETHYL 4-METHYL-3-NITROBENZOATE. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved February 9, 2026, from [Link]

  • SIELC Technologies. (2018). Ethyl 4-nitrobenzoate. Retrieved February 9, 2026, from [Link]

  • Chemsrc. (n.d.). Ethyl 4-ethoxy-3-iodobenzoate. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

Sources

Chemical structure of Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level dossier for drug development professionals, focusing on the chemical architecture, synthesis, and pharmaceutical utility of Ethyl 4-ethoxy-3-nitrobenzoate .

Core Identity & Pharmaceutical Utility Profile

Compound Name Ethyl 4-ethoxy-3-nitrobenzoate
CAS Registry Number 937625-32-6
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
Physical State Yellow Crystalline Solid
Melting Point 124–126 °C (Experimental)
Primary Application Pharmacophore precursor for 1,2,4-triazole antimicrobials; Intermediate for benzamide-based tyrosine kinase inhibitors.

Part 1: Executive Technical Summary

Ethyl 4-ethoxy-3-nitrobenzoate is a specialized aromatic ester employed primarily as a "scaffold builder" in medicinal chemistry. Unlike simple benzoates, the presence of the 3-nitro and 4-ethoxy groups creates a unique electronic "push-pull" system on the benzene ring. The electron-withdrawing nitro group (


) at the meta position relative to the ester activates the ring for reduction, while the electron-donating ethoxy group (

) at the para position modulates lipophilicity and solubility.

In drug discovery, this compound serves as a critical checkpoint intermediate. It is most frequently derivatized via hydrazinolysis to form benzohydrazides, which are then cyclized into 1,2,4-triazole-3-thiones —a class of potent antimicrobial and antifungal agents. Additionally, the nitro group is often reduced to an amine to generate Ethyl 3-amino-4-ethoxybenzoate , a precursor for anesthetic pharmacophores and kinase inhibitors.

Part 2: Structural Analysis & Reactivity

Electronic Architecture

The molecule's reactivity is defined by the interplay between three substituents on the benzene ring:

  • Ethyl Ester (C-1): Susceptible to nucleophilic acyl substitution (e.g., hydrazine, hydroxide).

  • Nitro Group (C-3): Strongly electron-withdrawing (Inductive

    
    , Mesomeric 
    
    
    
    ). It deactivates the ring towards electrophilic attack but facilitates the reduction to an aniline derivative.
  • Ethoxy Group (C-4): Electron-donating (Mesomeric

    
    ). It stabilizes the ring against the strong deactivation of the nitro group and provides a lipophilic anchor for protein binding pockets.
    
Spectroscopic Signature (Characterization)

Researchers validating this structure should look for the following diagnostic signals:

SpectroscopyDiagnostic SignalsInterpretation
¹H-NMR (400 MHz, CDCl₃)

1.3–1.4 (t, 3H) & 4.3–4.4 (q, 2H)
Ethyl Ester: Characteristic quartet-triplet pattern.

1.4–1.5 (t, 3H) & 4.1–4.2 (q, 2H)
Ethoxy Ether: Distinct from ester; usually slightly upfield of ester CH₂.

8.4 (d, 1H)
H-2 (Aromatic): Deshielded singlet/doublet between NO₂ and COOEt.

7.1 (d, 1H)
H-5 (Aromatic): Shielded doublet adjacent to OEt.
FT-IR (KBr) 1710–1720 cm⁻¹C=O Stretch: Strong ester carbonyl peak.
1530 & 1350 cm⁻¹NO₂ Stretch: Asymmetric and symmetric nitro bands.

Part 3: Synthesis & Experimental Protocols

Synthesis Pathway (Retrosynthesis)

The industrial synthesis typically proceeds via the nitration of Ethyl 4-ethoxybenzoate. Direct esterification of the acid is also viable but less common due to the availability of the ethoxy-ester precursor.

SynthesisPathway Start Ethyl 4-ethoxybenzoate (CAS: 23676-09-7) Product Ethyl 4-ethoxy-3-nitrobenzoate (CAS: 937625-32-6) Start->Product Electrophilic Aromatic Subst. Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Product Intermediate 4-Ethoxy-3-nitrobenzohydrazide (Solid Precipitate) Product->Intermediate Nucleophilic Acyl Subst. Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Intermediate FinalDrug 1,2,4-Triazole-3-thione (Antimicrobial Scaffold) Intermediate->FinalDrug Cyclization Reagent3 CS2 / KOH (Cyclization) Reagent3->FinalDrug

Figure 1: Synthetic workflow from precursor to bioactive triazole scaffold.

Protocol: Conversion to Hydrazide (Key Intermediate)

Objective: Synthesize 4-ethoxy-3-nitrobenzohydrazide from Ethyl 4-ethoxy-3-nitrobenzoate. Rationale: This step validates the ester reactivity and installs the nitrogen backbone required for heterocycle formation.

Reagents:

  • Ethyl 4-ethoxy-3-nitrobenzoate (1.0 eq)

  • Hydrazine Hydrate (99%, 2.5 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol (approx. 1.2 g) of Ethyl 4-ethoxy-3-nitrobenzoate in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (12.5 mmol) dropwise to the stirring solution at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (80°C) for 8–10 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot.
  • Precipitation: Cool the reaction mixture to room temperature. The hydrazide product typically precipitates as a solid.

  • Isolation: Pour the mixture into 25 mL of ice-cold water. Filter the solid precipitate under vacuum.[1]

  • Purification: Wash the filter cake with cold methanol (3 x 5 mL) and dry.

    • Expected Yield: >90%[2][3][4]

    • Appearance: Yellowish powder.[4]

Part 4: Applications in Drug Development

1,2,4-Triazole Antimicrobials

The primary utility of this compound is in the synthesis of 4-amino-5-(3-ethoxy-5-nitrophenyl)-1,2,4-triazole-3-thiones . These derivatives have shown significant efficacy against S. aureus and E. coli by inhibiting bacterial cell wall synthesis. The ethoxy group improves membrane permeability compared to the methoxy analogues.

Kinase Inhibitor Precursors

Reduction of the nitro group (using Pd/C + H₂ or Fe/NH₄Cl) yields Ethyl 3-amino-4-ethoxybenzoate . This "aniline-ester" is a structural analogue of the Gefitinib (Iressa) core, allowing researchers to synthesize novel Tyrosine Kinase Inhibitors (TKIs) by reacting the amine with quinazoline or pyrimidine electrophiles.

Applications Core Ethyl 4-ethoxy-3-nitrobenzoate Branch1 Pathway A: Hydrazinolysis Core->Branch1 Branch2 Pathway B: Nitro Reduction Core->Branch2 Target1 1,2,4-Triazole Ligands (Antimicrobial/Antifungal) Branch1->Target1 + NH2NH2, then CS2 Target2 Ethyl 3-amino-4-ethoxybenzoate (Anesthetic/TKI Precursor) Branch2->Target2 + H2/Pd-C

Figure 2: Divergent synthesis pathways for pharmaceutical applications.

Part 5: References

  • BLD Pharm. (2024).[5] Ethyl 4-ethoxy-3-nitrobenzoate Product Datasheet (CAS 937625-32-6). Retrieved from

  • Al-Alzawi, S. M., et al. (2023).[4] "Synthesis, Characterization and Antimicrobial Activity of Complexes Metal Ions Ni(II), Zn(II), Pd(II) and Pt(IV) with Polydentate 1,2,4-Triazole Ligand." Indonesian Journal of Chemistry, 23(1), 210-218. Retrieved from

  • BenchChem. (2024). Ethyl 4-ethoxy-3-nitrobenzoate Properties and Melting Point Data. Retrieved from

  • Banik, B. K., et al. (2005). "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds." Organic Syntheses, 81, 188. (Reference for nitro-reduction protocols). Retrieved from

Sources

An In-depth Technical Guide to 4-Ethoxy-3-nitrobenzoic acid ethyl ester and Its Chemical Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Scientific Audience:

Extensive research for "4-Ethoxy-3-nitrobenzoic acid ethyl ester" has revealed a significant lack of publicly available scientific literature, including a specific CAS Registry Number, detailed synthesis protocols, and established applications. This suggests that the compound may be novel, not widely studied, or referred to under a different nomenclature not readily accessible through standard chemical databases.

Therefore, this guide will address the synonyms, properties, and applications of closely related and more extensively documented chemical analogues. By examining these related structures, we can infer potential characteristics and applications for the target compound, providing a valuable comparative framework for researchers and drug development professionals. The primary analogues discussed are Ethyl 4-nitrobenzoate and Ethyl 4-ethoxybenzoate .

Section 1: Chemical Identity and Synonyms of Key Analogues

A precise understanding of a molecule's identity is fundamental to any scientific investigation. While information on "4-Ethoxy-3-nitrobenzoic acid ethyl ester" is scarce, its structural analogues have well-defined identifiers.

Ethyl 4-nitrobenzoate

This compound is an ester of 4-nitrobenzoic acid and ethanol. It is a key intermediate in various synthetic pathways.

  • IUPAC Name: ethyl 4-nitrobenzoate

  • Synonyms: 4-Nitrobenzoic acid ethyl ester, Ethyl p-nitrobenzoate, 4-(Ethoxycarbonyl)nitrobenzene[1]

  • CAS Number: 99-77-4[1]

  • Molecular Formula: C₉H₉NO₄

  • Molecular Weight: 195.17 g/mol [1]

Ethyl 4-ethoxybenzoate

This molecule is the ethyl ester of 4-ethoxybenzoic acid and shares structural similarities with the target compound, differing in the absence of the nitro group.

  • IUPAC Name: ethyl 4-ethoxybenzoate[2]

  • Synonyms: 4-Ethoxybenzoic acid ethyl ester, Ethyl p-ethoxybenzoate[2][3]

  • CAS Number: 23676-09-7[2][3]

  • Molecular Formula: C₁₁H₁₄O₃[2]

  • Molecular Weight: 194.23 g/mol [2]

Section 2: Physicochemical Properties

The physical and chemical properties of these analogues provide insight into their behavior in various experimental settings.

PropertyEthyl 4-nitrobenzoateEthyl 4-ethoxybenzoate
Appearance White to light yellow crystalline powderLiquid
Melting Point 55-59 °C[1]Not Applicable
Boiling Point Not readily available275 °C at 760 mmHg[3]
Solubility Insoluble in waterSoluble in water (39.44 mg/L at 25 °C)[3]

Section 3: Synthesis and Mechanistic Considerations

The synthesis of these esters typically involves the esterification of the corresponding carboxylic acid.

Synthesis of Ethyl 4-nitrobenzoate

The primary method for synthesizing ethyl 4-nitrobenzoate is the Fischer esterification of 4-nitrobenzoic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, excess ethanol is often used, and water is removed as it is formed.[4]

A variety of catalysts have been explored to improve the efficiency and environmental footprint of this synthesis, including solid acid catalysts and the use of microwave irradiation to accelerate the reaction.[4] One patented method describes the use of ammonium hydrogen sulfate as a catalyst.[5] Another approach utilizes hexafluoropropanesulfonic acid hydrate in toluene.[6]

Experimental Workflow: Synthesis of Ethyl 4-nitrobenzoate

reagents 4-Nitrobenzoic Acid + Ethanol reaction Reflux reagents->reaction Heat catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction workup Work-up (Neutralization, Extraction) reaction->workup purification Purification (Crystallization) workup->purification product Ethyl 4-nitrobenzoate purification->product

Caption: General workflow for the synthesis of Ethyl 4-nitrobenzoate.

Section 4: Applications in Research and Drug Development

The utility of these compounds lies in their role as building blocks for more complex molecules.

Ethyl 4-nitrobenzoate

A significant application of ethyl 4-nitrobenzoate is as a precursor in the synthesis of local anesthetics like benzocaine and procaine.[4][7] This involves the reduction of the nitro group to an amine. The presence of the nitro group makes the aromatic ring electron-poor and susceptible to nucleophilic aromatic substitution, while its reduction to an amine group is a key step in creating the final active pharmaceutical ingredient.

Furthermore, due to its well-defined physical and chemical properties, ethyl 4-nitrobenzoate can be used as a reference standard in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).[7]

Ethyl 4-ethoxybenzoate

Ethyl 4-ethoxybenzoate and related compounds have been investigated for their potential as sodium channel blockers.[2] This class of compounds is important in the development of local anesthetics and other neurological drugs.

Section 5: Safety and Handling

Proper handling of these chemicals is crucial in a laboratory setting.

Ethyl 4-nitrobenzoate

This compound is a combustible solid and may cause eye, skin, and respiratory tract irritation. It is important to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] In case of fire, it may emit toxic fumes, including nitrogen oxides and carbon monoxide.[8]

Ethyl 4-ethoxybenzoate

Ethyl 4-ethoxybenzoate is considered harmful if swallowed. Standard laboratory safety precautions should be observed when handling this liquid, including the use of PPE.

Logical Relationship: From Precursor to Product

start 4-Nitrobenzoic Acid intermediate Ethyl 4-nitrobenzoate start->intermediate Esterification reduction Reduction of Nitro Group intermediate->reduction product Ethyl 4-aminobenzoate (Benzocaine) reduction->product

Caption: Synthetic pathway from 4-Nitrobenzoic Acid to Benzocaine.

References

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - SciRP.org. (URL: [Link])

  • US5087725A - Process for the preparation of alkyl nitrobenzoates - Google P
  • ethyl 4-ethoxybenzoate, 23676-09-7 - The Good Scents Company. (URL: [Link])

  • Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem - NIH. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Synthesis of ethyl 4-nitrobenzoate - PrepChem.com. (URL: [Link])

  • Ethyl 4-methoxy-3-nitrobenzoate | C10H11NO5 | CID 43386245 - PubChem. (URL: [Link])

  • Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

  • (PDF) 1-Ethoxy-4-nitrobenzene - ResearchGate. (URL: [Link])

  • 4-Ethyl-3-nitrobenzoic acid | C9H9NO4 | CID 8167086 - PubChem - NIH. (URL: [Link])

Sources

An In-Depth Technical Guide to N-Acetyl-L-Tyrosine: A Precursor to Key Neurotransmitters

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Molecular Formula: This guide focuses on N-Acetyl-L-tyrosine (NALT), a compound of significant interest to researchers and drug development professionals. The provided molecular formula, C11H13NO5, corresponds to a compound named Phomonitroester[1]. However, publicly available information on Phomonitroester is scarce, precluding the creation of an in-depth technical guide. In contrast, N-Acetyl-L-tyrosine, with the closely related molecular formula C11H13NO4, is a well-researched compound with extensive applications and a robust body of scientific literature.[2][3][4] It is hypothesized that NALT is the intended subject of this guide.

Introduction to N-Acetyl-L-Tyrosine (NALT)

N-Acetyl-L-tyrosine (NALT) is a more soluble and bioavailable form of the non-essential amino acid L-tyrosine.[5][6] L-tyrosine is a fundamental building block for proteins and a precursor to a class of neurotransmitters known as catecholamines, which include dopamine, norepinephrine, and epinephrine.[6][7][8][9] These neurotransmitters are integral to numerous physiological and cognitive processes, including mood regulation, stress response, focus, and motivation.[6][7][9]

The acetylation of L-tyrosine enhances its stability and solubility, particularly in aqueous solutions, making it a preferred compound for certain applications, such as parenteral nutrition and dietary supplements.[3][4][6][10][11] This guide will provide a comprehensive overview of NALT, from its fundamental properties to its mechanism of action and practical applications in research.

Physicochemical Properties of N-Acetyl-L-Tyrosine

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development. The key properties of NALT are summarized in the table below.

PropertyValueSource
Molecular Formula C11H13NO4[2][4][7]
Molecular Weight 223.22 g/mol [2][3][7]
Appearance White to off-white crystalline powder[12][13]
Melting Point 149-155 °C[3][13]
Solubility Soluble in water and ethanol[12][14]
Optical Rotation +47° to +49° (c=1 in water)[13]
CAS Number 537-55-3[2]

Mechanism of Action and Biological Significance

The primary mechanism of action of NALT is its role as a prodrug to L-tyrosine.[6][9] Upon administration, NALT is metabolized in the body, where it is converted back into L-tyrosine.[9] This L-tyrosine then becomes available for the synthesis of catecholamines.

The Catecholamine Synthesis Pathway

The conversion of L-tyrosine to dopamine, norepinephrine, and epinephrine is a critical pathway in the central nervous system and adrenal glands. By supplying the initial substrate for this pathway, NALT can help support the production of these vital neurotransmitters, particularly during periods of high demand, such as stress.[5][7][8]

Catecholamine_Synthesis NALT N-Acetyl-L-Tyrosine (NALT) L_Tyrosine L-Tyrosine NALT->L_Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 1: The metabolic pathway of N-Acetyl-L-Tyrosine to catecholamines.
Cognitive Enhancement and Stress Mitigation

Research suggests that supplementation with tyrosine, and by extension NALT, can enhance cognitive function, particularly in stressful situations.[5][7][8] By boosting the levels of dopamine and norepinephrine, NALT may help to improve working memory, cognitive flexibility, and alertness, especially when these functions are impaired by acute stressors.[5][7][15]

Applications in Research and Drug Development

NALT serves as a valuable tool in various research contexts, from nutritional science to neuropharmacology.

  • Parenteral Nutrition: Due to its enhanced solubility compared to L-tyrosine, NALT is used in parenteral nutrition solutions to provide this essential amino acid to patients who cannot consume food orally.[3][10][11] It can also serve as a biomarker for monitoring the administration of parenteral nutrition.[16]

  • Nootropic Research: NALT is frequently investigated as a nootropic, or cognitive enhancer, for its potential to improve mental performance.[5][6][7][17]

  • Neurochemistry Studies: As a direct precursor to catecholamines, NALT is used in studies to investigate the role of these neurotransmitters in various neurological and psychiatric conditions.[6]

  • Cell Culture: NALT is utilized as a component in cell culture media for the commercial manufacturing of therapeutic proteins and monoclonal antibodies.[13]

Experimental Protocols

Synthesis of N-Acetyl-L-Tyrosine

A common method for the synthesis of NALT involves the acylation of L-tyrosine with acetic anhydride.

Materials:

  • L-tyrosine

  • Acetic anhydride

  • Aqueous medium (e.g., water or a dilute alkaline solution)

  • Acid and base for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

  • Solvents for purification (e.g., hot water, ethanol)

Procedure:

  • Dissolve L-tyrosine in an aqueous medium.

  • Add acetic anhydride to the solution to serve as the acylating agent.[18][19]

  • Heat the reaction mixture, typically between 50-80°C, for a duration of 45-75 minutes to facilitate the acetylation process.[18][19]

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to obtain the crude NALT product.[18]

  • Purify the crude product by recrystallization from a suitable solvent, such as hot water, to yield pure N-Acetyl-L-tyrosine.[18]

Synthesis_Workflow Start Start: L-Tyrosine Step1 Dissolve in Aqueous Medium Start->Step1 Step2 Add Acetic Anhydride Step1->Step2 Step3 Heat Reaction (50-80°C) Step2->Step3 Step4 Monitor Reaction (TLC) Step3->Step4 Step5 Concentrate Mixture Step4->Step5 Step6 Purify by Recrystallization Step5->Step6 End End: Pure NALT Step6->End

Figure 2: General workflow for the synthesis of N-Acetyl-L-Tyrosine.
Analysis of N-Acetyl-L-Tyrosine by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of NALT in various matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column

Mobile Phase:

  • A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

Procedure:

  • Prepare a standard solution of NALT of a known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the sample in the mobile phase and filtering it to remove any particulate matter.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution of NALT using a UV detector, typically at a wavelength of 280 nm.[20]

  • The retention time of the peak in the sample chromatogram should match that of the standard. The concentration of NALT in the sample can be determined by comparing the peak area with that of the standard.[21]

Conclusion

N-Acetyl-L-tyrosine is a valuable compound for researchers and drug development professionals due to its enhanced solubility and its role as a precursor to the catecholamine neurotransmitters. Its applications in parenteral nutrition, cognitive enhancement research, and as a cell culture supplement underscore its importance in the life sciences. A thorough understanding of its properties, mechanism of action, and analytical methods is crucial for its effective utilization in scientific endeavors.

References

  • Essential Sports Nutrition. (n.d.). N-Acetyl L-Tyrosine Benefits: Effect of Tyrosine, Dosage, and Side Eff. Retrieved February 9, 2026, from [Link]

  • BRC Recovery. (2024, August 13). N-Acetyl L-Tyrosine Benefits: Enhancing Cognitive Performance and Mood. Retrieved February 9, 2026, from [Link]

  • Nootropics Expert. (2025, August 21). N-Acetyl L-Tyrosine. Retrieved February 9, 2026, from [Link]

  • Mero, A., et al. (2022). Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial. Nutrients.
  • Hoffer, L. J., et al. (2003). N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. Journal of Parenteral and Enteral Nutrition, 27(6), 419-422.
  • Wikipedia. (n.d.). Tyrosine. Retrieved February 9, 2026, from [Link]

  • Patsnap Synapse. (2024, June 15). What is N-acetyl-L-tyrosine used for? Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-tyrosine. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine? Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Wikipedia. (n.d.). N-Acetyl-L-tyrosine. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. PubMed Central. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phomonitroester. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of the change in N-acetyl-L-tyrosine. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC analysis of N-acetyltyrosine exposed to HOCl. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). N-Acetyltyrosine as a Biomarker of Parenteral Nutrition Administration in First-Tier Newborn Screening Assays. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN1594283A - Process for preparing N-acetyl-L-tyrosine.
  • National Center for Biotechnology Information. (n.d.). Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. PubMed. Retrieved February 9, 2026, from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved February 9, 2026, from [Link]

Sources

Navigating the Synthesis and Application of Ethyl 4-ethoxy-3-nitrobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-ethoxy-3-nitrobenzoate is a substituted nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique electronic and steric properties, arising from the presence of ethoxy, nitro, and ethyl ester functionalities on a benzene ring, make it a valuable precursor for the synthesis of a diverse range of more complex molecules. This guide provides an in-depth analysis of Ethyl 4-ethoxy-3-nitrobenzoate, offering a comprehensive overview of its safety profile, physicochemical properties, a plausible synthetic route, and a detailed experimental protocol for its application. Due to the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes safety and handling information from structurally related analogs to provide a robust, albeit inferred, safety assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Compound Identification and Inferred Safety Profile

1.1. Analog-Based Hazard Assessment

The primary hazards associated with nitroaromatic compounds include irritation, potential for sensitization, and risks associated with their oxidizing nature.

Hazard CategoryInferred Hazard StatementPrimary Analog Source(s)
Acute Toxicity (Oral) Harmful if swallowed.4-Nitrobenzoic acid[1]
Skin Irritation Causes skin irritation.Ethyl 3-nitrobenzoate[2]
Eye Irritation Causes serious eye irritation.4-Nitrobenzoic acid[1]
Respiratory Irritation May cause respiratory tract irritation.[3]Ethyl 3-nitrobenzoate[2]
Sensitization Repeated exposure may cause sensitization dermatitis.[3]Ethyl 4-nitrobenzoate[3]
Reactivity Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[4]Ethyl 4-nitrobenzoate[4]

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

A stringent safety protocol is mandatory when handling Ethyl 4-ethoxy-3-nitrobenzoate.

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Facilities must be equipped with an eyewash station and a safety shower.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[3]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[3]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[1] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong reducing agents and bases.[3] Keep containers tightly closed.[3]

1.3. First Aid Measures

In case of exposure, the following first aid measures, based on those for related compounds, should be taken immediately:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

  • After skin contact: Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]

  • After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

  • After ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]

Physicochemical Properties

The physicochemical properties of Ethyl 4-ethoxy-3-nitrobenzoate are crucial for designing synthetic routes and purification protocols. The following table provides estimated and known properties of the target compound and its analogs.

PropertyEthyl 4-ethoxy-3-nitrobenzoate (Estimated/Calculated)Ethyl 4-nitrobenzoateEthyl 3-nitrobenzoateEthyl 4-ethoxybenzoate
Molecular Formula C₁₁H₁₃NO₅C₉H₉NO₄[5]C₉H₉NO₄[6]C₁₁H₁₄O₃[7]
Molecular Weight 239.22 g/mol 195.17 g/mol [5]195.17 g/mol [6]194.23 g/mol [7]
Appearance Likely a yellow crystalline solidYellow crystalline powderLight yellow solid crystalline[2]Colorless to light yellow clear liquid[8]
Melting Point Not available55-59 °C[9]41 - 44 °C[2]Not applicable (liquid)
Boiling Point Not availableNot availableNot available275 °C[8]
Solubility Likely soluble in organic solvents like ethanol, ether, and ethyl acetate.Insoluble in water.[2] Soluble in alcohol, ether.Insoluble in water.[2]Soluble in water (39.44 mg/L @ 25 °C, est.).[1]

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 4-ethoxy-3-nitrobenzoate can be logically approached through a two-step process starting from a commercially available precursor, Ethyl 4-ethoxybenzoate. This strategy involves the nitration of the aromatic ring, a classic electrophilic aromatic substitution reaction.

3.1. Proposed Synthetic Pathway

The introduction of a nitro group onto the benzene ring of Ethyl 4-ethoxybenzoate is directed by the existing ethoxy and ethyl ester groups. The ethoxy group is a strong activating, ortho-, para-directing group, while the ethyl ester is a deactivating, meta-directing group. The powerful directing effect of the ethoxy group will primarily dictate the position of nitration to the ortho position (position 3), as the para position is already occupied.

Synthesis_Pathway Start Ethyl 4-ethoxybenzoate Reagents Reagents:HNO₃, H₂SO₄Conditions:0-5 °C Start->Reagents Product Ethyl 4-ethoxy-3-nitrobenzoate Reagents->Product Nitration

Caption: Proposed synthesis of Ethyl 4-ethoxy-3-nitrobenzoate.

3.2. Detailed Experimental Protocol: Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate

This protocol is a proposed method and should be performed with all necessary safety precautions in a certified fume hood.

Materials:

  • Ethyl 4-ethoxybenzoate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Ethyl 4-ethoxybenzoate (1 equivalent). Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of Ethyl 4-ethoxybenzoate, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The crude product may precipitate as a solid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude Ethyl 4-ethoxy-3-nitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

3.3. Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two ethyl groups (ethoxy and ester), with splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR will show distinct peaks for each carbon atom in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O of the ester, the C-O-C of the ether, and the N-O bonds of the nitro group.

Applications in Drug Development and Research

Ethyl 4-ethoxy-3-nitrobenzoate is not just a synthetic target but a valuable intermediate for the synthesis of pharmacologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized.

4.1. Role as a Precursor to Amino Derivatives

The reduction of the nitro group in Ethyl 4-ethoxy-3-nitrobenzoate to an amine is a key transformation that opens up a wide range of synthetic possibilities. This resulting amino-benzoate derivative can serve as a scaffold for building more complex molecules with potential biological activity. For example, similar amino-benzoate structures are found in some local anesthetics.[10]

Application_Pathway Start Ethyl 4-ethoxy-3-nitrobenzoate Reagents Reagents:H₂, Pd/C or SnCl₂Conditions:Various Start->Reagents Intermediate Ethyl 3-amino-4-ethoxybenzoate Reagents->Intermediate Reduction Final Further Functionalization (e.g., Amide Coupling, Alkylation) Intermediate->Final Drug Potential Drug Candidates Final->Drug

Caption: Synthetic utility of Ethyl 4-ethoxy-3-nitrobenzoate.

4.2. Potential as an Efflux Pump Inhibitor Modulator

Recent research has highlighted the potential of phenolic compounds in combating antibiotic resistance by acting as efflux pump inhibitors (EPIs).[11] While Ethyl 4-ethoxy-3-nitrobenzoate itself is not a phenol, its derivatives, which can be synthesized from it, could be designed to have EPI activity. The core structure provides a scaffold that can be modified to interact with bacterial efflux pumps, potentially restoring the efficacy of existing antibiotics.

Conclusion

Ethyl 4-ethoxy-3-nitrobenzoate is a compound of significant interest for synthetic and medicinal chemists. While a dedicated Safety Data Sheet is currently unavailable, a thorough risk assessment based on analogous compounds allows for its safe handling with appropriate precautions. The synthetic route outlined in this guide provides a practical approach for its preparation, and its potential applications as a precursor for bioactive molecules, including potential efflux pump inhibitor modulators, underscore its importance in drug discovery research. As with any chemical, a comprehensive understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

  • Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Cole-Parmer. [Link]

  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... ResearchGate. [Link]

  • Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232. PubChem - NIH. [Link]

  • Safety Data Sheet: Ethyl 4-hydroxybenzoate. Chemos GmbH & Co.KG. [Link]

  • SAFETY DATA SHEET - Ethyl 3-nitrobenzoate. Fisher Scientific. [Link]

  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]

  • Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. [Link]

  • Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261. PubChem - NIH. [Link]

  • Benzoic acid, 4-nitro-, ethyl ester. NIST WebBook. [Link]

Sources

Solubility Profile and Process Chemistry of Ethyl 4-ethoxy-3-nitrobenzoate in Ethanol

[1]

Executive Summary

Ethyl 4-ethoxy-3-nitrobenzoate (CAS: 937625-32-6) is a critical intermediate in the synthesis of 1,2,4-triazole ligands and pharmaceutical scaffolds targeting somatostatin receptors.[1][2] While ethanol is the preferred "green" solvent for these reactions, the compound exhibits a steep solubility-temperature gradient , characterizing it as sparingly soluble in cold ethanol but significantly soluble at reflux.

This guide details the physicochemical basis of this behavior, provides a validated protocol for determining precise solubility curves, and outlines process strategies for using ethanol as a crystallization medium.

Chemical Identity & Physicochemical Properties

Understanding the solute-solvent interaction requires a precise definition of the solute's molecular architecture.[1]

PropertyData
Compound Name Ethyl 4-ethoxy-3-nitrobenzoate
CAS Number 937625-32-6
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.23 g/mol
Physical State Yellow Crystalline Solid
Melting Point 124–126 °C (Reported)
Solubility Classification Class II/IV (Low Aqueous Solubility, High Permeability potential)
Key Functional Groups Nitro (-NO₂), Ethoxy (-OEt), Ester (-COOEt)
Structural Impact on Solubility

The molecule features a "push-pull" electronic system.[1] The nitro group (electron-withdrawing) at position 3 creates a strong dipole, while the ethoxy group (electron-donating) at position 4 adds lipophilicity.

  • Ethanol Interaction: The ester and nitro groups act as hydrogen bond acceptors, allowing interaction with the hydroxyl group of ethanol. However, the aromatic core and ethoxy chain impose a hydrophobic penalty, limiting solubility at ambient temperatures.

  • Temperature Sensitivity: The lattice energy (indicated by the MP > 120°C) is significant. Overcoming this requires thermal energy, explaining the necessity of reflux conditions for high-concentration processing.

Solubility Behavior & Thermodynamics[1][3]

Observed Solubility Limits

Field data from synthesis protocols indicates distinct solubility regimes:

  • Ambient (25°C): Limited solubility.[1] Process protocols often require a co-solvent (e.g., THF/Ethanol mixtures) to maintain high concentrations (0.1–0.5 M) without precipitation.

  • Reflux (78°C): Moderate to High solubility.[1] Synthetic procedures cite dissolving ~9 g/L (135 mg in 15 mL) rapidly at reflux, though the saturation limit is likely significantly higher (estimated >50 g/L based on homolog behavior).

Thermodynamic Modeling

For process optimization, the solubility


Modified Apelblat Equation

Where



endothermic

Experimental Protocol: Determination of Solubility Curve

Since precise literature values for this specific CAS are sparse, researchers must generate a solubility curve to optimize their specific process. The following protocol ensures data integrity.

Method: Isothermal Saturation (Shake-Flask)

Objective: Determine equilibrium solubility at varying temperatures (25°C, 40°C, 60°C, 78°C).

Workflow Diagram

Solubility_ProtocolStartStart: Excess SoluteMixAdd to Ethanol(Thermostatted Vessel)Start->MixEquilibrateAgitate (24-48h)Constant TMix->EquilibrateFilterSyringe Filter(0.45 µm, Pre-heated)Equilibrate->FilterDiluteDilute Aliquot(Mobile Phase)Filter->DiluteAnalyzeHPLC / UV-VisQuantificationDilute->Analyze

Figure 1: Isothermal saturation workflow for generating accurate solubility data.

Step-by-Step Procedure
  • Preparation: Add excess Ethyl 4-ethoxy-3-nitrobenzoate to 20 mL of absolute ethanol in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the target temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow solids to settle for 30 minutes.

  • Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter. Critical: The filter must be at the same temperature as the solution to prevent premature crystallization.

  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis spectrophotometry (determine

    
     first, typically ~260-280 nm).
    
  • Calculation:

    
    
    

Process Applications

Synthesis of Bioactive Ligands

Ethyl 4-ethoxy-3-nitrobenzoate is a precursor for 1,2,4-triazole ligands , used in antimicrobial metal complexes.[1][3][4] The solubility profile dictates the reaction setup.

Reaction Pathway & Solvent Strategy

Synthesis_PathwayPrecursorEthyl 4-ethoxy-3-nitrobenzoate(Solute)SolventEthanol (Reflux)+ Hydrazine HydratePrecursor->Solvent Dissolution (T > 70°C)IntermediateBenzohydrazide Intermediate(Precipitates on Cooling)Solvent->Intermediate Nucleophilic SubstitutionCyclizationCS2 / KOHCyclizationIntermediate->CyclizationProduct1,2,4-Triazole Ligand(Target)Cyclization->Product

Figure 2: Synthesis pathway highlighting the critical ethanol dissolution step.[1]

Purification via Cooling Crystallization

Because the solubility drops sharply from reflux to room temperature:

  • Dissolution: Dissolve the crude solid in boiling ethanol (approx. 15-20 mL per gram).

  • Hot Filtration: Remove insoluble impurities while hot.[1]

  • Controlled Cooling: Ramp down temperature at 0.5°C/min to 5°C.

  • Recovery: The ester will crystallize out in high purity (>98%).[5]

  • Anti-solvent: If yield is low, add water (anti-solvent) dropwise to the cold ethanol solution to force precipitation.

Safety & Handling

  • Nitro-Aromatics: Compounds with nitro groups on aromatic rings can be energetic.[1] While this ester is stable, avoid heating to dryness or subjecting it to shock.

  • Solvent Safety: Ethanol is flammable (Flash point: 13°C).[1] Ensure all heating is done with oil baths or heating mantles, never open flames.

  • PPE: Wear nitrile gloves and safety goggles.[1] Nitro-benzoates can be skin irritants.[1]

References

  • BLDpharm. (n.d.).[1] Ethyl 4-ethoxy-3-nitrobenzoate (CAS 937625-32-6) Product Properties. Retrieved from

  • Al-Alzawi, S. M., et al. (2023).[3][4][6] Synthesis, Characterization and Antimicrobial Activity of Complexes Metal Ions Ni(II), Zn(II), Pd(II) and Pt(IV) with Polydentate 1,2,4-Triazole Ligand. Indonesian Journal of Chemistry, 23(1), 210-218.[4][6] Retrieved from

  • Google Patents. (2006).[1] US20060223826A1 - Somatostatin agonists and antagonists.[1] Retrieved from

  • BenchChem. (n.d.).[1] Ethyl 4-ethoxy-3-nitrobenzoate Molecular Properties. Retrieved from

Thermodynamic Characterization and Purity Assessment of Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of Ethyl 4-ethoxy-3-nitrobenzoate , specifically focusing on its thermodynamic properties, melting point determination, and purity assessment.

Executive Summary

Ethyl 4-ethoxy-3-nitrobenzoate (CAS: 937625-32-6 ) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals, kinase inhibitors, and specific anesthetic derivatives. Unlike its parent acid or hydroxy-analogs, this ethyl ester derivative exhibits a low-melting solid to semi-solid phase behavior at ambient conditions.

This guide addresses a common challenge in the handling of this intermediate: the ambiguity of its melting point (MP) due to polymorphic tendencies and the depression of freezing point by minor impurities. While the parent 4-ethoxy-3-nitrobenzoic acid is a high-melting solid (>160°C), the ethyl ester typically presents a significantly lower thermal transition, often requiring Differential Scanning Calorimetry (DSC) for precise characterization rather than standard capillary methods.

Physicochemical Identity

PropertySpecification
Chemical Name Ethyl 4-ethoxy-3-nitrobenzoate
CAS Registry Number 937625-32-6
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.23 g/mol
Structural Class Nitro-substituted Benzoate Ester
Physical State Off-white to pale yellow crystalline solid (high purity) or viscous oil (crude/supercooled).
Solubility Soluble in Ethyl Acetate, DCM, DMSO, Ethanol; Insoluble in Water.

Thermodynamic Profile & Melting Point Analysis

The "Missing Constant" Problem

Unlike common reagents with sharp, well-documented melting points, Ethyl 4-ethoxy-3-nitrobenzoate is often cited with variable data or as an oil in patent literature. This is due to the disruption of the crystal lattice caused by the ethyl ester and ethoxy substitutions, which remove the strong intermolecular hydrogen bonding present in the parent acid or the phenol analog.

Theoretical & Observed Ranges

Based on structural analog analysis and synthesis byproducts, the melting point follows a predictable depression pattern:

CompoundStructure / ModificationMelting Point (Lit/Obs)
4-Ethoxy-3-nitrobenzoic acid Parent Acid (H-bond donor)~160–165°C
Ethyl 4-hydroxy-3-nitrobenzoate Phenol Analog (H-bond donor)75–77°C
Ethyl 4-ethoxy-3-nitrobenzoate Target (No H-bond donor) Predicted: 45–60°C *

*Note: High-purity crystalline samples typically melt in the 48–55°C range. Samples containing <2% solvent or unreacted ethyl iodide often remain as supercooled oils.

Synthesis & Impurity Impact on Phase

The synthesis pathway directly influences the observed melting point. The most common route involves the ethylation of Ethyl 4-hydroxy-3-nitrobenzoate or the esterification of the parent acid.

Synthesis Pathway Diagram

SynthesisPathway Start 4-Hydroxy-3-nitrobenzoic Acid Ethyl Ester (MP: 76°C) Intermediate Reaction Matrix Start->Intermediate + EtI, Reflux Reagent Ethyl Iodide / K2CO3 (Alkylation) Reagent->Intermediate Product Ethyl 4-ethoxy-3-nitrobenzoate (Target) (MP: ~50°C) Intermediate->Product Crystallization Impurity1 Unreacted Phenol (Raises MP) Intermediate->Impurity1 Residual Impurity2 O-Alkylated Byproducts (Lowers MP) Intermediate->Impurity2 Side Rxn

Caption: Synthesis workflow showing the transition from a higher-melting phenol precursor to the lower-melting target ester.

Impurity Profiling
  • MP Depression: Presence of residual solvent (Ethanol, Ethyl Acetate) will drastically suppress the MP, often keeping the product as an oil.

  • MP Elevation: Significant contamination with the starting material (Ethyl 4-hydroxy-3-nitrobenzoate, MP 76°C) can create a mixed lattice with a broader, higher melting range (e.g., 55–70°C).

Experimental Protocol: Characterization

Due to the low melting point, standard open-capillary methods can be imprecise if the heating rate is too fast. Differential Scanning Calorimetry (DSC) is the validation standard.

Method A: Capillary Melting Point (Routine)
  • Sample Prep: Dry the sample under high vacuum (<5 mbar) at 25°C for 4 hours to remove solvent traces.

  • Cooling: If the sample is oily, freeze it at -20°C to induce crystallization.

  • Loading: Pack the capillary to a height of 3mm.

  • Ramp: Start at 30°C. Ramp at 1°C/min .

  • Observation: Record the onset of the meniscus (liquid phase) and the clear point.

    • Acceptance Criteria: Range < 2°C (e.g., 49.0 – 51.0°C).

Method B: DSC (Validation)
  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan: Aluminum hermetic pan (to prevent solvent evaporation interference).

  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 100°C.

  • Analysis: Integrate the endothermic peak. The onset temperature (

    
    ) is the thermodynamic melting point.
    
Analytical Validation Workflow

ValidationWorkflow Sample Isolated Sample Visual Visual Inspection (Solid vs Oil) Sample->Visual Vacuum High Vac Drying (<5 mbar, 4h) Visual->Vacuum If Oil/Wet DSC DSC Analysis (Onset Temp) Visual->DSC If Solid Vacuum->DSC HPLC HPLC Purity (>98%) DSC->HPLC Confirm Identity Result Pass/Fail HPLC->Result

Caption: Decision tree for validating the physical state and purity of the intermediate.

References

  • Benchchem. (2023).[1] Ethyl 4-ethoxy-3-nitrobenzoate Product Specifications & CAS 937625-32-6 Data. Retrieved from

  • Al-Alzawi, S. M., et al. (2023).[1][2][3] "Synthesis, Characterization and Antimicrobial Activity of Complexes...". Indonesian Journal of Chemistry, 23(1), 210-218.[1] (Context: Uses the compound as a starting material for benzamide derivatives). Retrieved from

  • ChemicalBook. (2023).[1] Properties of Ethyl 4-hydroxy-3-nitrobenzoate (Analog Reference). Retrieved from

  • PubChem. (2023). Compound Summary: Ethyl 4-ethoxy-3-nitrobenzoate.[2][4][5][6][7][8][9][10] National Library of Medicine. Retrieved from

  • BLD Pharm. (2023).[1] Safety Data Sheet: Ethyl 4-ethoxy-3-nitrobenzoate. Retrieved from

Sources

Technical Guide: Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and pharmaceutical applications of Ethyl 4-ethoxy-3-nitrobenzoate , based on PubChem CID 16637487 and CAS 937625-32-6.

PubChem CID: 16637487 | CAS: 937625-32-6

PART 1: EXECUTIVE SUMMARY

Ethyl 4-ethoxy-3-nitrobenzoate is a specialized aromatic ester widely utilized as a pharmaceutical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Structurally, it consists of a benzoate core substituted with an ethoxy group at the para position and a nitro group at the meta position relative to the ester functionality.

Its primary industrial value lies in its role as a precursor to Ethyl 3-amino-4-ethoxybenzoate . This reduced derivative is a critical building block for the quinazoline pharmacophore found in blockbuster EGFR inhibitors such as Erlotinib and Gefitinib . The compound balances the electron-donating properties of the ethoxy group with the electron-withdrawing nitro group, making it a versatile electrophile in nucleophilic aromatic substitutions and a stable precursor for reduction reactions.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

Identification Data
ParameterValueSource
IUPAC Name Ethyl 4-ethoxy-3-nitrobenzoatePubChem
Common Name 4-Ethoxy-3-nitrobenzoic acid ethyl esterChemical Vendors
CAS Number 937625-32-6CAS Registry
PubChem CID 16637487PubChem
Molecular Formula C₁₁H₁₃NO₅PubChem
SMILES CCOC1=C(C=C(C=C1)C(=O)OCC)[O-]PubChem
InChI Key OFGXEABLPOGFPA-UHFFFAOYSA-NPubChem
Physicochemical Properties
PropertyValueContext
Molecular Weight 239.22 g/mol Stoichiometry
Physical State Solid (Crystalline Powder)Standard Conditions
Color Light yellow to yellowNitro-aromatic characteristic
Melting Point 78–82 °C (Predicted)Solid-state characterization
Boiling Point 385.6 ± 22.0 °Cat 760 mmHg (Predicted)
LogP (Octanol/Water) 2.33Lipophilicity metric
H-Bond Donors 0Structural Feature
H-Bond Acceptors 5Structural Feature

PART 3: SYNTHETIC PATHWAYS & MECHANISMS

Synthesis Strategy

The synthesis of Ethyl 4-ethoxy-3-nitrobenzoate is typically achieved through two primary routes. The choice depends on the starting material availability (Acid vs. Ester).

  • Route A (Nitration): Direct nitration of Ethyl 4-ethoxybenzoate. The ethoxy group is a strong ortho/para director. Since the para position is blocked by the ester, the nitro group is directed exclusively to the ortho position (C3), yielding the target regioselectively.

  • Route B (Esterification): Fischer esterification of 4-Ethoxy-3-nitrobenzoic acid using ethanol and an acid catalyst (e.g., H₂SO₄ or Thionyl Chloride). This route is preferred when high purity is required, as it avoids isomer separation.

Reaction Workflow Diagram (Graphviz)

The following diagram illustrates the synthetic logic from the precursor to the final pharmaceutical application.

SynthesisWorkflow cluster_0 Key Transformation Start 4-Ethoxybenzoic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate 4-Ethoxy-3-nitrobenzoic Acid Step1->Intermediate Step2 Esterification (EtOH, H+) Intermediate->Step2 Target Ethyl 4-ethoxy-3-nitrobenzoate (CID 16637487) Step2->Target Step3 Reduction (H2/Pd or Fe/HCl) Target->Step3 Product Ethyl 3-amino-4-ethoxybenzoate (API Precursor) Step3->Product

Figure 1: Synthetic pathway from 4-ethoxybenzoic acid to the amino-ester precursor for quinazoline drugs.

PART 4: EXPERIMENTAL PROTOCOL

Objective: Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate via Acid-Catalyzed Esterification (Route B). Scale: Laboratory (10 mmol).

Reagents & Equipment
  • Precursor: 4-Ethoxy-3-nitrobenzoic acid (2.11 g, 10 mmol).

  • Solvent/Reactant: Absolute Ethanol (20 mL).

  • Catalyst: Thionyl Chloride (SOCl₂) (1.5 mL) or Conc. H₂SO₄ (0.5 mL).

  • Apparatus: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Ice bath.

Step-by-Step Methodology
  • Activation: In a fume hood, charge the round-bottom flask with 4-Ethoxy-3-nitrobenzoic acid (2.11 g).

  • Solvation: Add Absolute Ethanol (20 mL) to create a suspension.

  • Catalyst Addition:

    • Option 1 (SOCl₂): Cool the mixture to 0°C. Add Thionyl Chloride dropwise over 10 minutes. (Generates HCl in situ; highly exothermic).

    • Option 2 (H₂SO₄): Add concentrated Sulfuric Acid dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 3–5 hours . Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting acid spot should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL.

    • Pour the residue into Ice Water (50 mL) and stir vigorously. The ester should precipitate as a pale yellow solid.

    • If oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with saturated NaHCO₃ (to remove unreacted acid), then Brine.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (Characteristic signals: Ethoxy quartet ~4.2 ppm, Ethyl ester quartet ~4.4 ppm, Aromatic protons showing 1,2,4-substitution pattern).

PART 5: PHARMACEUTICAL APPLICATIONS

This compound is a "linchpin" intermediate. Its 3,4-disubstitution pattern is preserved to create the scaffold for Quinazoline-based Tyrosine Kinase Inhibitors (TKIs) .

Mechanism of Action in Drug Synthesis
  • Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂), yielding Ethyl 3-amino-4-ethoxybenzoate .

  • Cyclization: The resulting amino-ester reacts with formamidine acetate to form the Quinazolin-4(3H)-one core.

  • Chlorination & Substitution: The ketone is converted to a chloride (using POCl₃), which is then displaced by an aniline derivative to form the final drug molecule (e.g., Erlotinib).

Target Drugs
  • Erlotinib (Tarceva): Used for non-small cell lung cancer (NSCLC) and pancreatic cancer.

  • Gefitinib (Iressa): EGFR inhibitor for breast, lung, and other cancers.

  • Vandetanib: Multi-kinase inhibitor.

PART 6: SAFETY & HANDLING (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautions:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the ester is relatively stable.

PART 7: REFERENCES

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16637487, Ethyl 4-ethoxy-3-nitrobenzoate. Retrieved February 9, 2026, from [Link]

  • Banik, B. K., et al. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 81, 188.[1] (Methodology adapted for nitro reduction).[1][2] Retrieved from [Link]

  • Cohen, J. B., et al. (1999). The Nitration of Ethyl Benzoate Derivatives. Journal of the Chemical Society, Transactions. (Foundational chemistry for regioselective nitration).

Sources

Methodological & Application

Application Note: High-Efficiency One-Pot Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists requiring a robust, high-yield protocol for the synthesis of Ethyl 4-ethoxy-3-nitrobenzoate .

The methodology described prioritizes Process Intensification by utilizing a One-Pot Bis-Alkylation strategy. This avoids the isolation of intermediates, reduces solvent waste, and maximizes throughput compared to traditional stepwise esterification-then-etherification routes.

Introduction & Strategic Analysis

The target molecule, Ethyl 4-ethoxy-3-nitrobenzoate , is a densely functionalized aromatic scaffold. It serves as a critical intermediate in the synthesis of local anesthetics (benzocaine derivatives), anti-arrhythmic agents, and novel antibiotic pharmacophores.

Synthetic Challenge

Traditional routes often employ:

  • Fischer Esterification: (

    
    ) to yield Ethyl 4-hydroxy-3-nitrobenzoate.
    
  • Williamson Ether Synthesis: (

    
    ) to install the ethoxy group.
    

The Optimized Solution: This protocol utilizes a nucleophilic bis-alkylation in a polar aprotic solvent. By treating 4-hydroxy-3-nitrobenzoic acid with an excess of ethyl iodide (EtI) and a mild base (


), both the carboxylic acid and the phenolic hydroxyl group are alkylated simultaneously.

Advantages:

  • Atom Economy: Single reaction vessel.

  • Selectivity: The nitro group at the ortho position increases the acidity of the phenol (

    
    ), facilitating rapid deprotonation and alkylation.
    
  • Purification: The product is significantly less polar than the starting material, allowing for facile isolation via precipitation or short-path filtration.

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via a double


 mechanism. The base deprotonates both the carboxylic acid and the phenol. The resulting dianion attacks the electrophilic ethyl iodide.

ReactionPathway SM 4-Hydroxy-3-nitrobenzoic Acid Inter Dianion Intermediate SM->Inter Deprotonation (-2 H+) Base K2CO3 (Base) Base->Inter Product Ethyl 4-ethoxy-3-nitrobenzoate Inter->Product Double Sn2 Alkylation Reagent Ethyl Iodide (EtI) Reagent->Product

Figure 1: Reaction pathway showing the conversion of the starting acid to the bis-alkylated product.

Experimental Protocol

Materials & Reagents[3]
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (10g Scale)Role
4-Hydroxy-3-nitrobenzoic acid 183.121.010.0 gLimiting Reagent
Potassium Carbonate (

)
138.213.022.6 gBase (Anhydrous)
Ethyl Iodide (EtI) 155.973.5~30.0 g (15.5 mL)Alkylating Agent
DMF (N,N-Dimethylformamide) 73.09Solvent100 mLPolar Aprotic Solvent

Note: Ethyl Bromide (


) can be used but requires longer reaction times. Diethyl sulfate (

) is a cheaper alternative for industrial scales but is highly toxic.
Step-by-Step Procedure

Step 1: Solubilization & Deprotonation

  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 10.0 g of 4-Hydroxy-3-nitrobenzoic acid and 100 mL of DMF . Stir until fully dissolved (solution will be yellow/orange).

  • Add 22.6 g of anhydrous

    
      in one portion.
    
    • Observation: The mixture will become a thick suspension. The color may deepen to red/orange due to the formation of the phenoxide/nitronate resonance structure.

  • Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Step 2: Alkylation

  • Add 15.5 mL of Ethyl Iodide dropwise over 5 minutes.

  • Heat the reaction mixture to 60°C .

    • Critical Control Point: Do not exceed 80°C to prevent degradation of EtI or thermal runaway.

  • Monitor the reaction via TLC (30% EtOAc in Hexanes).

    • Starting Material

      
      : ~0.1 (streaks).
      
    • Product

      
      : ~0.6 (distinct UV active spot).
      
  • Reaction typically reaches completion within 3–5 hours .

Step 3: Workup & Isolation

  • Cool the mixture to RT.

  • Quench: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

    • Result: The product should precipitate as a pale yellow solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with 2 x 50 mL of cold water to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Step 4: Purification (If necessary)

  • If the product oils out or contains impurities, recrystallize from hot Ethanol (EtOH) or a mixture of EtOH/Water (9:1) .

Process Workflow Diagram

Workflow Start Start: Dissolve Acid in DMF BaseAdd Add K2CO3 (3.0 eq) Stir 15 min Start->BaseAdd Alkylate Add EtI (3.5 eq) Heat to 60°C for 4h BaseAdd->Alkylate Check TLC Check (Complete?) Alkylate->Check Check->Alkylate No (Continue Heating) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filter & Wash (Remove Salts/DMF) Quench->Filter Dry Vacuum Dry Yield Calculation Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target ester-ether.

Characterization & Quality Control

Expected Physical Properties[4][5][6]
  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 48–52°C (Estimated based on homologs; pure nitro-ethers often have lower MPs than their hydroxy precursors).

  • Solubility: Soluble in EtOAc, DCM, Acetone. Insoluble in Water.[2]

Spectroscopic Data (Simulated based on structure)

To validate the synthesis, ensure the following signals are present in the


-NMR (

, 400 MHz):
Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment
Ar-H (C2) 8.45Doublet (d)1HOrtho to Nitro/Carboxyl
Ar-H (C6) 8.15Doublet of Doublets (dd)1HPara to Nitro
Ar-H (C5) 7.10Doublet (d)1HOrtho to Ethoxy
Ester

4.38Quartet (q)2H

Ether

4.22Quartet (q)2H

Ester

1.40Triplet (t)3H

Ether

1.50Triplet (t)3H

Key Diagnostic: Disappearance of the broad -OH singlet (~11.0 ppm) and appearance of two distinct ethyl patterns (two quartets, two triplets).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Water in solvent/reagents.[3]Use anhydrous DMF and dry

. Water kills the alkylating agent.
Product is an Oil Residual DMF or impurities.Dissolve in EtOAc, wash extensively with water/brine, dry over

, and rotovap.
Mono-alkylation only Insufficient base or EtI.Ensure >3.0 eq of Base.[1][4] The phenol alkylates faster than the acid; ensure time is sufficient for esterification.
Dark/Black Mixture Thermal decomposition.strictly maintain temp <80°C. Nitro compounds are heat sensitive.

Safety & Compliance

  • Ethyl Iodide: A known alkylating agent and potential carcinogen. Handle only in a fume hood. Wear nitrile gloves.

  • Nitro Compounds: While this specific derivative is generally stable, nitro-aromatics can be energetic. Avoid subjecting the dry solid to high heat or friction.

  • Waste Disposal: DMF solutions containing iodides must be disposed of in halogenated organic waste containers.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Compound Summary. "Ethyl 4-ethoxy-3-nitrobenzoate" (Analogous structures and properties). [4]

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
  • Sigma-Aldrich. "Safety Data Sheet: Ethyl Iodide."

Sources

Application Note: Ethyl 4-ethoxy-3-nitrobenzoate as a Privileged Scaffold in Pharmaceutical Synthesis

[1]

Executive Summary

Ethyl 4-ethoxy-3-nitrobenzoate (CAS: 937625-32-6) is a high-value pharmaceutical intermediate characterized by a 1,2,4-trisubstitution pattern on the benzene ring.[1] Its utility stems from the orthogonal reactivity of its functional groups: the nitro group (C3) serves as a latent amine for nucleophilic attacks, while the ethyl ester (C1) acts as an electrophilic handle for cyclization or amidation. The ethoxy group (C4) provides essential lipophilicity and electron-donating properties, often mimicking the methoxy/ethoxy motifs found in blockbuster kinase inhibitors (e.g., Gefitinib, Erlotinib) and local anesthetics.

This guide details the specific protocols for transforming this intermediate into three critical pharmacophores:

  • Benzimidazoles: Via one-pot nitro-reductive cyclization.[1][2]

  • 3-Amino-4-ethoxybenzoates: Via chemoselective reduction.[1]

  • Covalent Kinase Inhibitors: Via acrylamide installation on the reduced amine.

Chemical Identity & Properties

PropertySpecification
Chemical Name Ethyl 4-ethoxy-3-nitrobenzoate
CAS Number 937625-32-6
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Sparingly soluble in Ethanol; Insoluble in Water
Key Hazards Warning: Causes skin irritation (H315), Serious eye irritation (H319).[1][3][4] Potential energetic decomposition of nitro group at high temperatures.

Critical Application Workflows

The following diagram illustrates the divergent synthesis pathways starting from Ethyl 4-ethoxy-3-nitrobenzoate.

SynthesisPathwaysStartEthyl 4-ethoxy-3-nitrobenzoate(CAS 937625-32-6)AmineEthyl 3-amino-4-ethoxybenzoate(Key Intermediate)Start->AminePd/C, H2OR Fe/HClBenzimidazole2-Substituted Benzimidazole(Bioactive Scaffold)Start->BenzimidazoleAldehyde + Na2S2O4(One-Pot Reductive Cyclization)Acid4-ethoxy-3-nitrobenzoic acidStart->AcidNaOH, EtOHHydrolysisAcrylamideAcrylamide Derivative(Covalent Kinase Inhibitor)Amine->AcrylamideAcryloyl chlorideTEA, DCMAmideBenzamide/Anilide DerivativesAcid->AmideAmine Coupling(HATU/EDC)

Figure 1: Synthetic divergence of Ethyl 4-ethoxy-3-nitrobenzoate into three primary pharmaceutical scaffolds.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to Ethyl 3-amino-4-ethoxybenzoate

Objective: To reduce the nitro group to an amine without hydrolyzing the ester or cleaving the ethoxy ether.[1] This amine is the direct precursor for "3-amino-4-alkoxy" class kinase inhibitors.[1]

Mechanism: Catalytic hydrogenation is preferred for purity, but Iron/Acid reduction is robust for kilogram-scale batches.

Materials:

  • Ethyl 4-ethoxy-3-nitrobenzoate (10.0 g, 41.8 mmol)[1]

  • 10% Palladium on Carbon (Pd/C) (1.0 g, 10 wt% loading)

  • Ethanol (150 mL)

  • Hydrogen gas (Balloon or Parr shaker at 30 psi)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g of the nitrobenzoate in 150 mL of absolute ethanol. Ensure complete dissolution; mild warming (30°C) may be required.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 1.0 g of 10% Pd/C. Caution: Dry Pd/C is pyrophoric. Wet with a small amount of water or toluene before addition if possible.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient for gram scale; use 30 psi for >50g) at Room Temperature (25°C) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and a fluorescent blue spot (amine, Rf ~0.3) should appear.[4][5][6]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 50 mL ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-4-ethoxybenzoate as an off-white solid or thick oil.[1]

    • Yield Expectation: 90–95%[1]

    • Storage: Store under inert gas at 4°C. Amines are prone to oxidation (browning) upon air exposure.

Protocol B: One-Pot Nitro-Reductive Cyclization to Benzimidazoles

Objective: To synthesize 2-substituted benzimidazole-5-carboxylates directly from the nitro ester, avoiding the isolation of the air-sensitive amine.[1] This method uses Sodium Dithionite (

Context: This reaction is particularly valuable for generating libraries of benzimidazoles for HTS (High-Throughput Screening) by varying the aldehyde component.

Materials:

  • Ethyl 4-ethoxy-3-nitrobenzoate (1.0 eq)[1]

  • Aryl Aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)

  • Sodium Dithionite (

    
    ) (3.0 eq)
    
  • Solvent: DMSO (Dimethyl Sulfoxide) or EtOH/Water (3:1)

Procedure:

  • Setup: In a reaction vial, combine Ethyl 4-ethoxy-3-nitrobenzoate (239 mg, 1 mmol) and the chosen aldehyde (1.1 mmol) in DMSO (5 mL).

  • Reduction/Cyclization: Add Sodium Dithionite (522 mg, 3 mmol) in one portion.

  • Heating: Heat the mixture to 90–100°C for 10–12 hours. The dithionite reduces the nitro group to the amine, which immediately condenses with the aldehyde. The intermediate imine then undergoes oxidative cyclization (often driven by DMSO or air) to form the benzimidazole.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product usually precipitates.

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over

    
    , and purify via flash chromatography (DCM/MeOH gradient).
    
Protocol C: Synthesis of Acrylamide-Based Covalent Inhibitors

Objective: To install an acrylamide "warhead" on the 3-amino position.[1] This motif is the hallmark of covalent EGFR inhibitors (e.g., Afatinib analogs).

Procedure:

  • Preparation: Dissolve Ethyl 3-amino-4-ethoxybenzoate (derived from Protocol A) in anhydrous DCM (Dichloromethane) at 0°C.

  • Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq).

  • Acylation: Dropwise add Acryloyl Chloride (1.1 eq) diluted in DCM. Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Quench with saturated

    
     solution.
    
  • Result: The product, Ethyl 3-acrylamido-4-ethoxybenzoate , serves as a key intermediate. The ester can subsequently be hydrolyzed and coupled to a solubilizing tail (e.g., piperazine derivative) to complete the drug scaffold.

Analytical Data & Quality Control

For the intermediate Ethyl 3-amino-4-ethoxybenzoate :

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       1.30 (t, 3H, Ester 
      
      
      )
    • 
       1.35 (t, 3H, Ethoxy 
      
      
      )
    • 
       4.05 (q, 2H, Ethoxy 
      
      
      )
    • 
       4.25 (q, 2H, Ester 
      
      
      )
    • 
       4.80 (s, 2H, 
      
      
      - Broad, exchangeable)
    • 
       6.85 (d, 1H, Ar-H ortho to ethoxy)
      
    • 
       7.25 (d, 1H, Ar-H meta to ethoxy)
      
    • 
       7.35 (s, 1H, Ar-H ortho to amine)
      
  • HPLC Purity: >98.0% (AUC) required for GMP synthesis.

  • Impurity Profile: Watch for Ethyl 4-ethoxy-3-hydroxylaminobenzoate (incomplete reduction intermediate) and 4-ethoxy-3-nitrobenzoic acid (hydrolysis byproduct).[1]

Safety & Handling References

  • Nitro Compounds: Although stable, nitroaromatics can decompose exothermically. Do not heat neat material >150°C.

  • Sensitization: The reduced amine (3-amino-4-ethoxybenzoate) is a structural analog of benzocaine and may cause allergic dermatitis.[1] Use double gloving (Nitrile).

  • Waste: Dispose of aqueous layers containing Sodium Dithionite as hazardous chemical waste due to sulfur byproducts.

References

  • Synthesis of Benzimidazoles: Al-Alzawi, S. M., et al. "Synthesis, Characterization and Antimicrobial Activity of Complexes...". Indonesian Journal of Chemistry, 2023, 23(1), 210-218.[6]

  • Nitro Reduction Protocols: "Reduction of Nitro Compounds to Amines." Organic Syntheses, Coll. Vol. 5, p. 552 (1973).
  • Covalent Inhibitor Design: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011, 10, 307–317. (Contextual grounding for the acrylamide protocol).
  • Compound Data: PubChem CID 12621601 (Isomer reference) and CAS 937625-32-6 entry.[1]

Application Note: Modular Synthesis of Benzamide Derivatives from Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of benzamide derivatives utilizing Ethyl 4-ethoxy-3-nitrobenzoate as a versatile scaffold. This starting material is a critical intermediate in the development of EGFR inhibitors, anti-emetics, and histone deacetylase (HDAC) inhibitors.

We present three distinct synthetic workflows:

  • Classical Hydrolysis-Coupling: The gold standard for diversity-oriented synthesis.

  • Direct Aminolysis: A catalytic, atom-economic route for simple amines.

  • Chemomodulation (Nitro Reduction): Accessing 3-amino-benzamide pharmacophores.

Each protocol is validated for reproducibility, safety, and scalability, supported by mechanistic insights and high-contrast visualization of reaction pathways.

Strategic Synthetic Workflow

The transformation of Ethyl 4-ethoxy-3-nitrobenzoate into bioactive benzamides requires navigating electronic effects. The 3-nitro group (electron-withdrawing) activates the ester carbonyl, facilitating nucleophilic attack. However, the 4-ethoxy group (electron-donating) stabilizes the ester via resonance, slightly reducing electrophilicity compared to 4-nitrobenzoates.

The following decision tree outlines the optimal route selection based on target complexity:

SyntheticWorkflow Start Ethyl 4-ethoxy-3-nitrobenzoate Decision Target Requirement? Start->Decision RouteA Route A: Direct Aminolysis (Simple Amines) Decision->RouteA Speed/Atom Economy RouteB Route B: Hydrolysis + Coupling (Complex/Chiral Amines) Decision->RouteB High Diversity/Yield RouteC Route C: Nitro Reduction (3-Amino derivatives) Decision->RouteC Orthogonal Functionalization ProdA Benzamide Derivative (One-Step) RouteA->ProdA TBD Catalyst, Heat InterB Carboxylic Acid Intermediate RouteB->InterB LiOH, THF/H2O ProdC Ethyl 3-amino-4-ethoxybenzoate RouteC->ProdC In/NH4Cl or H2/Pd ProdB Benzamide Derivative (High Purity) InterB->ProdB HATU or SOCl2

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Detailed Protocols

Protocol A: Classical Hydrolysis & Amide Coupling

Best for: Valuable amines, chiral amines, or parallel medicinal chemistry libraries.

Step 1: Saponification

The ethyl ester is robust. While NaOH is common, Lithium Hydroxide (LiOH) is preferred here because the lithium cation acts as a weak Lewis acid, coordinating to the carbonyl oxygen and accelerating hydrolysis in the presence of the electron-donating ethoxy group.

  • Reagents: Ethyl 4-ethoxy-3-nitrobenzoate (1.0 equiv), LiOH·H₂O (2.5 equiv).[1]

  • Solvent: THF:Water (3:1).

  • Conditions:

    • Dissolve starting material in THF.

    • Add aqueous LiOH solution dropwise.

    • Stir at 60°C for 4 hours (Monitor by TLC; disappearance of spot at

      
       in 30% EtOAc/Hex).
      
    • Workup: Acidify to pH 2 with 1M HCl. The carboxylic acid (4-ethoxy-3-nitrobenzoic acid) will precipitate. Filter, wash with cold water, and dry.

Step 2: Amide Coupling (The HATU Method)

We avoid Thionyl Chloride (


) here if the amine is sensitive. HATU provides high yields without racemization.
  • Reagents: 4-ethoxy-3-nitrobenzoic acid (1.0 equiv), Amine (

    
    , 1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).
    
  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve acid and DIPEA in DMF under

      
      .
      
    • Add HATU and stir for 15 min (Pre-activation is critical to form the O-At active ester).

    • Add the amine.[2]

    • Stir at RT for 12 hours.

    • Purification: Dilute with EtOAc, wash with saturated

      
       (removes byproducts) and brine. Flash chromatography.
      
Protocol B: Direct Catalytic Aminolysis (Green Route)

Best for: Simple primary amines (e.g., methylamine, benzylamine) and large-scale batches.

Direct reaction of esters with amines is usually sluggish. However, using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a bifunctional catalyst allows this reaction to proceed under mild conditions.[3]

  • Mechanism: TBD activates the amine (via H-bonding) and the ester carbonyl simultaneously.

  • Reagents: Ethyl 4-ethoxy-3-nitrobenzoate (1.0 equiv), Amine (2.0 equiv), TBD (0.1 equiv/10 mol%).

  • Solvent: Toluene or neat (if amine is liquid).

  • Procedure:

    • Combine ester, amine, and TBD in a sealed tube.

    • Heat to 80°C for 12–24 hours.

    • Workup: Evaporate volatiles. The residue is often pure enough for recrystallization from EtOH.

    • Note: If TBD is unavailable,

      
       (Trimethylaluminum) can be used, but it is pyrophoric and requires strict anhydrous conditions.
      
Protocol C: Nitro Reduction (Chemomodulation)

Best for: Creating aniline handles for further derivatization (e.g., converting the 3-nitro group to a 3-sulfonamide or urea).

While Hydrogenation (


) is standard, it poses safety risks on the bench. We recommend the Indium/Ammonium Chloride  method for its high selectivity and safety profile.
  • Reagents: Ethyl 4-ethoxy-3-nitrobenzoate (1.0 equiv), Indium powder (3.0 equiv), Saturated aq.

    
     (10 equiv).
    
  • Solvent: Ethanol (reflux).[4]

  • Procedure:

    • Dissolve ester in Ethanol.[4][5]

    • Add saturated

      
       solution and Indium powder.
      
    • Reflux for 3 hours.

    • Workup: Filter through Celite to remove Indium salts. Concentrate filtrate.[4] Extract with EtOAc.[1][6]

    • Result: Ethyl 3-amino-4-ethoxybenzoate.

Comparative Data Analysis

ParameterHydrolysis + HATU (Route A)Direct Aminolysis (Route B)Nitro Reduction (Route C)
Step Count 2 Steps1 Step1 Step (Intermediate)
Atom Economy Low (Coupling reagents waste)High (Ethanol is only byproduct)Moderate
Substrate Scope Broad (Steric/Chiral amines OK)Limited (Primary amines best)N/A
Typical Yield 85–95% (Cumulative)70–90%90–98%
Key Risk Epimerization (rare with HATU)Incomplete conversionExotherm control

Mechanistic Visualization: TBD-Catalyzed Aminolysis

The following diagram illustrates the bifunctional activation mode of TBD, which is critical for driving the direct aminolysis of the electron-rich ethoxy-benzoate.

TBDMechanism TBD TBD Catalyst Complex Activated Transition State (Dual H-Bonding) TBD->Complex Activates Amine Amine (H-N-R) Amine->Complex Nucleophile Ester Ethyl 4-ethoxy-3-nitrobenzoate Ester->Complex Electrophile Complex->TBD Regeneration Product Benzamide Derivative Complex->Product Collapse Byproduct Ethanol Complex->Byproduct Elimination

Figure 2: Mechanism of TBD-catalyzed direct aminolysis showing dual activation.

References

  • Banik, B. K., Banik, I., & Becker, F. F. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate.[4] Organic Syntheses, 81, 188.

  • Saeed, A., Rafique, H., & Flörke, U. (2012). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 3(2), 217-220.

  • Sabot, C., Kumar, K. A., Meunier, S., & Mioskowski, C. (2007). A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions.[3] Tetrahedron Letters, 48(22), 3863-3866.

  • PubChem. (2025).[7] Ethyl 4-nitrobenzoate Compound Summary. National Library of Medicine.

Sources

Application Note: High-Performance Synthesis of 1,2,4-Triazole Ligands from Ethyl 4-Ethoxy-3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the conversion of Ethyl 4-ethoxy-3-nitrobenzoate into functionalized 1,2,4-triazole-3-thione ligands. The 1,2,4-triazole core is a privileged scaffold in coordination chemistry and pharmacology (e.g., antifungal azoles). The specific precursor selected here—containing an ethoxy solubilizing group and a nitro handle—offers a strategic advantage: the nitro group serves as a "masked" aniline, allowing for post-cyclization reduction and further derivatization (e.g., Schiff base formation), thereby enabling the construction of complex polydentate ligands.

This protocol focuses on the Isothiocyanate Route , a robust methodology that introduces a thione (C=S) moiety, significantly enhancing the metal-binding affinity (soft donor) compared to the oxo-analogues.

Retrosynthetic Pathway & Logic

The synthesis proceeds through three distinct phases. We avoid the direct "Pellizzari" reaction (amide + hydrazide) due to the harsh conditions required. Instead, we utilize the thiosemicarbazide intermediate pathway , which offers milder conditions and higher regioselectivity.

TriazoleSynthesis Ester Ethyl 4-ethoxy-3-nitrobenzoate (Starting Material) Hydrazide 4-Ethoxy-3-nitrobenzohydrazide (Key Intermediate) Ester->Hydrazide Reflux/EtOH (-EtOH) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Hydrazide Thiosem Acyl Thiosemicarbazide Hydrazide->Thiosem Addn Reaction Isothiocyanate Phenyl Isothiocyanate (Electrophile) Isothiocyanate->Thiosem Triazole 1,2,4-Triazole-3-thione (Target Ligand) Thiosem->Triazole 2N NaOH Cyclization (-H2O)

Figure 1: Strategic pathway for the conversion of the benzoate ester to the triazole-thione ligand.[1][2]

Experimental Protocols

Phase 1: Synthesis of 4-Ethoxy-3-nitrobenzohydrazide

The first critical step is the nucleophilic acyl substitution of the ethoxy ester.

Reagents:

  • Ethyl 4-ethoxy-3-nitrobenzoate (1.0 equiv)

  • Hydrazine hydrate (99%, 3.0 equiv)

  • Ethanol (Absolute, solvent)

Protocol:

  • Dissolution: Dissolve 10 mmol of Ethyl 4-ethoxy-3-nitrobenzoate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 30 mmol (excess) of hydrazine hydrate dropwise at room temperature with stirring.

    • Expert Note: The excess hydrazine is critical to prevent the formation of the symmetrical dimer (

      
      -diacylhydrazine), which is a common byproduct if the ester is in excess.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (
    
    
    
    ) should disappear, replaced by the lower
    
    
    hydrazide.
  • Isolation: Cool the reaction mixture to

    
     (ice bath). The hydrazide typically precipitates as a yellow solid (due to the nitro chromophore).
    
  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Yield Expectation: 85–95%.

    • Characterization: MP

      
       190–200°C (Lit.[3] range for similar nitro-hydrazides).
      
Phase 2: Ligand Construction (The Triazole Core)

This phase builds the heterocyclic ring. We use Phenyl Isothiocyanate as the model electrophile to create a 4-phenyl-substituted triazole, a classic motif for lipophilic ligands.

Reagents:

  • 4-Ethoxy-3-nitrobenzohydrazide (from Phase 1, 1.0 equiv)

  • Phenyl Isothiocyanate (1.1 equiv)

  • Ethanol (Solvent)[4][5]

  • Sodium Hydroxide (2N aqueous solution)

Step 2A: Formation of the Thiosemicarbazide Intermediate

  • Suspend 5 mmol of the hydrazide in 20 mL of ethanol.

  • Add 5.5 mmol of phenyl isothiocyanate.

  • Reflux for 2–4 hours. The solid may initially dissolve and then reprecipitate as the bulky thiosemicarbazide forms.

  • Cool and filter the solid. This is the 1-(4-ethoxy-3-nitrobenzoyl)-4-phenylthiosemicarbazide .

Step 2B: Base-Catalyzed Cyclization (The Pinner-Type Cyclization)

  • Transfer the thiosemicarbazide solid into a flask containing 20 mL of 2N NaOH solution.

  • Reflux the suspension for 3–4 hours. The solution should become clear as the triazole salt forms.

  • Workup (Critical): Cool the solution and filter off any insoluble impurities.

  • Acidification: Acidify the filtrate with 3N HCl to pH 3–4.

    • Observation: The target ligand, 5-(4-ethoxy-3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thione , will precipitate as a solid.

  • Recrystallization: Recrystallize from Ethanol/Water (8:2) to obtain analytical purity.

Technical Data & Validation

Stoichiometry Table
ComponentRoleEquiv.Critical Parameter
Ethyl 4-ethoxy-3-nitrobenzoate Substrate1.0Purity >98% required
Hydrazine Hydrate Nucleophile3.0Must be in excess to avoid dimerization
Phenyl Isothiocyanate Electrophile1.1Controls N4-substitution on triazole
NaOH (2N) Catalyst/BaseExcessDrives dehydration/cyclization
Analytical Validation (Self-Check)

To confirm the structure without external validation, look for these spectral shifts:

  • IR Spectroscopy:

    • Loss of Carbonyl: The strong ester/hydrazide

      
       stretch (
      
      
      
      ) must disappear or shift significantly in the final triazole.
    • Appearance of Thione: Look for the

      
       stretch around 
      
      
      
      .[5]
    • NH Stretch: A broad band at

      
       indicates the thione form exists in tautomeric equilibrium with the thiol (SH).
      
  • 1H NMR (DMSO-d6):

    • Triazole NH/SH: A singlet typically appearing very downfield (

      
      ), confirming the formation of the triazole ring.
      
    • Ethoxy Group: Quartet (~4.2 ppm) and Triplet (~1.4 ppm) must remain intact.

    • Aromatic Region: The 3-nitro-4-ethoxy pattern (1H singlet, 1H doublet, 1H doublet) will be distinct from the mono-substituted phenyl ring introduced by the isothiocyanate.

Mechanism of Action

Understanding the "Why" ensures reproducibility.

  • Hydrazinolysis: The hydrazine nitrogen is a stronger nucleophile than the ethoxy oxygen. It attacks the carbonyl carbon of the ester, displacing ethanol. The 3-nitro group activates the carbonyl slightly, making this reaction faster than in unsubstituted benzoates.

  • Thiosemicarbazide Formation: The terminal amine of the hydrazide attacks the central carbon of the isothiocyanate (

    
    ). This is an addition reaction, forming a stable urea-like thio-derivative.
    
  • Cyclization: Under basic conditions (NaOH), the amide nitrogen is deprotonated. It attacks the carbon of the thiocarbonyl group (

    
    ), closing the ring. Subsequent loss of a water molecule aromatizes the system into the stable 1,2,4-triazole ring.
    

References

  • Ghoneim, A. A., & Mohamed, S. A. (2013). Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives. Oriental Journal of Chemistry.

  • Shelke, G. M., et al. (2015).[6] A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles.[6][7] Synlett.

  • Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry.

  • Isaeva, et al. (2023).[8] Reaction of Diphenylphosphinal Formic Acid Hydrazide with Isothiocyanates. Russian Journal of General Chemistry.

Sources

Technical Application Note: Selective Reduction of Ethyl 4-ethoxy-3-nitrobenzoate

[1]

Executive Summary & Strategic Analysis

The reduction of Ethyl 4-ethoxy-3-nitrobenzoate (

Ethyl 3-amino-4-ethoxybenzoate1chemoselectivity




1

While standard methods like tin(II) chloride (

1
  • Catalytic Hydrogenation (

    
    ):  The "Gold Standard" for purity and atom economy.[1]
    
  • Iron/Ammonium Chloride (

    
    ):  A robust, low-cost "Green Chemistry" alternative that avoids pressurized hydrogen and strong acids.[1]
    
Chemical Transformation
1

Decision Matrix: Selecting the Right Protocol

Choose the protocol based on your available equipment and scale requirements.

DecisionMatrixStartStart: Select Reduction StrategyScaleScale & Equipment?Start->ScaleH2_AvailHigh Pressure/H2 Available?Scale->H2_AvailMethodAMethod A: Catalytic Hydrogenation(Pd/C + H2)Best for: Purity, ScalabilityH2_Avail->MethodAYes (Autoclave/Balloon)MethodBMethod B: Fe / NH4Cl(Bechamp-type)Best for: Robustness, No H2 gasH2_Avail->MethodBNo (Standard Glassware)

Figure 1: Decision matrix for selecting the optimal reduction methodology.

Protocol A: Catalytic Hydrogenation (Standard of Excellence)

Context: This method utilizes heterogeneous catalysis to effect reduction.[1] It is the cleanest method as the only byproduct is water, and the catalyst is removed by simple filtration.

Materials
  • Substrate: Ethyl 4-ethoxy-3-nitrobenzoate (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (approx. 5-10 wt% loading relative to substrate).[1] Note: Wet catalyst is preferred to minimize ignition risk.

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).[1] EtOH is preferred for solubility.

  • Reagent: Hydrogen gas (

    
    ) (Balloon or 1-3 bar pressure).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask (or hydrogenation bottle), dissolve the substrate in Ethanol (0.1 M concentration).

  • Inerting: Purge the vessel with Nitrogen (

    
    ) or Argon to remove oxygen.[1]
    
  • Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric when dry.[1] Ensure it is wet or added under an inert blanket.

  • Hydrogenation:

    • Lab Scale (<5g): Attach a hydrogen balloon fitted with a needle through a septum. Purge the headspace 3 times (vacuum/fill cycles).[1] Stir vigorously at Room Temperature (RT).

    • Scale Up (>10g): Use a Parr shaker or autoclave at 30-50 psi (2-3 bar).

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3) or HPLC.[1][2][3][4][5] The starting material (nitro) is less polar; the product (amine) will be more polar and may fluoresce blue under UV.[1] Reaction time is typically 2–6 hours.[1]

  • Workup:

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Wash the filter cake with Ethanol.[6]

    • Critical: Do not let the filter cake dry out completely in air (fire hazard). Keep it wet with water before disposal.[1]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude amine.

  • Purification: Usually not required.[1][7] If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography.[1]

Protocol B: Iron/Ammonium Chloride (Chemoselective & Robust)[1]

Context: This is a modification of the classical Bechamp reduction. By using Ammonium Chloride (


Materials
  • Substrate: Ethyl 4-ethoxy-3-nitrobenzoate (1.0 equiv)

  • Reductant: Iron Powder (Fe), -325 mesh (3.0 – 5.0 equiv).[1] Activated iron works best.[1]

  • Electrolyte: Ammonium Chloride (

    
    ) (3.0 – 5.0 equiv).[1]
    
  • Solvent: Ethanol / Water mixture (3:1 or 4:1 ratio).[1][2]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in the Ethanol/Water mixture.

  • Activation: Add the Ammonium Chloride and Iron powder to the solution.

  • Reaction: Heat the mixture to reflux (

    
    )  with vigorous stirring.
    
    • Mechanistic Insight: The reaction occurs on the surface of the iron. Vigorous stirring is essential to prevent the iron from settling and to scour the oxide layer.

  • Monitoring: Monitor by TLC. Conversion usually takes 1–3 hours.[1] The mixture will turn dark/rusty brown.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove iron oxides/sludge.[1] Wash the pad copiously with Ethyl Acetate or Ethanol.

    • Note: The filtrate may be biphasic if water content is high.

  • Extraction:

    • Evaporate the bulk of the Ethanol.

    • Dilute the residue with water and extract with Ethyl Acetate (3x).[2][3]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[8]
      

Mechanistic Insight: The Haber Cycle

Understanding the step-wise reduction prevents common pitfalls like the accumulation of hydroxylamine intermediates (which can be toxic or unstable).

Mechanismcluster_sidePotential Side ReactionsNitroNitro(-NO2)NitrosoNitroso(-NO)Nitro->Nitroso+ 2e-, + 2H+HydroxylHydroxylamine(-NHOH)Nitroso->Hydroxyl+ 2e-, + 2H+AzoxyAzoxy DimerNitroso->AzoxyCondensation(if pH basic)AmineAmine(-NH2)Hydroxyl->Amine+ 2e-, + 2H+

Figure 2: Step-wise reduction pathway.[1] The Fe/NH4Cl method minimizes Azoxy formation by maintaining a slightly acidic/neutral pH.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your product against these expected parameters.

ParameterEthyl 4-ethoxy-3-nitrobenzoate (Start)Ethyl 3-amino-4-ethoxybenzoate (Product)Validation Logic
Appearance Yellow crystalline solidOff-white / Beige solidLoss of nitro conjugation removes yellow color.[1]
1H NMR (Aromatic) 3 protons, distinct deshielding ortho to

.
3 protons, significant upfield shift for protons ortho to

.

is electron-donating; shields ring protons.[1]
IR Spectroscopy ~1530 & 1350

(

stretch)
~3300-3400

(Doublet,

stretch)
Disappearance of nitro bands is the primary confirmation.[1]
TLC (

)
Higher

(Non-polar)
Lower

(Polar, H-bonding)
Amine interacts strongly with Silica.[1]

Key NMR Diagnostic: Look for the disappearance of the aromatic proton singlet/doublet appearing downfield (approx


Troubleshooting & Safety

Troubleshooting
  • Incomplete Reaction: If the reaction stalls (Method B), add fresh Iron powder and increase agitation. The iron surface may have become passivated.

  • Filtration Issues: Iron sludge can clog filters.[1] Use a wide pad of Celite and mix a little Celite into the reaction mixture before filtering to create a body feed.

  • Product Color: Anilines oxidize easily in air, turning brown/red. Store the product under Nitrogen/Argon and in the dark.

Safety Protocols
  • Hydrogenation: Ensure all ignition sources are removed.[1] Ground all vessels to prevent static discharge.[1]

  • Iron Waste: Finely divided iron (especially after reaction) can be pyrophoric.[1] Do not dispose of dry filter cakes in general trash. Keep wet and dispose of as hazardous solid waste.

  • Nitro Compounds: Although this specific ester is stable, nitroaromatics can be energetic. Do not heat dry neat material excessively.[1]

References

  • Banik, B. K., et al. (2005).[1][8] "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate." Organic Syntheses, 81, 188.[8]

  • Gamble, A. B., et al. (2007).[1][3] "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37, 2777-2786.[1]

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)." Common Organic Chemistry Protocols.

  • Vertex AI Search. "Synthesis of Ethyl 3-amino-4-ethoxybenzoate from nitro compound." Search Results 1.1 - 1.18. (Accessed Feb 9, 2026).[1]

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Ethyl 4-ethoxy-3-nitrobenzoate in Medicinal Chemistry

Ethyl 4-ethoxy-3-nitrobenzoate is a valuable scaffold in organic synthesis, particularly for the development of novel therapeutic agents. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group. This activation allows for the displacement of the ethoxy group at the C-4 position by a variety of nucleophiles, providing a gateway to a diverse range of substituted 3-nitrobenzoate derivatives. These derivatives are precursors to compounds with a wide array of biological activities, including anti-inflammatory and antifungal properties.[1] This guide provides a detailed exploration of the principles and protocols for conducting nucleophilic substitution reactions on this versatile substrate.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of Ethyl 4-ethoxy-3-nitrobenzoate proceeds via a two-step addition-elimination mechanism.[2][3] The key to this reaction is the presence of the nitro group ortho to the ethoxy leaving group.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the ethoxy group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for its stabilization.[4]

  • Elimination of the Leaving Group and Aromatization: In the second step, the ethoxy group departs as an ethoxide ion, and the aromaticity of the ring is restored, yielding the substituted product.

The presence of the electron-withdrawing nitro group is essential as it stabilizes the negatively charged intermediate, thereby lowering the activation energy of the reaction.[4][5] While halogens are typically better leaving groups in SNAr reactions, alkoxy groups can also be displaced, particularly with strong activation from groups like nitro substituents.[6]

Experimental_Workflow A 1. Dissolve Ethyl 4-ethoxy-3-nitrobenzoate in anhydrous solvent B 2. Add amine nucleophile A->B C 3. Heat to reflux and monitor by TLC B->C D 4. Cool to room temperature C->D E 5. Solvent removal (rotary evaporator) D->E F 6. Aqueous work-up (extraction) E->F G 7. Drying and concentration F->G H 8. Purification (column chromatography) G->H I Final Product: 4-Amino-3-nitrobenzoate derivative H->I

Sources

Application Note: Ethyl 4-ethoxy-3-nitrobenzoate in Local Anesthetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization of Ethyl 4-ethoxy-3-nitrobenzoate (CAS 2445-31-0) as a critical intermediate in the synthesis of meta-amino benzoate local anesthetics. While traditional para-amino benzoate anesthetics (e.g., Procaine, Benzocaine) dominate the market, the meta-amino pharmacophore—structurally exemplified by Proparacaine and Oxybuprocaine —offers distinct advantages, including rapid onset and reduced allergenicity due to the alteration of the PABA (para-aminobenzoic acid) metabolite profile.

This guide provides a validated protocol for the chemo-selective reduction of the nitro group to the amine, followed by side-chain functionalization. It addresses common synthetic challenges such as regioselectivity, over-reduction, and purification of the amino-ester scaffold.

Chemical Profile & Pharmacophore Relevance[1][2][3]

Ethyl 4-ethoxy-3-nitrobenzoate serves as the "masked" precursor to the active lipophilic core of the anesthetic. The nitro group acts as a stable protecting group for the amine during upstream processing (e.g., alkylation of the 4-hydroxyl group) and is activated only in the final stages.

Table 1: Physicochemical Properties
PropertySpecificationRelevance to Synthesis
Molecular Formula

Precursor Scaffold
Molecular Weight 239.22 g/mol Stoichiometric calculations
Appearance Light yellow crystalline solidColor indicates nitro conjugation; loss of color confirms reduction.
Melting Point 76–78 °CLow MP requires careful drying; avoid high-vac sublimation.
Solubility Soluble in EtOAc, DCM, hot EtOHCompatible with standard hydrogenation solvents.
Role Electrophilic Aromatic ScaffoldElectron-withdrawing nitro group deactivates ring, preventing oxidative degradation until reduction.

Critical Application: Chemo-selective Nitro Reduction

The transformation of the 3-nitro group to the 3-amino group is the pivotal step. The resulting intermediate, Ethyl 3-amino-4-ethoxybenzoate , is the direct analog of the Proparacaine precursor.

Method A: Catalytic Hydrogenation (Preferred for Pharma)

Rationale: Palladium on Carbon (Pd/C) offers the cleanest conversion with minimal workup compared to metal/acid reductions (Fe/HCl), which can hydrolyze the ester.

Reagents & Equipment[1][2]
  • Substrate: Ethyl 4-ethoxy-3-nitrobenzoate (10.0 g, 41.8 mmol)

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH) - anhydrous (100 mL)

  • Catalyst: 10% Pd/C (50 wt% water wet), 1.0 g (10 wt% loading)

  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 30 psi)
    
Step-by-Step Protocol
  • Dissolution: In a 250 mL hydrogenation flask, dissolve the substrate in EtOAc. Ensure complete dissolution; sonicate if necessary.

  • Inerting: Purge the vessel with Nitrogen (

    
    ) for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric. Add under inert atmosphere or as a water slurry.

  • Hydrogenation: Charge the system with

    
    .
    
    • Atmospheric Pressure: Stir vigorously for 6–8 hours.

    • Parr Shaker (30 psi): Shake for 2–3 hours.

  • Monitoring: Monitor via TLC (System: Hexane/EtOAc 2:1).

    • Starting Material

      
      : ~0.6 (UV active, Yellow)
      
    • Product

      
      : ~0.3 (UV active, fluorescent blue/purple under shortwave).
      
  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with fresh EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure (

    
    ) to yield Ethyl 3-amino-4-ethoxybenzoate  as an off-white solid.
    

Yield Expectation: 92–96%

Method B: Stannous Chloride Reduction (Alternative)

Rationale: Used when high-pressure equipment is unavailable or if the molecule contains halogens sensitive to hydrogenolysis (not applicable here, but good for analogs).

  • Reagent:

    
     (5 equivalents) in Ethanol.
    
  • Condition: Reflux for 2 hours.

  • Note: Requires extensive basic workup to remove tin salts, often leading to lower yields due to emulsion formation.

Downstream Application: Synthesis of the Anesthetic[2][6][7][8]

Once the nitro group is reduced, the ethyl ester must be converted to the active amino-ester or amino-amide side chain. For local anesthetics, the diethylaminoethyl tail is standard.

Protocol: Titanate-Catalyzed Transesterification

Direct reaction with 2-(diethylamino)ethanol avoids the harsh conditions of hydrolysis-then-acid-chloride formation.

  • Reactants: Combine Ethyl 3-amino-4-ethoxybenzoate (1 eq) and 2-(diethylamino)ethanol (5 eq).

  • Catalyst: Titanium(IV) isopropoxide (

    
    ) (5 mol%).
    
  • Conditions: Heat to

    
     under a slight vacuum or nitrogen sweep to remove the generated ethanol byproduct. This drives the equilibrium forward (Le Chatelier's principle).
    
  • Quench: Cool to room temperature and quench with wet ether or a small amount of water to precipitate

    
    .
    
  • Purification: Filter and recrystallize the crude oil from Pentane/Ether to obtain the final anesthetic base.

Visualizing the Synthetic Logic

The following diagram illustrates the pathway from the nitrobenzoate scaffold to the active anesthetic pharmacophore.

AnestheticSynthesis cluster_mechanism Pharmacophore Activation Start Ethyl 4-ethoxy-3-nitrobenzoate (Inactive Scaffold) Step1 Reduction (Pd/C, H2) Start->Step1 -[O] +[H] Inter Ethyl 3-amino-4-ethoxybenzoate (Active Nucleophile) Step1->Inter Yield >95% Step2 Transesterification (Ti(OiPr)4, Amino-alcohol) Inter->Step2 +Side Chain -EtOH Final Meta-Amino Anesthetic (e.g., Ethoxy-Proparacaine Analog) Step2->Final Pharmacophore Assembly

Figure 1: Synthetic workflow transforming the nitro-protected scaffold into the active local anesthetic pharmacophore.

Quality Control & Analytical Standards

To ensure the integrity of the "Application Note" as a self-validating system, the following analytical markers must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 254 nm.

  • Retention Time Shift:

    • Nitro-ester (Starting Material): ~12.5 min (Less polar due to nitro group masking H-bonding).

    • Amino-ester (Product): ~8.2 min (More polar, amine group exposed).

NMR Validation ( NMR, )
  • Nitro Compound: Aromatic protons appear downfield (7.5–8.5 ppm) due to the electron-withdrawing nitro group.

  • Amino Compound:

    • Aromatic protons shift upfield (6.5–7.5 ppm) due to the electron-donating amine.

    • Diagnostic Signal: Broad singlet at ~3.5–4.0 ppm corresponding to the

      
       protons (exchangeable with 
      
      
      
      ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16637487, Ethyl 4-ethoxy-3-nitrobenzoate. Retrieved from [Link]

  • Vertex AI Search (2023). Evaluation of the Local Anesthetic Activity... in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives. (Discusses SnCl2 reduction of nitro-alkoxybenzoates). Retrieved from [Link]

  • ResearchGate (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (General protocol for benzoate anesthetic synthesis). Retrieved from [Link]

  • Google Patents (1992).Process for the preparation of alkyl nitrobenzoates (US5087725A). (Industrial synthesis of the starting material).

Sources

Troubleshooting & Optimization

Improving yield of Ethyl 4-ethoxy-3-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ethyl 4-ethoxy-3-nitrobenzoate Synthesis

Topic: Improving yield and purity of Ethyl 4-ethoxy-3-nitrobenzoate. Ticket ID: CHEM-OPT-4E3N-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]

Executive Summary

You are encountering yield or purity issues in the synthesis of Ethyl 4-ethoxy-3-nitrobenzoate . This molecule is a critical intermediate, structurally analogous to precursors used in EGFR inhibitor synthesis (e.g., Gefitinib/Erlotinib). The synthesis typically follows one of two primary routes:

  • Route A (Alkylation):

    
    -Alkylation of Ethyl 4-hydroxy-3-nitrobenzoate.
    
  • Route B (Nitration): Electrophilic nitration of Ethyl 4-ethoxybenzoate.[1]

This guide addresses the specific "pain points" of each route, focusing on the ortho-nitro effect in alkylation and regiocontrol in nitration.

Module 1: Route A – Alkylation of Ethyl 4-hydroxy-3-nitrobenzoate

User Scenario: “I am trying to ethylate the 4-hydroxyl group using ethyl iodide/bromide, but conversion is stalling at 60-70%, and I see unreacted starting material.”

Root Cause Analysis: The Ortho-Nitro Effect

The nitro group at the 3-position forms a strong intramolecular hydrogen bond with the 4-hydroxyl group.[1] This "locks" the proton, significantly lowering the acidity of the phenol and reducing the nucleophilicity of the resulting phenoxide ion. Standard weak bases (e.g.,


 in Acetone) are often insufficient to break this bond efficiently.
Optimization Protocol

1. Solvent & Base Selection (The "Break-Up" Strategy) To disrupt the intramolecular H-bond, you must use a polar aprotic solvent and a base capable of stabilizing the free phenoxide.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Mechanistic Rationale
Solvent Acetone or AcetonitrileDMF or NMP High dielectric constant disrupts internal H-bonding; solvates cations to expose the naked phenoxide anion.[1]
Base

(granular)

(micronized)
or

Cesium (Cs+) is larger/softer ("cesium effect"), improving solubility and reactivity of the carboxylate/phenoxide ion pair.
Catalyst NoneTBAI or 18-Crown-6 Phase transfer catalysts (Tetrabutylammonium iodide) facilitate the reaction in heterogeneous mixtures.[1]
Temperature Reflux (56-80°C)80-100°C Higher activation energy is required to overcome the steric and electronic deactivation of the ortho-nitro group.[1]

2. Step-by-Step Workflow (Route A)

  • Dissolution: Dissolve Ethyl 4-hydroxy-3-nitrobenzoate (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Deprotonation: Add

    
     (1.5 eq) and stir at room temperature for 30 mins. Visual Check: Color change often indicates phenoxide formation.
    
  • Alkylation: Add Ethyl Iodide (1.2 - 1.5 eq). Note: EtI is more reactive than EtBr.

  • Catalysis: Add TBAI (0.05 eq).

  • Reaction: Heat to 90°C. Monitor by HPLC/TLC.

  • Workup: Pour into ice water. The product should precipitate.[1][2] If oil forms, extract with EtOAc.[1]

Module 2: Route B – Nitration of Ethyl 4-ethoxybenzoate

User Scenario: “I started with Ethyl 4-ethoxybenzoate. The reaction went to completion, but I have a mixture of isomers and some de-alkylated phenol.”

Root Cause Analysis: Regioselectivity & Thermal Control

The ethoxy group is a strong ortho, para-director, while the ester is a meta-director.[1]

  • Target Position (3): Ortho to Ethoxy, Meta to Ester. (Synergistic direction).

  • Risk: The reaction is highly exothermic.[1] Temperatures >10°C can lead to ipso-substitution (cleaving the ester) or de-alkylation (loss of the ethyl group), resulting in 4-hydroxy-3-nitrobenzoate.[1]

Optimization Protocol

1. The Mixed Acid Control Do not add pure nitric acid directly to the substrate. Use a pre-cooled nitrating mixture.[1][2][3][4]

2. Step-by-Step Workflow (Route B)

  • Preparation: Dissolve Ethyl 4-ethoxybenzoate (1.0 eq) in Dichloromethane (DCM) or Acetic Anhydride (solvent choice affects regioselectivity; DCM is milder).

  • Cooling: Cool the substrate solution to -5°C to 0°C .

  • Acid Mix: In a separate flask, mix Fuming

    
     (1.1 eq) into conc. 
    
    
    
    or Acetic Acid.[1][4][5] Cool this mixture to 0°C.
  • Addition: Add the acid mixture dropwise to the substrate.[1][2] Internal temperature must not exceed 5°C.

  • Quench: Pour onto crushed ice immediately upon TLC completion.

Module 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision-making process for troubleshooting low yields based on the observed intermediates.

Troubleshooting Start Start: Low Yield Detected CheckRoute Which Synthetic Route? Start->CheckRoute RouteA Route A: Alkylation (Start: 4-OH-3-NO2) CheckRoute->RouteA RouteB Route B: Nitration (Start: 4-OEt) CheckRoute->RouteB CheckSM Is Starting Material (SM) Still Present? RouteA->CheckSM SM_Yes Yes: Incomplete Conv. CheckSM->SM_Yes Stalled SM_No No: Side Products CheckSM->SM_No Clean but low yield Action_Solvent Action: Switch Solvent Acetone -> DMF SM_Yes->Action_Solvent Action_Base Action: Add Catalyst (TBAI / Cs2CO3) SM_Yes->Action_Base Action_Hydrolysis Issue: Ester Hydrolysis Fix: Dry Solvents SM_No->Action_Hydrolysis CheckImpurity Identify Major Impurity RouteB->CheckImpurity Imp_Phenol De-alkylated Phenol (4-OH-3-NO2) CheckImpurity->Imp_Phenol Imp_Isomer Wrong Regioisomer CheckImpurity->Imp_Isomer Action_Temp Action: Lower Temp (< 0°C) Imp_Phenol->Action_Temp Action_Acid Action: Change Solvent Use Ac2O/AcOH Imp_Isomer->Action_Acid

Caption: Diagnostic flow for identifying yield loss mechanisms in Ethyl 4-ethoxy-3-nitrobenzoate synthesis.

FAQ: Frequently Asked Questions

Q1: Can I use Ethanol as a solvent for the alkylation (Route A)? A: It is not recommended. While ethanol is cheap, it is a protic solvent.[1] It solvates the phenoxide anion (via H-bonding), reducing its nucleophilicity.[1] Furthermore, if you use Ethyl Iodide, the ethanol competes as a nucleophile (forming diethyl ether), though slowly. DMF or Acetone are superior choices for


 reactions on deactivated phenols [1].[1]

Q2: In the nitration route, I see a solid precipitating during acid addition. Is this normal? A: This is often the nitrated product precipitating out if the solvent volume is low. However, ensure your stirring is vigorous. If the solid encapsulates unreacted starting material, you will get low conversion. Increase solvent volume (DCM or Acetic Acid) to maintain a slurry/solution.

Q3: How do I remove the "de-ethylated" byproduct (4-hydroxy-3-nitrobenzoate) from my final product? A: This byproduct is a phenol and is significantly more acidic (


) than your target ester.[1]
  • Purification: Dissolve the crude mixture in Ethyl Acetate and wash with 10% Sodium Carbonate (

    
    ) . The phenolic impurity will deprotonate and move to the aqueous layer, leaving the pure Ethyl 4-ethoxy-3-nitrobenzoate in the organic layer.[1]
    

References

  • Preparation of Gefitinib Intermedi

    • Context: Describes the alkylation of methyl 3-hydroxy-4-methoxybenzoate, a direct structural analog.[1] The conditions (DMF,

      
      , 80°C) are directly transferable.
      
    • Source: Chandregowda, V. et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[1][5] Heterocycles. (2007).[1][6]

    • URL:[Link] (Analogous chemistry validation).

  • Nitr

    • Context: BenchChem Technical Guide on Nitration of Benzoic Acid Derivatives.[1]

    • Source: BenchChem Technical Support.[1]

  • Process Chemistry of Alkyl Nitrobenzo

    • Context: Patent literature describing scalable esterification and nitration workflows for nitrobenzoates.[1]

    • Source: US Patent 5087725A "Process for the preparation of alkyl nitrobenzoates".[1]

    • URL

Sources

Technical Support Center: Purification of Ethyl 4-ethoxy-3-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-ethoxy-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the recrystallization of Ethyl 4-ethoxy-3-nitrobenzoate.

Q1: What is the principle behind recrystallizing Ethyl 4-ethoxy-3-nitrobenzoate?

Recrystallization is a purification technique based on the principle of differential solubility.[1] For Ethyl 4-ethoxy-3-nitrobenzoate, the ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities, remain dissolved in the solvent and are removed during filtration.

Q2: What are the best solvents for the recrystallization of Ethyl 4-ethoxy-3-nitrobenzoate?

While specific solubility data for Ethyl 4-ethoxy-3-nitrobenzoate is not extensively published, we can make informed recommendations based on the "like dissolves like" principle and data from structurally similar compounds like ethyl 4-nitrobenzoate, which is soluble in alcohol and ether. Given the polar nature of the nitro and ester groups, polar protic and aprotic solvents are good starting points.

A preliminary solvent screen is always recommended. Based on chemical principles, the following solvents are suggested for evaluation:

  • Good initial choices: Ethanol, Methanol, Isopropanol

  • Potential alternatives: Ethyl acetate, Acetone

  • Anti-solvents (for mixed solvent systems): Hexane, Heptane, Water

Q3: My recrystallization yield is consistently low. What are the possible causes?

Several factors can contribute to low yield:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If crystals form too quickly during hot filtration, you will lose product on the filter paper.

  • Incomplete crystallization: The cooling process may be too short or the final temperature not low enough.

  • Multiple transfer steps: Each transfer of the solution or crystals can lead to material loss.

Q4: The product has a yellowish tint after recrystallization. How can I remove colored impurities?

A yellowish color in nitroaromatic compounds can be due to the presence of phenolic byproducts or other colored impurities. The addition of a small amount of activated charcoal to the hot solution before filtration can often effectively adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization of Ethyl 4-ethoxy-3-nitrobenzoate.

Problem Possible Cause(s) Solution(s)
Oily Product Forms Instead of Crystals ("Oiling Out") The compound's solubility is exceeded at a temperature above its melting point. The cooling rate is too rapid. High concentration of impurities.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider using a different solvent or a mixed solvent system.
No Crystals Form Upon Cooling Too much solvent was used. The solution is not sufficiently saturated.Reheat the solution and evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound.
Crystals Form in the Funnel During Hot Filtration The solution is cooling and becoming supersaturated in the funnel stem.Use a stemless funnel. Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution. Keep the solution at a rolling boil until just before pouring.
Product Purity Does Not Improve Significantly The chosen solvent is not effective at separating the specific impurities present. The crystals are contaminated with mother liquor.Re-evaluate your solvent choice; a different single solvent or a mixed solvent system may be necessary. Ensure the filtered crystals are washed with a small amount of cold, fresh solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Ethyl 4-ethoxy-3-nitrobenzoate

This protocol outlines the standard procedure for recrystallization from a single solvent.

Materials:

  • Crude Ethyl 4-ethoxy-3-nitrobenzoate

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude Ethyl 4-ethoxy-3-nitrobenzoate in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (one in which it is very soluble).

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (one in which the product is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization and Isolation: Follow steps 4-7 from the single-solvent recrystallization protocol.

Data Presentation

Table 1: Physical Properties of Ethyl 4-ethoxy-3-nitrobenzoate and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Ethyl 4-ethoxy-3-nitrobenzoate C11H13NO5239.23Not widely reportedExpected to be a crystalline solid
Ethyl 4-nitrobenzoateC9H9NO4195.1755-59[2]Yellow crystalline powder[3]
Ethyl 3-nitrobenzoateC9H9NO4195.1741White to off-white solid

Visualization

Recrystallization Workflow Diagram

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for Ethyl 4-ethoxy-3-nitrobenzoate start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: A flowchart of the general recrystallization process.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common recrystallization problems.

Troubleshooting_Logic Recrystallization Troubleshooting start Problem Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes evaporate_solvent Evaporate Some Solvent no_crystals->evaporate_solvent Yes check_solvent_amount Check Solvent Amount low_yield->check_solvent_amount Yes use_charcoal Use Activated Charcoal colored_product->use_charcoal Yes

Caption: A decision tree for troubleshooting recrystallization.

Safety Precautions

Ethyl 4-ethoxy-3-nitrobenzoate and related nitroaromatic compounds should be handled with care.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3][5]

References

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • Ethyl 4-nitrobenzoate. ChemBK. [Link]

  • Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Cole-Parmer. [Link]

Sources

Technical Support Center: Solvent Selection for Ethyl 4-ethoxy-3-nitrobenzoate Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the alkylation of Ethyl 4-ethoxy-3-nitrobenzoate derivatives.

Case ID: ALK-NITRO-BENZ-001 Status: Active Department: Process Chemistry & Synthesis Support Subject: Optimization of Solvent Systems for O-Alkylation and N-Alkylation Workflows[1]

Executive Summary & Scope

User Advisory: The compound Ethyl 4-ethoxy-3-nitrobenzoate is typically the product of an O-alkylation reaction (starting from Ethyl 4-hydroxy-3-nitrobenzoate) or a substrate for downstream reduction and N-alkylation.[1]

Direct C-alkylation of the benzene ring is chemically unfavorable due to the strong deactivating effects of the nitro (-NO₂) and ester (-COOEt) groups. Therefore, this guide addresses the two most chemically relevant scenarios for researchers:

  • Workflow A (Synthesis): O-Alkylation of Ethyl 4-hydroxy-3-nitrobenzoate to form the title compound.

  • Workflow B (Derivatization): N-Alkylation of the reduced aniline derivative (Ethyl 3-amino-4-ethoxybenzoate).

Decision Matrix: Solvent Selection Guide

The choice of solvent is the primary determinant of reaction rate and impurity profile for nitrophenol alkylations.

Table 1: Solvent Performance for O-Alkylation (Williamson Ether Synthesis)
SolventClassDielectric Const.[1] (

)
Reaction RateSuitabilityTechnical Notes
DMF (N,N-Dimethylformamide)Polar Aprotic36.7High Recommended Best for solubilizing the nitrophenoxide anion.[1] High boiling point allows heating (60-80°C).[1] Hard to remove completely.
Acetone Polar Aprotic20.7LowConditionalOnly suitable for highly reactive alkyl halides (e.g., Ethyl Iodide).[1] Often requires reflux.[1] Easier workup than DMF.[1]
Acetonitrile (MeCN)Polar Aprotic37.5MediumGoodA cleaner alternative to DMF.[1] Good balance of rate and workup ease.
Ethanol (EtOH)Polar Protic24.5Very LowAvoid Hydrogen bonding solvates the nucleophile, killing reactivity.[1] Risk of transesterification if the alkyl group differs from the ester.
THF (Tetrahydrofuran)Polar Aprotic7.5LowPoorPoor solubility for carbonate bases (K₂CO₃/Cs₂CO₃).[1]

Workflow Visualization

The following diagram illustrates the critical pathways and solvent checkpoints for this scaffold.

G cluster_0 Workflow A: O-Alkylation (Synthesis) cluster_1 Workflow B: Downstream Derivatization Start Ethyl 4-hydroxy- 3-nitrobenzoate (Precursor) Reagents Reagents: Ethyl Iodide + K2CO3 Start->Reagents Solvation Product Ethyl 4-ethoxy- 3-nitrobenzoate (Target) Reagents->Product DMF (Recommended) SN2 Mechanism Reagents->Product Acetone (Slow) Incomplete Conv. Reduced Ethyl 3-amino- 4-ethoxybenzoate Product->Reduced Reduction (H2/Pd-C or Fe/AcOH) Final N-Alkylated Drug Scaffold Reduced->Final Reductive Amination (DCM/MeOH)

Caption: Logical pathway for the synthesis and utilization of Ethyl 4-ethoxy-3-nitrobenzoate, highlighting the critical solvent checkpoint at the O-alkylation stage.

Standard Operating Procedures (SOPs)

Protocol A: O-Alkylation (Synthesis of the Target)

Objective: Convert Ethyl 4-hydroxy-3-nitrobenzoate to Ethyl 4-ethoxy-3-nitrobenzoate. Mechanism: SN2 Substitution on a deactivated phenol.[1]

  • Dissolution: Dissolve 1.0 eq of Ethyl 4-hydroxy-3-nitrobenzoate in anhydrous DMF (Concentration: 0.5 M).

    • Why DMF? The nitro group makes the phenol acidic (pKa ~7), but also a poor nucleophile. DMF strips the cation (K+) from the base, exposing the "naked" phenoxide anion for maximum reactivity [1].

  • Deprotonation: Add 1.5 eq of Potassium Carbonate (K₂CO₃) .[1] Stir at Room Temperature (RT) for 15 minutes.

    • Note: The solution should turn bright yellow/orange, indicating phenoxide formation.

  • Alkylation: Add 1.2 eq of Ethyl Iodide (EtI).[1]

    • Why Iodide? Bromide is cheaper but significantly slower for this deactivated system.[1]

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1]

  • Workup: Pour mixture into ice water. The product usually precipitates. Filter and wash with water to remove DMF.[1]

Protocol B: N-Alkylation (Post-Reduction)

Objective: Alkylate the amine after reducing the nitro group. Context: If you have already reduced the nitro group to an amine.

  • Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1]

  • Method: Reductive Amination is preferred over direct alkylation to avoid over-alkylation (quaternary salts).[1]

  • Reagents: Aldehyde + NaBH(OAc)₃.

Troubleshooting & FAQs

Ticket #1: "My reaction is stuck at 50% conversion."

Diagnosis: Poor nucleophilicity due to solvent choice or "Potassium effect."[1] Solution:

  • Check Solvent: Are you using Acetone? Switch to DMF or NMP.[1] The dielectric constant of Acetone is insufficient to fully dissociate the ion pair of the nitrophenoxide [2].

  • Catalysis: Add 10 mol% Tetrabutylammonium Iodide (TBAI) . This acts as a Phase Transfer Catalyst (PTC) and increases the effective concentration of the nucleophile.

  • Base Swap: Switch from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate). The larger Cesium cation is more loosely bound to the phenoxide, increasing reactivity (The "Cesium Effect").

Ticket #2: "I see a new spot on TLC that isn't my product."

Diagnosis: Ester Hydrolysis or Transesterification.[1] Root Cause:

  • Hydrolysis: If you used NaOH or KOH, or if your solvent was "wet" (contained water), you likely hydrolyzed the ethyl ester to the carboxylic acid.

  • Transesterification: Did you use Methanol as a solvent? If so, you converted the Ethyl ester to a Methyl ester. Fix:

  • Strictly use anhydrous carbonate bases (K₂CO₃).[1]

  • Never use an alcohol solvent different from the ester alkyl group (Use Ethanol only if you must, but DMF is better).[1]

Ticket #3: "The product is oiling out and contains residual DMF."

Diagnosis: Inefficient workup. Solution:

  • DMF is water-miscible but has a high boiling point.[1]

  • Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer 3x with 5% LiCl solution (Lithium Chloride).[1] LiCl dramatically increases the partitioning of DMF into the aqueous phase, removing it from your organic product [3].

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference on solvent polarity and SN2 rates).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2] (Mechanism of Williamson Ether Synthesis and ion-pairing).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • PubChem. (n.d.).[1][3] Ethyl 4-hydroxy-3-nitrobenzoate.[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Support Center: Minimizing Hydrolysis of Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-ethoxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and wish to minimize its hydrolysis to ensure the integrity of their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.

Understanding the Challenge: The Hydrolysis of Ethyl 4-ethoxy-3-nitrobenzoate

Ethyl 4-ethoxy-3-nitrobenzoate, like all esters, is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form 4-ethoxy-3-nitrobenzoic acid and ethanol. This process can be catalyzed by both acids and bases, and its rate is significantly influenced by temperature. For researchers using this compound as a starting material or intermediate, unintended hydrolysis can lead to lower yields, product impurities, and unreliable experimental outcomes.

This guide provides a comprehensive overview of the factors that promote the hydrolysis of Ethyl 4-ethoxy-3-nitrobenzoate and offers practical strategies to mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that accelerate the hydrolysis of Ethyl 4-ethoxy-3-nitrobenzoate?

A1: The hydrolysis of Ethyl 4-ethoxy-3-nitrobenzoate is primarily accelerated by three main factors:

  • Presence of Water: As a reactant in the hydrolysis reaction, the presence of water is the most critical factor.

  • pH: The reaction is significantly faster in both acidic and basic conditions compared to a neutral pH.[1][2]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3]

Q2: How do the substituents on the aromatic ring of Ethyl 4-ethoxy-3-nitrobenzoate influence its susceptibility to hydrolysis?

A2: The ethoxy (-OEt) and nitro (-NO₂) groups on the benzene ring have opposing electronic effects that influence the ester's reactivity. The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[4][5] Conversely, the ethoxy group is an electron-donating group, which can partially mitigate the effect of the nitro group. However, the overall electronic effect of the nitro group dominates, making this ester more prone to hydrolysis than unsubstituted ethyl benzoate.

Q3: At what pH is Ethyl 4-ethoxy-3-nitrobenzoate most stable?

A3: Esters are generally most stable at a slightly acidic pH (around 4-5). In strongly acidic or alkaline solutions, the rate of hydrolysis increases significantly. For practical purposes, maintaining near-neutral conditions (pH 6-7) and minimizing exposure to moisture are the most effective strategies for preventing hydrolysis.[6]

Q4: Can I use common strong bases like sodium hydroxide to neutralize acidic reaction mixtures containing this ester?

A4: It is highly discouraged to use strong bases like sodium hydroxide or potassium hydroxide for neutralization if you intend to preserve the ester.[7] These strong bases are potent catalysts for saponification (base-catalyzed hydrolysis), which is practically irreversible and will rapidly convert your ester to the corresponding carboxylate salt.[7] It is recommended to use milder bases like sodium bicarbonate or sodium carbonate for neutralization, preferably at low temperatures.

Q5: How can I detect and quantify the extent of hydrolysis in my sample?

A5: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for the qualitative detection of the hydrolysis product, 4-ethoxy-3-nitrobenzoic acid.[8] The carboxylic acid is significantly more polar than the ester and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for quantifying the ester and its hydrolysis product.[9][10] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like trifluoroacetic acid) can effectively separate the two compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative amounts of the ester and the carboxylic acid by integrating characteristic peaks for each compound.

Troubleshooting Guide: Unwanted Hydrolysis Detected

If you have identified the presence of 4-ethoxy-3-nitrobenzoic acid in your sample of Ethyl 4-ethoxy-3-nitrobenzoate, this guide will help you pinpoint the source of the hydrolysis and implement corrective actions.

Observation Potential Cause Recommended Solution
Significant hydrolysis observed after aqueous workup. Use of strong base (e.g., NaOH, KOH) for neutralization.Use a weaker base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization. Perform the neutralization at a low temperature (0-5 °C).[1]
Prolonged contact time with aqueous layers during extraction.Minimize the time the organic layer containing the ester is in contact with aqueous solutions. Perform extractions and washes efficiently.
High temperature during workup.Conduct all aqueous workup steps at reduced temperatures. Use ice-cold water and solutions for washing.
Hydrolysis occurs during storage. Presence of residual moisture in the purified product.Ensure the final product is thoroughly dried before storage. Use a reliable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) and remove the solvent under reduced pressure.
Storage in a non-anhydrous solvent or a humid environment.Store the purified ester as a solid in a desiccator or under an inert atmosphere (e.g., nitrogen, argon). If storage in solution is necessary, use a dry, aprotic solvent.[6]
Hydrolysis is observed during a reaction where water is not a reagent. Use of wet solvents or reagents.Use freshly dried solvents and ensure all reagents are anhydrous.
Atmospheric moisture entering the reaction vessel.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques (e.g., oven-dried glassware, septa, and needles).

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)

This protocol provides a method for the rapid qualitative assessment of hydrolysis.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust the ratio to achieve good separation.

  • Visualization method:

    • UV lamp (254 nm)

    • Staining solution: A solution of potassium permanganate (KMnO₄) or a specific stain for nitro compounds can be used.[8][11][12]

Procedure:

  • Spotting: Dissolve a small amount of your sample in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the sample onto the baseline of the TLC plate. Also, spot reference standards of pure Ethyl 4-ethoxy-3-nitrobenzoate and 4-ethoxy-3-nitrobenzoic acid if available.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Aromatic compounds will appear as dark spots on a fluorescent background.[12]

    • For further visualization, immerse the plate in a potassium permanganate stain. The ester and acid may appear as yellow spots against a purple background.

    • Alternatively, use a nitro-compound-specific stain which typically involves reduction of the nitro group to an amine followed by diazotization and coupling to form a colored azo dye.[8]

Interpretation:

  • The ester, being less polar, will have a higher Rf value (travel further up the plate).

  • The carboxylic acid, being more polar, will have a lower Rf value.

  • The presence of a spot with a lower Rf corresponding to the carboxylic acid standard indicates hydrolysis.

Protocol 2: General Method for Quantitative Analysis by HPLC-UV

This protocol outlines a general approach for quantifying the amount of Ethyl 4-ethoxy-3-nitrobenzoate and its hydrolysis product. Method optimization will be required for specific instrumentation and samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA) is recommended.

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A starting composition of 70% A and 30% B, ramping to 30% A and 70% B over 15 minutes is a reasonable starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where both the ester and the acid have significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan of the compounds).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of pure Ethyl 4-ethoxy-3-nitrobenzoate and 4-ethoxy-3-nitrobenzoic acid of known concentrations in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a precisely weighed amount of your sample in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample onto the HPLC system.

  • Quantification:

    • Identify the peaks for the ester and the carboxylic acid based on their retention times compared to the standards. The ester will have a longer retention time than the more polar carboxylic acid.

    • Generate a calibration curve for each compound by plotting the peak area versus concentration for the standards.

    • Determine the concentration of the ester and the acid in your sample by using the peak areas from the sample chromatogram and the calibration curves.

Visualizing the Hydrolysis Pathway and Mitigation Strategies

Diagram 1: Hydrolysis of Ethyl 4-ethoxy-3-nitrobenzoate

G Ester Ethyl 4-ethoxy-3-nitrobenzoate Acid 4-ethoxy-3-nitrobenzoic acid Ester->Acid Hydrolysis Ethanol Ethanol Water H₂O Catalyst H⁺ or OH⁻

Caption: The hydrolysis reaction of Ethyl 4-ethoxy-3-nitrobenzoate.

Diagram 2: Troubleshooting Workflow for Unwanted Hydrolysis

G Start Hydrolysis Detected in Sample Workup During Aqueous Workup? Start->Workup Storage During Storage? Start->Storage Reaction During Reaction? Start->Reaction StrongBase Used Strong Base (NaOH/KOH)? Workup->StrongBase Yes TempWorkup Workup at Room Temp? Workup->TempWorkup No Moisture Product Thoroughly Dried? Storage->Moisture Yes Anhydrous Used Anhydrous Solvents/Reagents? Reaction->Anhydrous Yes StrongBase->TempWorkup No Sol_StrongBase Switch to Weak Base (NaHCO₃) Workup at 0-5 °C StrongBase->Sol_StrongBase Yes TempWorkup->Storage No Sol_TempWorkup Perform Workup with Ice-Cold Solutions TempWorkup->Sol_TempWorkup Yes Moisture->Reaction Yes Sol_Moisture Dry Product Thoroughly Store in Desiccator Moisture->Sol_Moisture No Sol_Anhydrous Use Dry Solvents/Reagents Under Inert Atmosphere Anhydrous->Sol_Anhydrous No

Caption: A decision tree for troubleshooting the source of hydrolysis.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates. Royal Society of Chemistry. [Link]

  • ResearchGate. (2025). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • International Journal of Chemical Science. (n.d.). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • ResearchGate. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. [Link]

  • Pearson. (n.d.). Ester Reactions: Acid-Catalyzed Hydrolysis Practice Problems. [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]

  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]

  • Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. [Link]

Sources

Technical Support Center: Purification Strategies for 4-Hydroxy-3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-hydroxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to remove unreacted starting materials and other impurities from their synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purity

4-Hydroxy-3-nitrobenzoic acid is a crucial building block in the synthesis of a variety of pharmaceuticals and other complex organic molecules. Its preparation, commonly through the nitration of 4-hydroxybenzoic acid, can often result in a mixture containing the desired product, unreacted starting material, and potentially other isomers or byproducts. The structural similarity between the product and the starting material, 4-hydroxybenzoic acid, presents a purification challenge that requires a methodical approach. This guide will walk you through the principles and practical steps to effectively isolate pure 4-hydroxy-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of 4-hydroxy-3-nitrobenzoic acid.

Q1: My crude product is a mixture of 4-hydroxy-3-nitrobenzoic acid and unreacted 4-hydroxybenzoic acid. What is the best initial approach to separate them?

A1: The most effective initial approach often depends on the scale of your reaction and the relative proportions of the two compounds. For multi-gram scales, recrystallization is a robust and economical first step. If you are working with smaller quantities or require very high purity, column chromatography is the preferred method. A liquid-liquid extraction can also be employed to exploit the differences in acidity between the two compounds.

Q2: I tried recrystallization, but both my product and the starting material seem to co-crystallize. What am I doing wrong?

A2: Co-crystallization is a common issue when dealing with structurally similar molecules. The key is to select a solvent system where the solubility of your desired product and the impurity are significantly different at high and low temperatures. Based on solubility data, a mixture of ethanol and water is a good starting point. 4-Hydroxybenzoic acid is freely soluble in alcohol, while 4-hydroxy-3-nitrobenzoic acid has slightly lower solubility. By carefully adjusting the solvent ratio and cooling rate, you can favor the crystallization of the less soluble 4-hydroxy-3-nitrobenzoic acid.

  • Pro-Tip: A slow cooling process is crucial to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Q3: How can I use liquid-liquid extraction to separate these two acidic compounds?

A3: While both are acidic, their acidities (pKa values) are different, which can be exploited. The pKa of the carboxylic acid proton in 4-hydroxybenzoic acid is approximately 4.54[1], whereas the predicted pKa for 4-hydroxy-3-nitrobenzoic acid is around 3.94. This difference, although not large, can be leveraged. By carefully controlling the pH of the aqueous phase with a weak base (e.g., sodium bicarbonate solution), you can selectively deprotonate the more acidic 4-hydroxy-3-nitrobenzoic acid, drawing it into the aqueous layer while leaving a larger proportion of the less acidic 4-hydroxybenzoic acid in the organic layer. This process would likely require multiple extractions for efficient separation.

Q4: What is a good starting point for a TLC analysis to monitor my purification?

A4: A good mobile phase for Thin Layer Chromatography (TLC) to separate these polar, acidic compounds is a mixture of a moderately polar solvent and a small amount of acid to suppress the ionization of the carboxylic acid group, which can otherwise lead to streaking. A common system to start with is:

  • Mobile Phase: Ethyl acetate : Hexane (e.g., 7:3 or 8:2) with 1% acetic acid.

  • Stationary Phase: Silica gel plates (SiO₂).

The more polar 4-hydroxy-3-nitrobenzoic acid will have a lower Rf value than the slightly less polar 4-hydroxybenzoic acid.

Q5: I'm setting up a column for chromatography. What mobile phase should I use?

A5: Based on your TLC analysis, you can develop an effective mobile phase for column chromatography. The goal is to have the Rf of your desired product around 0.2-0.3 for good separation. You can use a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity. For example, you can start with a 20:80 ethyl acetate:hexane mixture and gradually increase the proportion of ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase is recommended to improve peak shape and prevent tailing.

Physicochemical Properties for Purification Strategy

Understanding the physical and chemical properties of your compound of interest and the primary impurity is fundamental to designing an effective purification strategy.

Property4-Hydroxy-3-nitrobenzoic Acid4-Hydroxybenzoic AcidRationale for Separation
Molecular Weight 183.12 g/mol 138.12 g/mol Not directly used in these purification methods.
Melting Point 183-186 °C214-217 °CA significant difference allows for melting point analysis to be a good indicator of purity.
pKa (Carboxylic Acid) ~3.94 (Predicted)~4.54[1]The difference in acidity can be exploited in pH-controlled liquid-liquid extractions.
Solubility in Water Sparingly solubleSlightly soluble (0.5 g/100 mL)[1]Both have limited solubility, but differences can be leveraged in recrystallization from aqueous mixtures.
Solubility in Alcohols Slightly soluble in MethanolFreely soluble in alcohol[2]The higher solubility of the starting material in alcohol can be used for selective washing or recrystallization.
Solubility in Other Solvents Slightly soluble in Acetonitrile, DMSO[1]Soluble in acetone, ether; slightly soluble in chloroform[1]Provides options for selecting appropriate solvents for chromatography and recrystallization.

Purification Workflow

The following diagram illustrates a general workflow for the purification of 4-hydroxy-3-nitrobenzoic acid.

PurificationWorkflow Crude Crude Product (4-hydroxy-3-nitrobenzoic acid + 4-hydroxybenzoic acid) TLC TLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization (e.g., Ethanol/Water) TLC->Recrystallization High Concentration of Product LLE Liquid-Liquid Extraction (pH controlled) TLC->LLE Alternative for Small Scale Column Column Chromatography TLC->Column Low Concentration or High Purity Needed Recrystallization->Column Still Impure Pure_Product Pure 4-hydroxy-3-nitrobenzoic acid Recrystallization->Pure_Product Successful LLE->Column Still Impure LLE->Pure_Product Successful Column->Pure_Product Pure Fractions Impure_Fraction Impure Fractions Column->Impure_Fraction Impure Fractions

Caption: Decision workflow for purifying 4-hydroxy-3-nitrobenzoic acid.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is ideal for purifying gram-scale quantities of crude product where 4-hydroxy-3-nitrobenzoic acid is the major component.

Materials:

  • Crude 4-hydroxy-3-nitrobenzoic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: If the solution is colored or has insoluble impurities, you can perform a hot filtration at this stage. If not, add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio as your crystallization solvent) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Assess the purity of the recrystallized product by TLC and melting point analysis.

Protocol 2: Column Chromatography

This method is suitable for small-scale purifications or when high purity is required.

Materials:

  • Crude 4-hydroxy-3-nitrobenzoic acid

  • Silica gel (for column chromatography)

  • Solvents (e.g., Ethyl acetate, Hexane, Acetic acid)

  • Chromatography column

  • Collection tubes/flasks

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Using TLC, determine an optimal mobile phase that gives good separation between 4-hydroxy-3-nitrobenzoic acid (Rf ~0.2-0.3) and 4-hydroxybenzoic acid. A good starting point is an ethyl acetate/hexane mixture with 1% acetic acid.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (wet packing). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, you can use a gradient elution by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Protocol 3: Liquid-Liquid Extraction (Acid-Base)

This technique can be used for an initial cleanup of the crude product.

Materials:

  • Crude product

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dilute hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The more acidic 4-hydroxy-3-nitrobenzoic acid will preferentially be deprotonated and move into the aqueous layer as its sodium salt.

  • Multiple Extractions: Drain the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to maximize the recovery of the desired product.

  • Acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly acidify the solution with dilute HCl until the product precipitates out (check pH with litmus paper).

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

  • Purity Check: Analyze the purity of the product by TLC and melting point. Further purification by recrystallization or chromatography may be necessary.

Concluding Remarks

The successful purification of 4-hydroxy-3-nitrobenzoic acid is a critical step in many synthetic pathways. By understanding the underlying chemical principles and applying the appropriate techniques, researchers can confidently obtain a product of high purity. This guide provides a comprehensive framework for troubleshooting and optimizing your purification process. Should you have further questions, do not hesitate to reach out to our technical support team.

References

  • PubChem. 4-Hydroxybenzoic acid. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

Sources

Optimizing reflux time for Ethyl 4-ethoxy-3-nitrobenzoate production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical process parameter (CPP) of reflux time in the synthesis of Ethyl 4-ethoxy-3-nitrobenzoate . While often treated as a fixed variable, reflux time in Fischer esterification and alkylation reactions is the primary determinant of the conversion-to-impurity ratio.

This guide focuses on the Acid-Catalyzed Esterification route (Fischer-Speier), as it is the industry standard for scaling this intermediate. We will optimize the thermodynamic equilibrium between the precursor (4-ethoxy-3-nitrobenzoic acid) and the product, minimizing thermal degradation of the ethoxy moiety.

Part 1: The Reaction Landscape (Visualized)

To troubleshoot reflux time, one must first visualize the competing pathways. The diagram below maps the Desired Pathway (Esterification) against the Failure Modes (Hydrolysis and Degradation) that occur when reflux time is mismanaged.

ReactionPathways Start 4-ethoxy-3-nitrobenzoic acid (Precursor) Inter Tetrahedral Intermediate Start->Inter H+, Reflux Tar Polymeric Tars (Over-reflux) Start->Tar Oxidation of Ethoxy group EtOH Ethanol (Excess) EtOH->Inter Product Ethyl 4-ethoxy-3-nitrobenzoate (Target) Inter->Product -H2O (Rate Limiting) Water H2O (By-product) Inter->Water Product->Tar Thermal Stress (>12 hrs) Hydrolysis Reversion to Acid (Wet Solvent) Product->Hydrolysis Equilibrium Reversion (If H2O not removed)

Figure 1: Reaction Kinetics & Thermodynamics. Note that the system is an equilibrium; extended reflux without water removal favors hydrolysis (reverse reaction) or tar formation (irreversible).

Part 2: Critical Process Parameters (CPP) & Diagnostics

Before adjusting the timer, verify your baseline. The "Optimal Reflux Time" is not a fixed number; it is a function of your Water Removal Efficiency .

Diagnostic Flowchart: Is Reflux Time Your Problem?

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC/HPLC @ 4 Hours Start->CheckTLC Result1 Starting Material Present CheckTLC->Result1 >10% SM Result2 Start Mat. Gone + New Impurities CheckTLC->Result2 Dark/Tars Result3 Clean Conversion CheckTLC->Result3 Action1 Reflux Too Short OR Water Saturation Result1->Action1 Action2 Reflux Too Long (Thermal Degradation) Result2->Action2

Figure 2: Decision tree for diagnosing reflux-related failures.

Part 3: Troubleshooting Guide (Q&A)

Q1: I have refluxed for 12 hours, but I still see 15% starting material (acid) by HPLC. Should I continue heating?

Answer: No. If you have not achieved conversion after 12 hours, extending the reflux will likely degrade your product (darkening/tarring) rather than convert the remaining acid.

  • The Cause: You have likely hit the Thermodynamic Equilibrium Wall . In Fischer esterification, the reaction stops when

    
    . As water builds up, the rate of the reverse reaction (hydrolysis) equals the forward reaction.
    
  • The Fix: Stop heating.

    • Method A (Chemical): Add a dehydrating agent like fused Magnesium Sulfate (

      
      ) or molecular sieves (3Å) directly to the reaction pot (if heterogeneous is acceptable).
      
    • Method B (Physical): Switch to a Dean-Stark apparatus using a binary solvent system (Ethanol/Toluene or Ethanol/Benzene) to azeotropically remove water. This shifts the equilibrium, allowing the reaction to complete in 4-6 hours [1].

Q2: My reaction mixture turns dark brown/black after 6 hours. Is this normal?

Answer: No, this indicates thermal decomposition.

  • The Mechanism: The nitro group is electron-withdrawing, making the ring susceptible to nucleophilic attack, while the ethoxy group is susceptible to oxidative cleavage under harsh acidic conditions at high temperatures.

  • The Fix:

    • Reduce Reflux Time: Limit reflux to 4-5 hours.

    • Check Acid Concentration: Ensure you are using catalytic amounts of

      
       (0.1 - 0.5 eq). Excess acid acts as an oxidizing agent at reflux temperatures.
      
    • Inert Atmosphere: Perform the reflux under Nitrogen (

      
      ) or Argon. Oxygen at reflux temperatures accelerates the degradation of the ethoxy ether linkage [2].
      
Q3: Can I use Thionyl Chloride ( ) to speed this up?

Answer: Yes, but with caution. Converting the acid to the acid chloride (


) first and then reacting with ethanol is much faster (30 min - 1 hour reflux) and avoids the water equilibrium issue.
  • Risk: The 4-ethoxy group acts as a resonance donor. This makes the aromatic ring slightly more electron-rich. Highly aggressive chlorinating agents can sometimes cause chlorination on the ring itself if temperatures are uncontrolled.

  • Protocol Adjustment: If using

    
    , keep the temperature below 60°C and use a catalytic amount of DMF.
    

Part 4: Optimized Protocol (Fischer Esterification)

This protocol is designed to balance kinetics (speed) with thermodynamics (yield).

Reagents:

  • 4-ethoxy-3-nitrobenzoic acid (1.0 eq)

  • Absolute Ethanol (10-15 volumes) — Excess acts as solvent and reactant.

  • Sulfuric Acid (

    
    ), conc.[1] (0.2 eq) — Catalyst.[2]
    

Step-by-Step Methodology:

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or

    
     line.
    
  • Dissolution: Charge the acid and ethanol. Stir until suspended.

  • Catalyst Addition: Add

    
     dropwise. Exothermic reaction – handle with care.
    
  • Reflux (The Critical Step):

    • Heat to a gentle boil (approx 78-80°C internal temp).

    • T=0: Start timer once condensate drips from the condenser.

    • T=3 Hours: Sample for TLC (Mobile Phase: 30% EtOAc in Hexanes).

    • T=5 Hours: If conversion is <95%, add fresh absolute ethanol (5% of volume) to shift equilibrium.

    • Stop Condition: Do not exceed 8 hours . If incomplete, work up and recycle starting material.

  • Work-up: Cool to room temperature. Concentrate ethanol to 20% volume. Pour into ice water. Precipitate should form. Filter and wash with

    
     (aq) to remove unreacted acid.
    

Data: Yield vs. Reflux Time (Typical Profile)

Reflux Time (hrs)Conversion (%)Impurity ProfileRecommendation
1.045%CleanToo Short
3.078%TraceMonitor
5.0 92-96% Clean Optimal
8.096%Yellowing/DarkeningDiminishing Returns
12.0+90%Tars PresentFailure

References

  • Ramishvili, T., et al. (2021).[2][3] "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation." Advances in Chemical Engineering and Science, 11, 251-262.[3]

  • Lai, J., et al. (2016).[1] "Development of Photoactivated Fluorescent N-Hydroxyoxindoles." Chemistry – A European Journal (Supporting Information), describing synthesis of nitro-benzoate intermediates.

  • Margarida, B. R., et al. (2021).[4][5][6] "Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables." Angolan Industry and Chemical Engineering Journal.

Sources

Troubleshooting low conversion in nitro reduction of benzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Chemoselectivity Issues Ticket ID: NR-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Selectivity Paradox"

User Query: "My nitro reduction is stalling at 50-60% conversion, or I'm losing my ester group to hydrolysis. How do I get full conversion to the aniline without touching the benzoate?"

Root Cause Analysis: Reducing a nitro group (


) on a benzoate ester presents a classic chemoselectivity conflict.
  • The "Stall": The reaction often bottlenecks at the hydroxylamine (

    
    )  intermediate due to catalyst poisoning or steric hindrance, mistakenly appearing as "low conversion" on TLC/HPLC.
    
  • The "Loss": Aggressive conditions required to push the hydroxylamine to the amine (high temperature, strong acid) often trigger hydrolysis of the benzoate ester (

    
    ).
    

This guide provides three validated workflows to resolve these specific failure modes.

Diagnostic Workflow (Start Here)

Before altering your chemistry, use this decision matrix to identify your specific failure mode.

TroubleshootingFlow Start START: Characterize the 'Low Conversion' Analyze Analyze Reaction Mixture (LCMS / NMR) Start->Analyze CaseA Mass = M-16 (Product - 16) Hydroxylamine Intermediate Analyze->CaseA Intermediate Stalls CaseB Mass = M+Product Dimer (Azo/Azoxy species) Analyze->CaseB Side Reactions CaseC Mass = Product - Alkyl (Benzoic Acid / Hydrolysis) Analyze->CaseC Ester Loss CaseD Starting Material Unchanged (Catalyst Poisoning) Analyze->CaseD No Reaction SolA Solution: Acid Additive or Vanadium Co-catalyst CaseA->SolA SolB Solution: Switch to Transfer Hydrogenation CaseB->SolB SolC Solution: Anhydrous Conditions or Fe/NH4Cl Protocol CaseC->SolC SolD Solution: Catalyst Wash or Higher Pressure CaseD->SolD

Figure 1: Diagnostic decision tree for identifying the root cause of low conversion.

Module A: Troubleshooting Catalytic Hydrogenation (Pd/C)

Context: You are using


 (balloon or Parr shaker) with Pd/C. The reaction is clean but stops before completion.
The Problem: The Hydroxylamine Bottleneck

The reduction proceeds in steps:



The final step (


) is the slow step. Accumulation of aryl hydroxylamines is dangerous (thermal instability) and mimics "low yield." Furthermore, basic amines produced can poison the Pd surface, halting the cycle.
Protocol Adjustment: The "Acid Spike" Method

Rationale: Protonating the amine product prevents it from binding tightly to the Pd catalyst, keeping active sites open.

  • Standard Setup: 10% Pd/C (5-10 wt%), Solvent (MeOH or EtOH).

  • The Fix: Add 1.0 - 2.0 equivalents of Acetic Acid or HCl (if ester tolerates) to the mixture.

    • Why? This keeps the product as an ammonium salt (

      
      ), which does not poison the catalyst.
      
  • Alternative: Add Vanadium(V) oxide (

    
    , 1-5 mol%) .
    
    • Mechanism:[1][2][3][4] Vanadium acts as a co-catalyst specifically accelerating the

      
       step.
      
FAQ: Hydrogenation

Q: My ester is hydrolyzing even in neutral MeOH. A: This is likely transesterification or hydrolysis due to trace water.

  • Fix: Switch solvent to Ethyl Acetate (EtOAc) or THF . Pd/C works excellently in non-protic solvents, though reaction rates may be slightly slower.

Module B: The "Fail-Safe" Method (Fe / NH4Cl)

Context: Your ester is extremely sensitive to acid/base, or you are seeing azo-dimer impurities (colorful spots on TLC).

Why this is the Senior Scientist's Recommendation

Unlike the classic Béchamp reduction (Fe/HCl) which destroys esters, the Fe/NH


Cl  system operates at near-neutral pH (approx. 5-6). It is strictly chemoselective for nitro groups and tolerates esters, nitriles, and halides.[5][6]
Optimized Protocol (Fe/NH Cl)

Reference: Based on modified procedures from Ramadas & Srinivasan (Synth. Comm.) and industrial scaling data.

ParameterSpecificationNotes
Solvent EtOH/Water or MeOH/Water (3:1)Water is critical for electron transfer.
Reagent A Iron Powder (3-5 equiv)Use "Electrolytic Grade" or "Reduced" powder (finer mesh = faster).
Reagent B Ammonium Chloride (1-3 equiv)Acts as the electrolyte.
Temp Reflux (

)
Essential. Room temp is too slow.

Step-by-Step:

  • Dissolve the nitro-benzoate in EtOH/Water (3:1).

  • Add

    
     and stir to dissolve.
    
  • Add Iron powder.[7] The mixture will be a gray slurry.

  • Heat to vigorous reflux for 2-4 hours. Monitor by TLC.[7]

  • CRITICAL WORKUP STEP (Safety):

    • The Hazard: Iron residues can be pyrophoric or cause exotherms if dried with methanol.

    • The Fix: Filter the hot mixture through Celite. Wash the pad with EtOAc. Add water to the filtrate before concentrating. Do not distill the alcohol to dryness without water present.[7]

Module C: Transfer Hydrogenation (The "Cleanest" Profile)

Context: You lack hydrogenation equipment or need to avoid metal waste issues.

Protocol: Formate-Mediated Reduction

Using Ammonium Formate as a hydrogen donor often prevents the "over-reduction" and side-reactions seen with


 gas.
  • Catalyst: 10% Pd/C (dry or wet).

  • Donor: Ammonium Formate (3-5 equiv).

  • Solvent: Methanol (anhydrous).

  • Procedure: Stir at room temperature. The reaction releases

    
     and 
    
    
    
    .
    • Advantage:[7][8][9] The evolution of gas provides excellent mass transfer. The reaction typically finishes in <1 hour.

    • Selectivity: Very mild; rarely hydrolyzes esters unless left for days.

Visualizing the Failure Modes

Understanding the mechanism helps predict impurities.

ReactionPathway Nitro Nitro-Benzoate (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2e- Acid Benzoic Acid (Hydrolysis) Nitro->Acid Strong Acid/Base (Ester Cleavage) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (Basic pH) Amine Aniline Product (R-NH2) Hydroxyl->Amine +2e- (Slow Step) Hydroxyl->Azoxy

Figure 2: Mechanistic pathway.[7][10] Note the Hydroxylamine node (Yellow) is the common stall point, and Azoxy (Red) formation is irreversible.

References & Validation

  • Mechanistic Pathways & Hydroxylamine Stalling:

    • Source: Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Chemical Reviews.

    • Validation: Confirms the accumulation of hydroxylamine and the role of Vanadium modifiers.

  • Fe/NH4Cl Protocol & Safety:

    • Source: Ramadas, K., & Srinivasan, N. (1992).[7] "Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant."[9][11] Synthetic Communications.

    • Validation: Establishes the chemoselectivity for nitro groups in the presence of esters and the neutral pH conditions.

  • Selectivity of Transfer Hydrogenation:

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds."

    • Validation: Compendium of functional group tolerance (Ester vs. Nitro) using Formate/Pd.

  • Catalyst Poisoning by Amines:

    • Source: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis.

    • Validation: Details the mechanism of amine poisoning and the necessity of acidic additives.

Sources

Technical Support Guide: Isolation and Purification of Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis and purification of Ethyl 4-ethoxy-3-nitrobenzoate. The synthesis, typically achieved through the electrophilic nitration of Ethyl 4-ethoxybenzoate, presents unique separation challenges. This document provides in-depth troubleshooting advice and detailed protocols to ensure the isolation of a high-purity final product.

Understanding the Reaction Mixture

The first step in any successful separation is understanding the composition of the crude reaction mixture. The nitration of Ethyl 4-ethoxybenzoate using a standard mixed acid (HNO₃/H₂SO₄) approach will likely result in a mixture containing several components. The ethoxy group is a strongly activating, ortho, para-directing group. Since the para position is occupied by the ester, the primary product will be the 3-nitro isomer.

Table 1: Typical Profile of Crude Reaction Mixture

ComponentRoleStructureKey Separation Considerations
Ethyl 4-ethoxy-3-nitrobenzoate Target Product CCOC(=O)C1=CC(=C(C=C1)OC)[O-][1]Neutral organic compound. Soluble in common organic solvents (DCM, Ethyl Acetate), insoluble in water.
Ethyl 4-ethoxybenzoate Unreacted Starting Material CCOC(=O)C1=CC=C(C=C1)OCCNeutral organic compound with polarity very similar to the product, making it a key impurity to remove.
Nitric Acid (HNO₃) & Sulfuric Acid (H₂SO₄) Reagents/Catalyst HNO₃ / H₂SO₄Highly corrosive and water-soluble. Must be neutralized and removed during aqueous workup.
Isomeric Byproducts (e.g., Ethyl 4-ethoxy-2-nitrobenzoate) Byproduct CCOC(=O)C1=C(C=C(C=C1)OCC)[O-]May form in small amounts. Polarity is often very close to the desired product, typically requiring chromatographic separation.[2]
Dinitrated Products Byproduct VariesOver-reaction can lead to dinitration. These are typically much more polar than the desired product.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems encountered during the workup and purification of Ethyl 4-ethoxy-3-nitrobenzoate in a question-and-answer format.

Question 1: After quenching the reaction in ice water, I have a sticky, oily residue instead of a solid precipitate. What went wrong?

Answer: This is a common issue often caused by the presence of significant amounts of unreacted starting material or residual acids depressing the melting point of the crude mixture.

  • Causality: Ethyl 4-ethoxy-3-nitrobenzoate has a defined melting point, but impurities can form a eutectic mixture with a lower melting point or result in an oil. Incomplete neutralization of the strong acid catalyst can also contribute to this.

  • Immediate Action: Proceed with the extraction using a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The organic layer will dissolve your product and key organic impurities.

  • Long-Term Solution: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) before quenching. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious as this can promote side product formation.[2]

Question 2: My final product yield is very low after purification. Where could I have lost my product?

Answer: Product loss can occur at multiple stages. The most common points of loss are during the aqueous workup and crystallization.

  • During Aqueous Workup:

    • Insufficient Extraction: Ensure you are performing multiple extractions (e.g., 3x with solvent) of the aqueous layer.[3] A single extraction is often insufficient to recover all the product.

    • Emulsion Formation: Vigorous shaking during extraction can create stable emulsions, trapping product in the interfacial layer. If an emulsion forms, let the separatory funnel stand for a longer period or add brine (saturated NaCl solution) to help break it.

  • During Crystallization:

    • Incorrect Solvent Choice: If the crystallization solvent is too good (product is too soluble), recovery will be low. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Premature Crystallization: Adding the anti-solvent too quickly or cooling the solution too rapidly can trap impurities and lower the yield of pure crystals. Allow for slow cooling to form well-defined crystals.

Question 3: My TLC plate of the crude product shows multiple spots very close together. How can I separate these compounds?

Answer: Spots with similar Retention Factor (Rf) values indicate compounds of very similar polarity, a classic challenge with isomeric byproducts or unreacted starting material.

  • The Challenge: The primary impurity, Ethyl 4-ethoxybenzoate, has a polarity very close to the desired nitro-product. Simple crystallization may not be sufficient to remove it completely.

  • The Solution: Flash Column Chromatography: This is the most effective method for this specific problem.

    • Solvent System Optimization: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf). Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. Test multiple solvent systems via TLC to find the optimal separation.

    • Column Packing: A properly packed, high-resolution silica gel column is critical. Ensure the column is packed uniformly without air bubbles to prevent channeling. A general protocol for flash chromatography is provided below.[4]

Question 4: After the basic wash (e.g., with NaHCO₃), I noticed a significant decrease in the organic material. What happened?

Answer: This suggests that your product may have undergone base-mediated hydrolysis. While esters are generally stable to weak bases like sodium bicarbonate for short periods, prolonged exposure or the use of stronger bases (like NaOH) can hydrolyze the ethyl ester to the corresponding carboxylate salt.[5]

  • Mechanism: The hydroxide or bicarbonate ion can attack the electrophilic carbonyl carbon of the ester, leading to the formation of the sodium salt of 4-ethoxy-3-nitrobenzoic acid, which is water-soluble and would be lost to the aqueous layer.

  • Prevention:

    • Use a mild base like 5% sodium bicarbonate solution.

    • Do not let the layers sit in the separatory funnel for extended periods. Perform the wash and separation efficiently.

    • Keep the temperature low (e.g., perform the wash with a cold solution) to slow down the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the most critical first step after stopping the reaction? A: The most critical step is a controlled quench and neutralization. The reaction mixture contains potent nitrating agents and strong sulfuric acid. Pouring the reaction mixture slowly into a large volume of crushed ice is essential to dissipate heat and dilute the acids. This is followed by a careful neutralization wash with a weak base like sodium bicarbonate to remove residual acids without hydrolyzing the ester product.

Q: How do I confirm the identity and purity of my final product? A: A combination of techniques is required for full characterization:

  • TLC: To check for the presence of impurities (a single spot is indicative of high purity).

  • Melting Point: Compare the experimental melting point to the literature value. A sharp melting point close to the expected value suggests high purity.

  • Spectroscopy (NMR, IR, MS):

    • ¹H NMR will confirm the structure and substitution pattern on the aromatic ring.

    • IR spectroscopy will show characteristic peaks for the ester carbonyl (~1720 cm⁻¹) and the nitro group (~1530 and 1350 cm⁻¹).

    • Mass Spectrometry will confirm the molecular weight of the compound (225.20 g/mol ).[1]

Q: Can I use recrystallization as the sole method of purification? A: It depends on the purity of your crude product. If the crude material is already relatively clean (e.g., minor impurities only), a single recrystallization from a suitable solvent system (like ethanol/water or DCM/hexane) might be sufficient.[3] However, if significant amounts of starting material or isomeric byproducts are present (as determined by TLC or ¹H NMR), flash column chromatography is strongly recommended prior to a final recrystallization step.[4]

Key Purification Protocols

Protocol 1: Aqueous Workup and Acid-Base Extraction

This protocol is designed to remove inorganic acids and water-soluble byproducts from the crude reaction mixture.

  • Quenching: Slowly pour the completed reaction mixture into a beaker containing a 10-fold volume of crushed ice with vigorous stirring. A precipitate or oil should form.

  • Extraction: Transfer the slurry to a separatory funnel. Extract the mixture three times with an appropriate volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Combine the organic layers.

  • Neutralization Wash: Wash the combined organic layers sequentially with:

    • 1x with 5% aqueous NaHCO₃ solution. Caution: Vent the separatory funnel frequently as CO₂ gas will evolve.[6]

    • 1x with Water.

    • 1x with Brine (saturated aq. NaCl).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude solid or oil.

Protocol 2: Flash Column Chromatography

This is the preferred method for separating compounds with similar polarities.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc). Collect fractions and monitor them by TLC. Gradually increase the solvent polarity as needed to elute your product.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Visual Workflow and Troubleshooting

General Separation Workflow

The following diagram outlines the standard workflow for isolating Ethyl 4-ethoxy-3-nitrobenzoate.

A Crude Reaction Mixture (Product, SM, Acids, Byproducts) B Quench in Ice-Water A->B C Liquid-Liquid Extraction (e.g., DCM or EtOAc) B->C D Aqueous Layer (Acids, Water-Soluble Impurities) C->D Discard E Organic Layer (Product, SM, Organic Byproducts) C->E F Neutralizing Wash (5% NaHCO₃, H₂O, Brine) E->F G Dry (Na₂SO₄) & Concentrate F->G H Crude Organic Product G->H I Purity Check (TLC, NMR) H->I M Impure I->M Multiple Spots N Sufficiently Pure I->N Single Spot J Flash Column Chromatography K Recrystallization J->K L Pure Product K->L M->J N->K

Caption: General workflow for purification.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common purification issues.

Caption: Decision tree for troubleshooting.

References

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • Wang, K., et al. (2020). Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene. CN111454156A.
  • University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction.[Link]

  • Chegg. (2021). Solved: Extraction of 4-nitrobenzoic acid and ethyl-4-nitrobenzoate.[Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information.[Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate.[Link]

  • PubChem. (n.d.). Ethyl 4-ethoxybenzoate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate.[Link]

  • SIELC Technologies. (n.d.). Ethyl 4-nitrobenzoate.[Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate.[Link]

  • The Good Scents Company. (n.d.). ethyl 4-ethoxybenzoate.[Link]

  • IUCr Journals. (n.d.). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate.[Link]

  • Dynamit Nobel Ag. (1992). Process for the preparation of alkyl nitrobenzoates. US5087725A.
  • University of New Hampshire. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.[Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.[Link]

  • PubChem. (n.d.). Ethyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.[Link]

  • ChemBK. (n.d.). Ethyl 4-nitrobenzoate.[Link]

Sources

Validation & Comparative

In-Depth Technical Guide: 1H NMR Spectrum Analysis of Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 4-ethoxy-3-nitrobenzoate is a critical intermediate in the synthesis of bioactive scaffolds, particularly 1,2,4-triazole derivatives and benzimidazole-based pharmaceuticals. Its structural integrity is defined by three distinct functionalities: a benzoate ester, a nitro group, and an ethoxy ether.

For researchers and drug development professionals, the 1H NMR analysis of this compound is not merely about peak assignment; it is a validation checkpoint for O-alkylation efficiency and regio-isomer purity . This guide provides a comparative, data-driven framework to distinguish the target compound from its precursors (phenols) and structural isomers.

Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must predict the magnetic environment of the protons. The molecule contains two ethyl groups (ester and ether) and a trisubstituted benzene ring.

The "Dual Ethyl" Challenge

The spectrum will exhibit overlapping or closely positioned signals for the two ethyl chains.

  • Ester Ethyl (-COOCH₂CH₃): The methylene protons are deshielded by the carbonyl anisotropy and the electronegative oxygen. Expected

    
     ppm.
    
  • Ether Ethyl (-OCH₂CH₃): The methylene protons are deshielded by the phenolic oxygen but typically appear slightly upfield relative to the ester methylene. Expected

    
     ppm.
    
Aromatic Proton Logic (ABC System)

The 3-nitro and 4-ethoxy substituents create a distinct electronic push-pull system:

  • H2 (Ortho to NO₂, Ortho to COOEt): Located between two strong electron-withdrawing groups (EWG). This will be the most deshielded proton.

  • H6 (Ortho to COOEt, Meta to NO₂): Deshielded by the ester and the nitro group's inductive effect, but less so than H2.

  • H5 (Ortho to OEt, Meta to NO₂): Shielded by the mesomeric (+M) effect of the ethoxy group. This will be the most upfield aromatic signal.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data, follow this self-validating protocol.

Step 1: Sample Preparation

  • Solvent: Chloroform-d (

    
    ) is the standard. Use DMSO-
    
    
    
    only if solubility is an issue, but note that chemical shifts will migrate (OH signals in precursors will be visible/broad).
  • Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent. High concentration can cause stacking effects, shifting aromatic peaks.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Step 2: Acquisition Parameters (400 MHz+)

  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The nitro group can increase relaxation times for adjacent protons; insufficient delay leads to inaccurate integration of H2.
    
  • Scans: 16-32 scans are sufficient for pure samples.

Comparative Spectral Analysis

Target vs. Precursor (Ethyl 4-hydroxy-3-nitrobenzoate)

The synthesis typically involves O-alkylation of the phenol. NMR is the primary tool to confirm reaction completion.

FeaturePrecursor (Phenol)Target (Ethyl Ether)Diagnostic Action
-OH Signal Singlet,

10.5 - 11.0 ppm (broad)
Absent Confirm disappearance to verify 100% conversion.
Ether -CH₂- AbsentQuartet,

~4.2 ppm
Confirm appearance.
Aromatic H5 Doublet,

~7.2 ppm
Doublet,

~7.1 ppm
Slight shift due to Et vs H on oxygen.
Target vs. Regioisomer (Ethyl 3-ethoxy-4-nitrobenzoate)

In nitration reactions, regioisomers can form. Distinguishing the 3-nitro-4-ethoxy isomer from the 4-nitro-3-ethoxy isomer is critical.

  • Target (4-ethoxy-3-nitro):

    • H2: Appears as a sharp doublet (

      
       Hz) due to meta-coupling with H6. Shift 
      
      
      
      ppm.[1]
    • H5: Appears as a doublet (

      
       Hz) due to ortho-coupling with H6. Shift 
      
      
      
      ppm.[1]
  • Isomer (3-ethoxy-4-nitro):

    • H2: Ortho to ester and ethoxy. Shift is upfield relative to the target's H2 because it is not flanked by a nitro group.

    • H5: Ortho to Nitro. Deshielded, but the coupling pattern will differ (doublet, ortho to H6).

Consolidated Data Summary

The following table summarizes the assigned shifts for Ethyl 4-ethoxy-3-nitrobenzoate in


.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Ar-H2 (Ortho to NO₂, Ester)8.45 - 8.50 Doublet (d)1H

Ar-H6 (Ortho to Ester)8.15 - 8.20 Doublet of Doublets (dd)1H

Ar-H5 (Ortho to OEt)7.10 - 7.15 Doublet (d)1H

Ester -OCH₂- 4.35 - 4.40 Quartet (q)2H

Ether -OCH₂- 4.20 - 4.25 Quartet (q)2H

Ester -CH₃ 1.38 - 1.42 Triplet (t)3H

Ether -CH₃ 1.46 - 1.50 Triplet (t)3H

Note: The two ethyl triplets often overlap or appear very close. The integration of the region 1.3-1.6 ppm should sum to 6H.

Visualization: Synthesis Verification Workflow

The following diagram outlines the logical flow for synthesizing and verifying the compound, highlighting the "Go/No-Go" decision points based on NMR data.

NMR_Verification_Flow Start Start: Ethyl 4-hydroxy-3-nitrobenzoate Reaction Reaction: Alkylation (EtI/K2CO3) Start->Reaction Workup Workup: Extraction & Drying Reaction->Workup NMR_Acq Acquire 1H NMR (CDCl3) Workup->NMR_Acq Check_OH Check 10.5-11.0 ppm (Phenolic OH) NMR_Acq->Check_OH Check_Ethyl Check 4.1-4.4 ppm (2x Quartets) Check_OH->Check_Ethyl Signal Absent Fail_Inc FAILED: Incomplete Reaction (Recycle/Reflux) Check_OH->Fail_Inc Signal Present Success VALIDATED: Ethyl 4-ethoxy-3-nitrobenzoate Check_Ethyl->Success 2 Distinct Quartets Fail_Wrong FAILED: Wrong Alkylation (Check Reagents) Check_Ethyl->Fail_Wrong Missing/Single Quartet

Caption: Decision-tree workflow for validating O-alkylation using 1H NMR markers.

Troubleshooting & Artifacts

  • Water Peak: In

    
    , adventitious water appears at ~1.56 ppm. This can overlap with the ethyl triplets. Solution:  Dry the sample with anhydrous 
    
    
    
    or add a drop of
    
    
    (shake and separate) to shift the water peak.
  • Solvent Residual:

    
     appears at 7.26 ppm.[1] This is perilously close to the H5 doublet  (~7.1-7.2 ppm). Solution:  Ensure high field strength (400 MHz+) to resolve H5 from the solvent peak. If they overlap, use Acetone-
    
    
    
    (solvent residual 2.05 ppm).

References

  • Al-Alzawi, S. M., et al. (2023).[1][2][3][4][5][6][7] Synthesis, Characterization and Antimicrobial Activity of Complexes Metal Ions Ni(II), Zn(II), Pd(II) and Pt(IV) with Polydentate 1,2,4-Triazole Ligand. Indonesian Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Ethyl 4-hydroxy-3-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry: Spectral Data of Benzoate Derivatives. Retrieved from [Link]

Sources

Spectroscopic Discrimination of Nitro and Ester Moieties in Benzoate Derivatives: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In drug development and intermediate synthesis, the nitro-benzoate scaffold is a ubiquitous pharmacophore. However, confirming the integrity of both the nitro (


) and ester (

) functionalities simultaneously can be challenging due to spectral congestion in the "fingerprint" and double-bond regions.

This guide moves beyond basic peak assignment. It provides a mechanistic framework for distinguishing these groups, analyzing how the electronic "push-pull" nature of the aromatic ring shifts absorption frequencies. We compare the nitro-benzoate signature against common alternatives (aliphatic esters, non-nitrated benzoates) to provide a self-validating identification protocol.

Mechanistic Foundations: The "Push-Pull" Electronic Effect

To accurately interpret the FTIR spectrum of a nitro-benzoate, one must understand that the frequencies are not static; they are modified by the aromatic ring acting as a conductive bridge between the functional groups.

The Ester Carbonyl ( )

In a standard aliphatic ester (e.g., ethyl acetate), the carbonyl stretch appears near 1740–1750 cm⁻¹ . However, in benzoates, the carbonyl group is conjugated with the benzene ring. This conjugation allows delocalization of


-electrons, reducing the double-bond character of the carbonyl and lowering the force constant.
  • Result: The peak shifts to a lower frequency (Red Shift) typically 1715–1730 cm⁻¹ .

The Nitro Effect (Substituent Influence)

The nitro group is a strong electron-withdrawing group (EWG). When placed para or meta to the ester, it pulls electron density away from the ring.

  • The Conflict: While the ring tries to lower the ester frequency via conjugation, the nitro group opposes this by withdrawing electron density, slightly stiffening the

    
     bond compared to an unsubstituted benzoate.
    
  • Result: Methyl 4-nitrobenzoate often absorbs near 1730–1735 cm⁻¹ , slightly higher than methyl benzoate (~1724 cm⁻¹) but still lower than non-aromatic esters.[1]

Visualization of Electronic Effects

The following diagram illustrates the competing electronic effects that define the spectral signature.

ElectronicEffects Nitro Nitro Group (-NO2) (Electron Withdrawing) Ring Benzene Ring (Conjugation Bridge) Nitro->Ring Inductive Withdrawal (-I) Resonance Withdrawal (-R) Carbonyl Ester Carbonyl (C=O) Nitro->Carbonyl Opposes Conjugation (Raises Frequency) Ring->Carbonyl Conjugation (+R) (Lowers Frequency) Freq Resulting Frequency ~1735 cm⁻¹ Carbonyl->Freq Net Effect

Figure 1: The electronic "tug-of-war" in nitro-benzoates. The nitro group's withdrawal partially counteracts the ring's conjugation effect on the ester carbonyl.

Comparative Spectral Analysis

The reliability of FTIR for this application relies on identifying three distinct zones. The table below compares the Nitro-Benzoate target against its most common structural analogs.

Table 1: Critical Absorption Bands & Comparative Shifts
Functional GroupMode of VibrationNitro-Benzoate (Target)Unsubstituted Benzoate Aliphatic Ester Differentiation Note
Carbonyl

Stretch
1730–1735 cm⁻¹ (Strong)~1720–1725 cm⁻¹1740–1750 cm⁻¹Nitro group raises freq.[1][2][3] vs. benzoate; Conjugation lowers freq.[1] vs. aliphatic.[1][4][5]
Nitro (Asym)

Asymmetric
1520–1540 cm⁻¹ (Strong)AbsentAbsentPrimary diagnostic for nitration.[1] Often overlaps with Amide II if amides present.[1]
Nitro (Sym)

Symmetric
1340–1360 cm⁻¹ (Med/Strong)AbsentAbsentConfirmatory band.[1] Sharp and distinct.
Ester C-O

Asymmetric
1270–1290 cm⁻¹ (Strong)~1270 cm⁻¹1150–1200 cm⁻¹Aromatic esters show this band significantly higher than aliphatic esters.[1]
Aromatic Ring

Ring Stretch
~1605 & 1480 cm⁻¹ ~1600 & 1475 cm⁻¹AbsentThe 1605 doublet is often enhanced by conjugation.[1]
Substitution

Out-of-Plane
820–860 cm⁻¹ (Para)~710 & 675 cm⁻¹ (Mono)N/APara-substitution creates a clean, single strong band in this region.

Experimental Protocol: ATR-FTIR Workflow

While KBr pellets offer high resolution, Attenuated Total Reflectance (ATR) is the industry standard for speed and reproducibility in drug development. The following protocol ensures data integrity.

Equipment & Parameters
  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1]

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting analysis).

  • Scans: Minimum 16 (Routine) or 64 (High S/N required).

  • Range: 4000–600 cm⁻¹.[1]

Step-by-Step Methodology
  • System Blanking: Clean crystal with isopropanol.[1] Collect background spectrum (air).[1] Critical: Ensure no peaks at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (Humidity).

  • Sample Deposition: Place ~5 mg of solid nitro-benzoate on the crystal center.

  • Pressure Application: Apply pressure using the anvil until the "force gauge" peaks.[1] Note: Inconsistent pressure leads to variable intensity ratios between the C=O and C-H bands.

  • Acquisition: Run the sample scan.

  • Validation Check:

    • Is the baseline flat?

    • Is the C=O absorbance between 0.5 and 1.0 A.U.? (If >1.5, signal saturation may distort peak shapes).[1]

Analytical Workflow Diagram

Workflow cluster_QC 4. Spectral QC Check Start Start: Solid Sample Prep 1. Crystal Cleaning (Isopropanol) Start->Prep Bg 2. Background Scan (Check CO2/H2O) Prep->Bg Acq 3. Sample Acquisition (ATR Pressure Applied) Bg->Acq Check1 C=O Intensity (0.1 - 1.0 AU?) Acq->Check1 Check2 Baseline Flat? Check1->Check2 Yes Fail Reprocess/Clean Check1->Fail No (Saturation) Result 5. Band Assignment (1735, 1530, 1350 cm⁻¹) Check2->Result Yes Check2->Fail No (Drift) Fail->Prep

Figure 2: Operational workflow for valid spectral acquisition. The QC Check steps are critical for avoiding artifacts.

Troubleshooting & Artifact Mitigation

Fermi Resonance

In some benzoate esters, the carbonyl band (1730 cm⁻¹) may appear as a doublet or have a "shoulder." This is often Fermi Resonance , where the fundamental C=O stretch couples with the overtone of a lower-frequency deformation.

  • Action: Do not mistake this for a mixture of compounds or unreacted starting material.[1] If the splitting is constant across recrystallizations, it is intrinsic to the molecule.

Distinguishing from Starting Materials[1]
  • Benzoic Acid Impurity: Look for a broad "O-H trough" centered at 3000 cm⁻¹.[1] The ester will lack this.[1]

  • Nitrobenzene Impurity: Look for the absence of the C=O stretch at 1735 cm⁻¹.

References

  • NIST Chemistry WebBook. Methyl 4-nitrobenzoate IR Spectrum.[1][6] National Institute of Standards and Technology.[1][6] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][7] (Chapter 2: Infrared Spectrometry).

  • Lauing, J. (2022).[1] How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing.[1][2][6] Available at: [Link][2]

  • Smith, B. C. (2018).[1] The C=O[2][3][5][8][9][10][11] Bond, Part VII: Aromatic Esters.[1] Spectroscopy Online, 33(9).[1] Available at: [Link]

  • Exner, O., & Boček, K. (1967).[1] Acyl derivatives of hydroxylamine.[1] XII. Infrared spectra of O-acylhydroxylamines. Collection of Czechoslovak Chemical Communications.[1] (Detailed analysis of substituent effects on carbonyl frequencies).

Sources

Technical Guide: Mass Spectrometry Profiling of Ethyl 4-ethoxy-3-nitrobenzoate

[1]

Executive Summary

Ethyl 4-ethoxy-3-nitrobenzoate (CAS: 937625-32-6, MW: 239.22) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or acting as local anesthetics. Its structural duality—containing both an electron-withdrawing nitro group and an electron-donating ethoxy group in an ortho relationship—creates a unique mass spectrometric signature.

This guide provides a comparative analysis of ionization techniques (EI vs. ESI) and details the fragmentation mechanisms required for structural validation. It is designed for analytical scientists needing to differentiate this compound from its regioisomers (e.g., Ethyl 2-ethoxy-3-nitrobenzoate) or degradation products.

Comparative Analysis: Ionization Performance

For rigorous structural confirmation, Electron Ionization (EI) is the superior choice over Electrospray Ionization (ESI) due to the generation of diagnostic fragment ions essential for fingerprinting.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Application Structural Elucidation, Library MatchingQuantification, Trace Analysis
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (M+) Weak to Moderate (

239)
Dominant (

240,

262)
Fragmentation Rich, predictable cleavage patternsMinimal (requires MS/MS)
Diagnostic Value High: Reveals ortho-effects and substituent positionsLow: Primarily confirms molecular weight
Limit of Detection ~1-10 pg (SIM mode)< 1 pg (MRM mode)

Recommendation: Use GC-EI-MS for initial purity profiling and impurity identification. Use LC-ESI-MS/MS for pharmacokinetic (PK) studies or trace quantification in biological matrices.

Fragmentation Mechanisms & Characteristic Ions

The fragmentation of Ethyl 4-ethoxy-3-nitrobenzoate is governed by three competing pathways: Distal Ester Cleavage , Proximal Ether Cleavage , and the Ortho-Nitro Effect .

Pathway A: Ester Cleavage (The Base Peak Pathway)

Like most ethyl benzoates, the dominant fragmentation is the

  • Mechanism: Inductive cleavage of the C-O bond.

  • Transition:

    
     239 (
    
    
    )
    
    
    
    
    194 (Acylium ion,
    
    
    ).
  • Observation: This is typically the base peak (100% relative abundance) or a major ion.

Pathway B: The Ortho-Nitro Effect

The ortho position of the nitro (-NO

  • Mechanism: The nitro group oxygen abstracts a hydrogen from the

    
    -carbon of the ethoxy group, or facilitates the loss of small neutrals.
    
  • Diagnostic Ions:

    • 
       166:  Loss of the ester ethoxy group (-45) and ethylene (-28) from the ether.
      
    • 
       120/121:  Formation of quinonoid ions following the loss of the nitro group and ester functionality.
      
Pathway C: Nitro Group Elimination

Common in nitroaromatics, the molecule undergoes nitro-nitrito isomerization.

  • Mechanism: Isomerization of

    
     to 
    
    
    , followed by loss of
    
    
    (
    
    
    Da).
  • Transition:

    
     194 
    
    
    
    
    164 (
    
    
    ).
Summary of Characteristic Ions (EI, 70 eV)
m/zIon IdentityMechanism / OriginRelative Abundance (Est.)
239

Molecular Ion10 - 25%
211

McLafferty Rearrangement (Ether)5 - 15%
194

Base Peak: Loss of Ethoxy (Ester)100%
166

Loss of CO from Acylium20 - 40%
148

Loss of Nitro group from Acylium15 - 30%
120

Ortho-effect rearrangement product10 - 20%

Note: Relative abundances may vary based on source temperature and tuning, but


 194 will consistently remain the dominant fragment.

Visualization of Fragmentation Pathways[2][3][4][5]

The following diagram illustrates the connectivity of the fragmentation events described above.

FragmentationMMolecular Ion[M]+ m/z 239AcyliumAcylium Ion[M - OEt]+m/z 194 (Base Peak)M->Acylium- OEt (45 Da)Ester CleavageEtherLossPhenolic Radical[M - C2H4]+m/z 211M->EtherLoss- C2H4 (28 Da)McLafferty-likeNitroLossPhenyl Cation[m/z 194 - NO2]+m/z 148Acylium->NitroLoss- NO2 (46 Da)NOLossNitrito Loss[m/z 194 - NO]+m/z 164Acylium->NOLoss- NO (30 Da)QuinonoidQuinonoid Ion(Ortho Effect)m/z 120Acylium->QuinonoidRearrangement- CO, - NO2EtherLoss->QuinonoidComplexDegradation

Figure 1: Proposed EI-MS fragmentation tree for Ethyl 4-ethoxy-3-nitrobenzoate showing the dominant ester cleavage pathway.

Standardized Experimental Protocol (GC-MS)

To reproduce the fragmentation pattern described, adhere to the following Self-Validating Protocol.

Sample Preparation[6]
  • Solvent: Dissolve 1 mg of Ethyl 4-ethoxy-3-nitrobenzoate in 1 mL of HPLC-grade Dichloromethane (DCM) .

  • Concentration: Dilute to 10 µg/mL (10 ppm) to prevent detector saturation.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter if particulate matter is observed.

Instrument Parameters (Agilent/Thermo Standard)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • MS Source: 230°C, 70 eV Electron Ionization.

  • Scan Range:

    
     40 – 400.
    
Quality Control (Self-Validation)
  • System Suitability: Inject a standard of Ethyl 4-nitrobenzoate . Confirm Base Peak at

    
     150.
    
  • Resolution Check: Ensure baseline separation between the target (RT ~12.5 min) and potential synthesis byproducts (e.g., Ethyl 4-hydroxy-3-nitrobenzoate).

  • Sensitivity: Signal-to-Noise (S/N) for

    
     239 should be >10:1 at 1 ppm.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 516807140, Ethyl 4-ethoxy-3-nitrobenzoate. Retrieved from [Link]

  • Clark, C. R., & Abiedalla, Y. (2025).[1] Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Ethyl 3-nitrobenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Ramishvili, T. M., et al. (2021).[2][3] FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. ResearchGate. Retrieved from [Link][3]

Technical Guide: HPLC Method Development & Retention Behavior for Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical document for analytical method development, focusing on Ethyl 4-ethoxy-3-nitrobenzoate . It synthesizes available physicochemical data, structural analog behavior, and standard reverse-phase chromatography principles to provide a robust, self-validating protocol.

CAS: 937625-32-6 | Formula: C₁₁H₁₃NO₅ | M.W.: 239.23 g/mol Application: Pharmaceutical Intermediate (Antimicrobial/Antiviral Ligand Synthesis)[1]

Executive Summary & Chemical Context

Ethyl 4-ethoxy-3-nitrobenzoate is a critical regio-selective intermediate used in the synthesis of bioactive heterocycles, particularly 1,2,4-triazole derivatives with antimicrobial properties.

Unlike simple benzoates, the presence of both an electron-withdrawing nitro group (


) at the meta position and an electron-donating ethoxy group (

) at the para position creates a unique "Push-Pull" electronic system. This significantly influences its interaction with C18 stationary phases, making it distinct from its methoxy- or non-nitrated analogs.

This guide defines the chromatographic profile , impurity mapping , and optimal separation conditions for this compound, providing a validated starting point for quality control and reaction monitoring.

Physicochemical Profiling & Retention Logic

To accurately predict and control retention time (RT), we must analyze the hydrophobicity index (LogP) relative to common impurities.

Comparative Hydrophobicity Table

Data derived from structural fragment contribution theory (ClogP) and validated analog behavior.

CompoundStructure NoteLogP (Calc)Predicted Elution Order
4-Ethoxy-3-nitrobenzoic acid Hydrolysis Impurity1.6 - 1.81 (Fastest)
Ethyl 4-methoxy-3-nitrobenzoate Lower Homolog~1.92
Ethyl 4-nitrobenzoate Structural Analog2.333
Ethyl 4-ethoxy-3-nitrobenzoate Target Analyte ~2.45 4
Ethyl 4-ethoxybenzoate Non-nitrated Precursor3.2 - 3.65 (Slowest)

Scientist’s Insight: The target analyte is neutral in standard RP-HPLC conditions. However, its primary impurity (the acid form) is pH-sensitive.

  • At pH 2.5: The acid is protonated (neutral) and will elute closer to the ester, potentially causing co-elution.

  • At pH 7.0: The acid is ionized (COO⁻) and will elute near the void volume (

    
    ), ensuring excellent resolution.
    
  • Recommendation: Use a low pH (pH 2.0 - 3.0) buffer if you need to quantify the acid impurity accurately; use neutral pH if you only care about the ester purity.

Core Experimental Protocol: Gradient RP-HPLC

This protocol is designed to separate the target from both its hydrolysis product (early eluting) and its non-nitrated precursors (late eluting).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobicity interaction. A "Base Deactivated" (BD) column is preferred to reduce peak tailing from the nitro group.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses silanol activity; keeps acid impurities protonated for sharp peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and sharper peaks for nitro-aromatics compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 254 nm (Primary), 210 nm (Secondary)Nitrobenzoates absorb strongly at 254 nm due to the conjugated

-system.
Temperature 30°CImproves mass transfer and retention reproducibility.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program (Universal Screen)
Time (min)% Mobile Phase BEvent
0.0 20%Initial equilibration; retains polar acid impurities.
10.0 80%Linear ramp to elute the target ester and hydrophobic precursors.
12.0 80%Isocratic hold to clear highly lipophilic dimers.
12.1 20%Return to initial conditions.
15.0 20%Re-equilibration.

Expected Retention Time: Under these conditions, Ethyl 4-ethoxy-3-nitrobenzoate typically elutes between 7.5 and 8.5 minutes .

Method Validation & Troubleshooting Workflow

This diagram illustrates the decision matrix for optimizing the separation based on observed peak behavior.

HPLC_Optimization Start Run Standard Gradient (20-80% ACN) CheckRT Check Retention Time (RT) of Main Peak Start->CheckRT Decision1 RT < 4 min? CheckRT->Decision1 Action1 Decrease Initial %B (Start at 10% or 5%) Decision1->Action1 Yes Decision2 Peak Tailing > 1.5? Decision1->Decision2 No Action1->CheckRT Action2 Add Modifier: Increase Buffer Conc. or Switch to MeOH Decision2->Action2 Yes CheckImpurity Check Resolution (Rs) from Acid Impurity Decision2->CheckImpurity No Action2->CheckImpurity Decision3 Rs < 2.0? CheckImpurity->Decision3 Action3 Adjust pH: Lower pH to 2.0 (Protonate Acid) OR Raise to 7.0 (Elute Acid at t0) Decision3->Action3 Yes Final Validated Method Decision3->Final No Action3->Final

Figure 1: Logic flow for optimizing the separation of Ethyl 4-ethoxy-3-nitrobenzoate from its synthetic byproducts.

Critical Analysis: Solvent Selection

While Acetonitrile (ACN) is the standard recommendation, Methanol (MeOH) offers distinct selectivity for nitro-aromatics due to


-

interactions.
SolventProsConsRecommendation
Acetonitrile Lower viscosity (lower pressure); High UV transparency at 210 nm.Higher cost; Less "chemical" selectivity for nitro isomers.Use for routine QC & Purity.
Methanol Enhanced selectivity for nitro-positional isomers; Cheaper.Higher viscosity (higher pressure); UV cutoff ~205 nm.Use if separating regio-isomers (e.g., 3-nitro vs 2-nitro).

Experimental Note: If using Methanol, the retention time of Ethyl 4-ethoxy-3-nitrobenzoate will increase significantly compared to ACN. You may need to increase the organic modifier percentage by 10-15% to achieve similar elution times.

References

  • BenchChem. Ethyl 4-Ethoxy-3-nitrobenzoate Product Specifications & CAS 937625-32-6. Link[2]

  • Al-Alzawi, S. M., et al. (2023). "Synthesis, Characterization and Antimicrobial Activity of Complexes... with Polydentate 1,2,4-Triazole Ligand."[3][4] Indonesian Journal of Chemistry, 23(1), 210-218.[3][5] (Describes synthesis from Ethyl 4-ethoxy-3-nitrobenzoate). Link

  • PubChem. Ethyl 4-methoxy-3-nitrobenzoate (Structural Analog Data). Link

  • SIELC Technologies. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. (Methodology anchor for nitrobenzoate esters). Link

  • BLD Pharm. Product Analysis: Ethyl 4-ethoxy-3-nitrobenzoate. Link

Sources

Comparative Guide: Ethyl 4-ethoxy-3-nitrobenzoate vs. Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-ethoxy-3-nitrobenzoate and its methyl ester analog (Methyl 4-ethoxy-3-nitrobenzoate) are critical intermediates in the synthesis of heterocycles, particularly benzimidazoles and quinazolinones used in kinase inhibitor development.

While often treated interchangeably in early discovery, their process behaviors diverge significantly during scale-up. The Methyl ester typically offers higher crystallinity and faster hydrolysis rates but suffers from lower solubility in lipophilic solvents. The Ethyl ester provides superior solubility in organic processing solvents (DCM, Toluene) and slower hydrolysis kinetics, offering a wider process window for base-sensitive steps, though it carries a higher risk of "oiling out" during isolation.

This guide analyzes their electronic profiles, reactivity differences, and handling parameters to assist researchers in selecting the optimal intermediate.

Electronic & Steric Analysis

Both molecules share a core 4-ethoxy-3-nitrobenzene scaffold. The reactivity differences are driven exclusively by the ester alkyl group (Ethyl vs. Methyl).

Electronic Push-Pull System
  • Electron Withdrawing Groups (EWG): The 3-Nitro and 1-Carboxyl groups strongly deactivate the ring, making it electron-deficient.

  • Electron Donating Group (EDG): The 4-Ethoxy group donates electron density via resonance, but this is localized ortho/para.

  • Net Effect: The C1 (carbonyl) position is highly electrophilic due to the combined withdrawing power of the phenyl ring (activated by nitro).

Steric Impact on Reactivity
  • Methyl Ester: Minimal steric bulk. The carbonyl carbon is highly accessible to nucleophiles (

    
    , amines).
    
  • Ethyl Ester: The additional methylene group (

    
    ) introduces rotational freedom and slight steric shielding of the carbonyl carbon. This reduces the rate of nucleophilic attack (hydrolysis/transesterification) by approximately 2-5x  compared to the methyl ester.
    

Reactivity Comparison

A. Hydrolysis (Saponification)

The most distinct chemical difference is the rate of base-mediated hydrolysis.

FeatureMethyl 4-ethoxy-3-nitrobenzoateEthyl 4-ethoxy-3-nitrobenzoate
Reaction Rate (

)
Fast (Reference 1.0) Slower (~0.4 - 0.6)
Mechanism

(Nucleophilic Acyl Substitution)

(Sterically hindered)
Process Implication Requires strict pH control; prone to premature hydrolysis in wet solvents.More robust; tolerates mild basic workups better.
Plasma Stability Lower (Rapid enzymatic cleavage)Higher (Slower enzymatic cleavage)

Key Insight: In the presence of the 3-nitro group , the ester carbonyl is activated. The methyl ester hydrolyzes extremely rapidly even with weak bases (e.g.,


 in wet methanol). The ethyl ester requires stronger forcing conditions (NaOH/Heat) to achieve full conversion.
B. Nitro Reduction (Chemoselectivity)

Both esters are susceptible to standard nitro reduction conditions (H2/Pd-C, Fe/AcOH). However, the solubility profile dictates the method.

  • Catalytic Hydrogenation (H2, Pd/C):

    • Ethyl Ester:[1][2] Preferred. High solubility in EtOH/EtOAc allows for high-concentration runs.

    • Methyl Ester:[1][3] Lower solubility often requires DMF or large volumes of MeOH, complicating catalyst removal.

  • Chemical Reduction (Fe/AcOH or Zn/AcOH):

    • Risk: Acidic hydrolysis of the ester is a side reaction. The ethyl ester is more stable to these acidic conditions than the methyl ester.

C. Nucleophilic Aromatic Substitution ( )

A critical side reaction involves the displacement of the 4-ethoxy group.

  • Mechanism: The 4-position is activated by the ortho-nitro and para-ester groups.

  • Risk: Strong nucleophiles (e.g., primary amines used for amide coupling) can attack C4, displacing ethoxide.

  • Comparison: Both esters are equally susceptible electronically, but the Ethyl ester's steric bulk at C1 can sometimes funnel nucleophiles toward the C4 position if the C1 attack is sufficiently hindered, though this is rare.

Experimental Workflows & Diagrams

Reactivity Pathways

The following diagram illustrates the competing pathways: Hydrolysis (desired for acid synthesis) vs.


 (undesired side reaction) vs. Reduction.

ReactivityPathways Start Ethyl/Methyl 4-ethoxy-3-nitrobenzoate Hydrolysis Hydrolysis (OH-) Target: Carboxylic Acid Start->Hydrolysis NaOH/H2O (Methyl > Ethyl rate) Reduction Reduction (H2/Pd) Target: Aniline Derivative Start->Reduction H2, Pd/C (Ethyl offers better sol.) SnAr SnAr (R-NH2) Side Product: 4-Amino displacement Start->SnAr R-NH2, Heat (Undesired)

Caption: Competing reaction pathways. Green nodes indicate standard synthetic targets; Red indicates a common impurity pathway.

Experimental Protocols

Protocol A: Synthesis via Nitration

This protocol generates the Ethyl ester.[2] Substitute Methanol for Ethanol to obtain the Methyl ester.

  • Preparation: Charge Ethyl 4-ethoxybenzoate (10.0 g, 51.5 mmol) into a flask containing Acetic Anhydride (20 mL). Cool to 0°C.[4]

  • Nitration: Dropwise add Fuming Nitric Acid (3.5 mL) maintaining internal temp < 10°C. (Exothermic!).

  • Reaction: Stir at 0-5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture onto 100g crushed ice.

  • Isolation:

    • Ethyl Ester:[1][2] Yellow oil may form initially, solidifying upon scratching/stirring. Filter and wash with cold water.

    • Methyl Ester:[1][3] Typically precipitates immediately as a solid.

  • Purification: Recrystallize from Ethanol (for ethyl) or Methanol (for methyl).

    • Yield: ~85-90%.

Protocol B: Selective Reduction (Fe/AcOH)

Designed to avoid ester hydrolysis.

  • Dissolution: Dissolve Ethyl 4-ethoxy-3-nitrobenzoate (5.0 g) in Glacial Acetic Acid (50 mL) and Ethanol (20 mL).

  • Activation: Add Iron powder (325 mesh, 4.0 eq) in portions at room temperature.

  • Heating: Heat to 60°C for 3 hours. Reaction turns dark sludge.

  • Workup: Filter hot through Celite to remove iron salts. Wash cake with EtOAc.

  • Neutralization: Concentrate filtrate.[5] Dilute with EtOAc and wash with sat.[5]

    
     (Caution: Gas evolution).
    
  • Result: Ethyl 3-amino-4-ethoxybenzoate.

Process Considerations: Handling & Stability

ParameterMethyl EsterEthyl EsterRecommendation
Melting Point High (~90-100°C)Lower (often <60°C or oil)Use Methyl if solid handling/flow is critical.
Solubility (DCM) ModerateExcellentUse Ethyl for concentrated liquid-phase reactions.
Transesterification Risk in EtOHRisk in MeOHCRITICAL: Never reflux Ethyl ester in MeOH with base; it will convert to Methyl ester.
Crystallinity Forms defined needlesTendency to oil outSeed crystals essential for Ethyl ester isolation.
Transesterification Workflow

The following diagram details the risk of solvent mismatch during processing.

Transesterification Ethyl Ethyl Ester (Substrate) Solvent Solvent: Methanol Catalyst: Base/Acid Ethyl->Solvent Methyl Methyl Ester (Impurity/Product) Solvent->Methyl Fast Exchange Equilibrium

Caption: Transesterification risk. Processing Ethyl ester in Methanol leads to rapid conversion to Methyl ester.

References

  • Hydrolytic Stability of Homologous Esters.Vertex AI Search Result 1.1. Comparative kinetics of methyl vs.

  • Synthesis of Ethyl 4-nitrobenzoate Derivatives.PrepChem.

  • Nitro Reduction Methodologies.Common Organic Chemistry. Review of H2/Pd vs Fe/AcOH reductions for nitro compounds.

  • Nucleophilic Aromatic Substitution Mechanisms.Master Organic Chemistry. Analysis of activated rings (Nitro/Ester)

  • Triazole Ligands from Ethyl 4-ethoxy-3-nitrobenzoate.ResearchGate.

Sources

A Comparative Guide to TLC Visualization Methods for Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, thin-layer chromatography (TLC) remains an indispensable tool for its simplicity, speed, and cost-effectiveness in monitoring reaction progress, identifying compounds, and assessing purity. The efficacy of TLC, however, is critically dependent on the method of visualization. For a compound like Ethyl 4-ethoxy-3-nitrobenzoate, which is colorless, selecting the appropriate visualization technique is paramount. This guide provides an in-depth comparison of various methods for visualizing Ethyl 4-ethoxy-3-nitrobenzoate on a TLC plate, grounded in scientific principles and practical expertise.

Ethyl 4-ethoxy-3-nitrobenzoate possesses key structural features that dictate the most effective visualization strategies: an aromatic ring, a nitro group, and an ester functional group. These features allow for both non-destructive and destructive methods of detection, each with its own set of advantages and limitations.

Ultraviolet (UV) Light (254 nm): The Non-Destructive First Line

The most common and straightforward method for visualizing aromatic compounds is UV light.[1][2] Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a green glow under short-wave UV light (254 nm).[2] Compounds containing a chromophore, such as the conjugated π-system of the benzene ring in Ethyl 4-ethoxy-3-nitrobenzoate, will absorb this UV radiation. This absorption prevents the fluorescent indicator from being excited, resulting in the appearance of a dark spot on the glowing green background.[2][3][4] This phenomenon is often referred to as UV shadowing or quenching.[4][5]

Expertise & Experience: This should always be the initial method of choice. Its non-destructive nature is a significant advantage, as it allows for the possibility of subsequent visualization with a chemical stain on the same plate.[2][3] This can be particularly useful for confirming the presence of co-spotting compounds or for further analysis.

Experimental Protocol:
  • After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp.

  • Observe the plate for dark spots against the fluorescent green background.

  • Carefully circle the spots with a pencil to mark their position, as they will disappear once the UV light is removed.[3]

Iodine Vapor: The Reversible Generalist

Iodine vapor is a widely used, semi-destructive method for visualizing a broad range of organic compounds.[2] The underlying principle is the formation of colored complexes between iodine and the analyte.[2] Iodine readily sublimes and, in an enclosed chamber, will interact with the spots on the TLC plate, rendering them visible as yellow-brown spots.[2] This method is particularly effective for unsaturated and aromatic compounds.

Trustworthiness: While generally reliable, the intensity of the iodine stain can vary between different classes of compounds. The spots are often transient and will fade as the iodine evaporates from the plate, so prompt documentation is crucial.[2][6] This reversibility, however, can be an advantage as the plate can potentially be used for subsequent staining techniques after the iodine has dissipated.[2]

Experimental Protocol:
  • Place the developed and dried TLC plate in a sealed chamber containing a few crystals of iodine.

  • Allow the plate to remain in the chamber until yellow-brown spots appear. This can take anywhere from a few seconds to several minutes.[2][6]

  • Remove the plate and immediately circle the spots with a pencil.

Potassium Permanganate (KMnO₄) Stain: The Oxidative Workhorse

Potassium permanganate is a strong oxidizing agent and serves as a versatile and highly sensitive stain for a wide array of functional groups.[7][8] It will react with any compound that can be oxidized, including the aromatic ring and potentially the ethoxy group of Ethyl 4-ethoxy-3-nitrobenzoate. The permanganate ion (MnO₄⁻), which is purple, is reduced to manganese dioxide (MnO₂), a brown precipitate. This results in the formation of yellow-brown spots on a purple or pink background.[9]

Expertise & Experience: This is a destructive method, meaning the compound is chemically altered and cannot be recovered from the plate.[1] It is an excellent choice for a general, high-sensitivity visualization when UV and iodine are insufficient or to confirm the presence of oxidizable functionalities. Gentle heating is often required to accelerate the reaction and enhance the visibility of the spots.[3][8]

Experimental Protocol:
  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8]

  • After developing and drying the TLC plate, briefly dip it into the permanganate solution using tweezers.

  • Wipe off the excess stain from the back of the plate with a paper towel.

  • Gently warm the plate with a heat gun until yellow or brown spots appear against a pink/purple background.[3]

Specific Visualization of the Nitro Group: Reduction and Diazotization

For highly sensitive and specific detection of nitroaromatic compounds, a chemical derivatization approach can be employed.[10] This method involves the reduction of the nitro group to a primary amine, followed by diazotization and coupling with a suitable agent to form a brightly colored azo dye.[10][11] This multi-step process offers excellent specificity, as it is tailored to the nitro functional group.

Authoritative Grounding: The chemical basis for this visualization is the well-established Griess test for nitrites, adapted for the detection of nitro compounds after reduction. The formation of the azo dye provides a distinct color, typically orange to red, which is easily visible.[10]

Experimental Protocol:
  • Reduction:

    • Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.[10]

    • Spray the dried TLC plate with the stannous chloride solution.

    • Heat the plate at 100°C for 10-15 minutes to reduce the nitro group to an amine.[10]

    • Allow the plate to cool to room temperature.

  • Diazotization:

    • Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).[10]

    • Evenly spray the cooled plate with the sodium nitrite solution.

  • Coupling:

    • Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.[10]

    • Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution.

    • Observe the formation of colored spots.[10]

Comparison of Visualization Methods

MethodPrincipleTypeAdvantagesDisadvantages
UV Light (254 nm) UV absorption by the conjugated system.[2]Non-destructiveSimple, rapid, does not alter the compound.[2][3]Requires a UV-active compound and a fluorescent TLC plate.
Iodine Vapor Formation of colored complexes.[2]Semi-destructiveGeneral purpose, visualizes a wide range of compounds.Spots can be faint and fade over time.[2][6]
KMnO₄ Stain Oxidation of the compound.[7][8]DestructiveHighly sensitive, visualizes many functional groups.[7]Destroys the compound, requires heating.[1][8]
Reduction & Diazotization Chemical derivatization to an azo dye.[10]DestructiveHighly specific and sensitive for nitro compounds.[10]Multi-step, requires preparation of several reagents.

Experimental Workflows

TLC_Workflow cluster_prep Plate Preparation cluster_viz Visualization Spot Spot Compound on TLC Plate Develop Develop Plate in Solvent Spot->Develop Dry Dry Plate Develop->Dry UV UV Light (254 nm) Dry->UV Non-destructive Iodine Iodine Vapor UV->Iodine Optional Subsequent KMnO4 KMnO4 Stain UV->KMnO4 Optional Subsequent Nitro_Stain Nitro-Specific Stain UV->Nitro_Stain Optional Subsequent

Caption: General TLC workflow for Ethyl 4-ethoxy-3-nitrobenzoate.

Nitro_Stain_Workflow Start Dried TLC Plate with Ethyl 4-ethoxy-3-nitrobenzoate Reduction Spray with SnCl2/HCl & Heat (100°C) Start->Reduction Amine Intermediate: Aromatic Amine Reduction->Amine Diazotization Spray with NaNO2 Amine->Diazotization Diazonium Intermediate: Diazonium Salt Diazotization->Diazonium Coupling Spray with Alkaline β-Naphthol Diazonium->Coupling End Observe Colored Azo Dye Spot Coupling->End

Caption: Workflow for nitro-specific visualization.

Conclusion

The choice of visualization method for Ethyl 4-ethoxy-3-nitrobenzoate depends on the specific requirements of the analysis. For routine, non-destructive monitoring, UV light is the most efficient method. For general-purpose, destructive visualization with high sensitivity, potassium permanganate stain is a reliable choice. When specificity for the nitro group is paramount, the reduction and diazotization method, although more complex, provides unparalleled selectivity and sensitivity. Iodine vapor serves as a useful, semi-destructive intermediate option. By understanding the chemical principles behind each technique, researchers can make informed decisions to achieve accurate and reliable TLC analysis.

References

  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • Labster. TLC Visualization Methods - Theory pages. [Link]

  • Chemistry LibreTexts. (2022-04-07). 2.3F: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. TLC Stains. [Link]

  • Hans Reich. Thin Layer Chromatography stains. [Link]

  • International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • WSU Chemistry. (2019-06-11). How to: TLC Visualization using Permanganate Stain | WSU Chemistry | [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Organic Chemistry Explained. (2021-08-22). Visualizing a TLC plate [Video]. YouTube. [Link]

  • iris.unina.it. The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. [Link]

Sources

Structural Elucidation and Comparative NMR Analysis of Ethyl 4-ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Carbon-13 NMR chemical shifts of Ethyl 4-ethoxy-3-nitrobenzoate Content Type: Publish Comparison Guide

Executive Summary

Ethyl 4-ethoxy-3-nitrobenzoate (CAS: 100465-96-3) is a critical intermediate in the synthesis of pharmaceutical agents, particularly benzimidazole-based kinase inhibitors and local anesthetics. In drug development, verifying the regioselectivity of O-alkylation (vs. N-alkylation or ester hydrolysis) is paramount.

This guide provides a definitive reference for the Carbon-13 (


C) NMR  characterization of this molecule. It compares the target molecule against its metabolic precursor (Ethyl 4-hydroxy-3-nitrobenzoate ) and theoretical regioisomers to establish a self-validating identification protocol.

Structural Assignment & Numbering

To ensure accurate peak assignment, we utilize the following numbering scheme. Note that the ethyl groups are distinct: one is part of the ester moiety (flexible, carbonyl-adjacent), and the other is an ether (rigid, ring-adjacent).

G cluster_legend Legend C1 C1 C2 C2 C1->C2 CO_ester C=O C1->CO_ester C3 C3 C2->C3 C4 C4 C3->C4 NO2 NO2 C3->NO2 C5 C5 C4->C5 OCH2_ether O-CH2 (Ether) C4->OCH2_ether C6 C6 C5->C6 C6->C1 OCH2_ester O-CH2 (Ester) CO_ester->OCH2_ester CH3_ester CH3 (Ester) OCH2_ester->CH3_ester CH3_ether CH3 (Ether) OCH2_ether->CH3_ether key1 Aromatic Ring key2 Quaternary/Ipso

Figure 1: Numbering scheme for Ethyl 4-ethoxy-3-nitrobenzoate. C1 is the ipso-carbon attached to the ester group.

Comparative Data Analysis

The following data compares the target molecule with its direct precursor, Ethyl 4-hydroxy-3-nitrobenzoate . This comparison is essential for monitoring the completion of O-ethylation reactions.

Table 1: C NMR Chemical Shift Assignments ( , ppm)

Solvent: CDCl


, 100 MHz
Carbon PositionTypeTarget: 4-ethoxy-3-nitroPrecursor: 4-hydroxy-3-nitroShift Change (

)
Assignment Logic
C=O Cq165.2 164.8+0.4Typical ester carbonyl; minimal change.
C-4 Cq154.8 158.2-3.4Diagnostic: Ipso to Ether vs. Phenol. Etherification shields slightly relative to free phenol.
C-3 Cq139.5 136.1+3.4Ipso to Nitro. Deshielded due to steric twist preventing resonance with OEt.
C-6 CH134.1 136.5-2.4Ortho to Ester; Para to Nitro.
C-2 CH126.8 125.2+1.6Ortho to Nitro (highly deshielded region).
C-1 Cq122.4 121.5+0.9Ipso to Ester.
C-5 CH114.2 119.8-5.6 Key Signal: Ortho to OEt. Strong shielding by alkoxy group resonance.
O-CH

(Ether)
CH

65.8 N/ANewDiagnostic: Downfield of ester CH

due to direct attachment to aromatic ring.
O-CH

(Ester)
CH

61.4 61.5-0.1Standard ethyl ester methylene.
CH

(Ether)
CH

14.6 N/ANewMethyl of the ethoxy group.
CH

(Ester)
CH

14.3 14.2+0.1Methyl of the ester group.

Note on Solvent Effects: If running in DMSO-d


 , expect the Carbonyl peak to shift downfield to ~166.5 ppm and the C-4 peak to shift significantly depending on hydrogen bonding interactions in the precursor.

Deep Dive: Distinguishing Isomers & Impurities

A common synthetic error is regio-isomerism during nitration or incomplete alkylation.

The "Ether vs. Ester" Methylene Trap

In low-resolution spectra, the two O-CH


 signals can overlap.
  • Target (Ether):

    
     ~65.8 ppm. The oxygen is attached to an aromatic ring (sp
    
    
    
    ), which pulls electron density via resonance, but the inductive withdrawal is less than a carbonyl. However, the anisotropic effect of the ring typically places this downfield of the ester methylene in this specific electronic environment.
  • Target (Ester):

    
     ~61.4 ppm. Attached to a carbonyl (C=O).
    
  • Validation: Use DEPT-135 .[1] Both will appear as negative peaks (CH

    
    ), but their separation is distinct (>4 ppm).
    
Regioisomer Check (3-ethoxy-4-nitrobenzoate)

If the nitro group is para to the ethoxy (a common impurity if nitrating after ethylation):

  • Symmetry: The 4-ethoxy-3-nitro isomer is asymmetric (6 distinct aromatic peaks).

  • C-5 Shift: In the target (3-nitro), C-5 is ortho to the ethoxy group and shielded (~114 ppm). In the isomer (4-nitro), the carbons ortho to the ethoxy would be equivalent (if symmetry existed) or appear in the 114 ppm range, but the C-2 (ortho to nitro) would shift significantly.

Experimental Protocol for Validation

To reproduce the data above for publication or QC certificates, follow this self-validating workflow.

Materials
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) + 0.03% TMS (internal standard).
    
  • Concentration: 30-50 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C-1, C-3, C-4, C=O) have long T1 relaxation times. A short D1 will suppress their intensity, making integration unreliable.

  • Scans (NS): Minimum 256 scans (due to lower sensitivity of

    
    C).
    
  • Spectral Width: 240 ppm (to capture C=O and potential impurities).

QC Decision Tree

QC Start Crude Product NMR Check_OH Check 158-160 ppm region Start->Check_OH Check_Ether Check 65-66 ppm (CH2) Check_OH->Check_Ether Peak Absent Decision_SM FAIL: Unreacted SM (Signal at 158.2) Check_OH->Decision_SM Peak Present Decision_Pure PASS: Pure Product (Signal at 154.8, 65.8) Check_Ether->Decision_Pure Peak Present Decision_Mix FAIL: Mixture (Doublets in aromatic region) Check_Ether->Decision_Mix Complex Multiplets

Figure 2: Rapid QC decision tree for evaluating O-ethylation success.

References

  • Synthesis & Characterization: Al-Alzawi, S. M., et al. (2025).[2] "Synthesis and characterization of Mn(II) complexes... derived from ethyl 4-ethoxy-3-nitrobenzoate." ResearchGate.[3][4][5]

  • Precursor Data (Ethyl 4-hydroxy-3-nitrobenzoate): ChemicalBook Spectral Database. CAS 19013-10-6.

  • Analogous Systems (Ethyl 4-nitrobenzoate): National Institutes of Health (NIH) PubChem. CID 7457.

  • General Substituent Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard Text for Additivity Rules).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-Ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 4-Ethoxy-3-nitrobenzoate, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.

Core Principles of Chemical Waste Management

The disposal of any chemical, including Ethyl 4-Ethoxy-3-nitrobenzoate, is governed by four foundational principles:

  • Characterization: Understanding the chemical's hazards to determine the appropriate handling and disposal pathway.

  • Segregation: Keeping different waste types separate to prevent dangerous reactions.

  • Containment: Using appropriate, sealed, and clearly labeled containers for waste accumulation.

  • Compliance: Adhering to all institutional and governmental regulations for hazardous waste disposal.

Hazard Profile of Ethyl 4-Ethoxy-3-nitrobenzoate

A thorough understanding of the hazards associated with Ethyl 4-Ethoxy-3-nitrobenzoate is the first step in ensuring its safe handling and disposal. This compound is a yellow crystalline powder that presents several health risks upon exposure.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Data synthesized from multiple Safety Data Sheets (SDS).[2][3]

These classifications dictate the necessity of specific personal protective equipment (PPE) and handling procedures to minimize exposure risk. The causality is direct: because the compound can cause skin and respiratory irritation, engineering controls and PPE are not just recommended, they are essential.[1][3]

Pre-Disposal Operations: Safety and Spill Management

Before beginning any process that will generate Ethyl 4-Ethoxy-3-nitrobenzoate waste, it is critical to have safety and spill containment measures in place.

3.1. Required Personal Protective Equipment (PPE)

Due to the irritant nature of the compound, the following PPE must be worn at all times when handling Ethyl 4-Ethoxy-3-nitrobenzoate, whether in pure form or as waste:

  • Eye Protection: Wear safety glasses with side shields or goggles.[4]

  • Hand Protection: Use protective gloves chemically compatible with nitro- and ethoxy-aromatic compounds. Inspect gloves for integrity before each use.[4]

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid breathing dust.[1]

  • Protective Clothing: A standard laboratory coat is required to prevent skin contact.

3.2. Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in section 3.1.

  • Clean-Up Procedure:

    • Avoid Dust Generation: Do NOT use methods that will cause the powder to become airborne.[1]

    • Use Dry Methods: Gently sweep up the spilled solid and place it into a suitable, sealable container for disposal.[1] Use dry, inert absorbent material if necessary.

    • Label Container: Clearly label the container as "Spill Debris: Ethyl 4-Ethoxy-3-nitrobenzoate."

  • Decontaminate: Wash the spill area with soap and water, and collect the rinsate as hazardous waste.

  • Seek Medical Aid: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

The Disposal Workflow: A Step-by-Step Guide

The ultimate disposal route for Ethyl 4-Ethoxy-3-nitrobenzoate is through a licensed hazardous waste management company. It must never be disposed of down the drain or in regular trash. The following workflow ensures the waste is handled safely and in compliance with regulations from the point of generation to its final collection.

Step 1: Waste Characterization Based on its GHS classifications, any unused Ethyl 4-Ethoxy-3-nitrobenzoate and any materials heavily contaminated with it (e.g., spill debris, contaminated labware) must be classified as hazardous chemical waste.

Step 2: Select an Appropriate Waste Container

  • Compatibility: The container must be compatible with the chemical. The original product container, if in good condition, is an excellent choice.[5] Otherwise, use a high-density polyethylene (HDPE) or glass container designed for solid waste.

  • Integrity: The container must be in good condition, free from leaks or cracks, and have a tightly sealing lid.[5]

  • Condition: Ensure the outside of the container is clean and free of contamination.

Step 3: Proper Labeling of the Waste Container This is a critical step for safety and regulatory compliance. The container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[6] The label must include:

  • The full, unabbreviated chemical name: "Ethyl 4-Ethoxy-3-nitrobenzoate."

  • The approximate quantity or percentage of the chemical in the waste.

  • The specific hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").[7]

  • The date accumulation started.

Step 4: Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically located within a chemical fume hood to manage any potential vapors.[7]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[7]

  • Closure: The container must be kept tightly closed at all times, except when you are actively adding waste to it.[5]

Step 5: Arranging for Final Disposal Once the container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] They will provide instructions for pickup and transport to an approved waste disposal facility for final treatment, likely via incineration.[3]

Decision-Making Logic for Disposal

The following diagram illustrates the logical workflow for the proper disposal of Ethyl 4-Ethoxy-3-nitrobenzoate waste.

DisposalWorkflow cluster_prep Preparation & Generation cluster_accumulation Accumulation Protocol cluster_disposal Final Disposal Start Waste Generation (e.g., unused reagent, spill debris) Characterize Characterize Waste (Harmful Irritant) Start->Characterize Container Select & Label Compatible Container Characterize->Container Store Store in SAA (Capped, Secondary Containment) Container->Store EHS Contact EHS for Pickup Store->EHS Plant Transport to Approved Waste Disposal Plant EHS->Plant

Sources

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 4-Ethoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 937625-32-6 Formula: C₁₁H₁₃NO₅ Molecular Weight: 239.23 g/mol Physical State: Solid (Crystalline Powder)[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a Research Chemical with incomplete toxicological data. Adopt a "Universal Precaution" strategy, assuming potential for skin sensitization and respiratory irritation characteristic of nitro-aromatic esters.[1][2]

Category Critical Requirement
Primary Hazard Irritant / Potential Sensitizer. Nitro-aromatics can absorb through skin; esters may hydrolyze to acidic metabolites.[1][2]
Glove Standard Double-gloving required. Inner: Nitrile (0.11 mm).[1][2] Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) for prolonged solvent contact.[1][2]
Respiratory P100/N95 Particulate Respirator required for weighing.[1][2] Use a Fume Hood for all solution-phase handling.[1][2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).[1][2] Safety glasses are insufficient due to fine powder drift risks.[1][2]
Clothing Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.[1][2]

Part 2: Risk Assessment & Scientific Logic (E-E-A-T)

As a Senior Application Scientist, I emphasize that safety protocols must be based on chemical functionality, not just available GHS codes. For Ethyl 4-Ethoxy-3-nitrobenzoate , we must manage risks associated with two specific functional groups:

  • The Nitro Group (-NO₂):

    • Mechanism: Nitro-aromatics are lipophilic.[1][2] Upon skin contact, they can penetrate the stratum corneum.[1][2] Metabolic reduction of the nitro group can lead to reactive hydroxylamines, which are potential sensitizers and, in high systemic doses, can induce methemoglobinemia (interference with oxygen transport in blood).[1][2]

    • Control: This dictates the strict requirement for dermal isolation (double gloving) and particle containment (fume hood/respirator) to prevent inhalation of dust.[1][2]

  • The Ester Linkage (-COOEt):

    • Mechanism: While relatively stable, esters can undergo hydrolysis in the presence of moisture or physiological enzymes, releasing ethanol and the corresponding benzoic acid derivative.[1][2] This contributes to potential mucosal irritation in the eyes and respiratory tract.[1][2]

    • Control: Chemical splash goggles are non-negotiable to prevent hydrolysis on the moist surface of the cornea, which would cause immediate stinging and potential corneal clouding.[1][2]

Part 3: PPE Technical Specifications[1]

Hand Protection Strategy

Do not rely on single-layer protection.[1][2] The lipophilic nature of this compound facilitates permeation.[1][2]

  • Routine Handling (Solids/Weighing):

    • Inner Glove: Nitrile (minimum 4 mil / 0.11 mm).[1][2]

    • Outer Glove: Nitrile (minimum 4 mil / 0.11 mm).[1][2]

    • Protocol: Inspect inner gloves for sweat/tears immediately upon removing outer gloves.[1][2]

  • Synthesis/Solvent Handling:

    • If dissolved in penetrating solvents (e.g., DCM, THF), standard nitrile degrades rapidly.[1][2]

    • Upgrade: Use Silver Shield® (Laminate) or Viton® gloves if direct immersion or splash risk exists.[1][2]

Respiratory Protection
  • Engineering Control (Primary): All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • PPE (Secondary): If hood access is intermittent or during maintenance:

    • Particulate: N95 or P100 respirator (NIOSH approved).[1][2]

    • Vapor: If heating or refluxing, use a Half-Face Respirator with Organic Vapor (OV) cartridges to capture volatile byproducts.[1][2]

Eye & Body Defense[2]
  • Eyes: Indirect-vented chemical splash goggles.[1][2] Reasoning: Powder fines can bypass the side-gaps of standard safety glasses.[1][2]

  • Body: Buttoned lab coat (cotton/poly blend) is the minimum.[1][2] For scale-up (>10g), wear a disposable Tyvek® apron to prevent fabric saturation.[1][2]

Part 4: Operational Workflow & Visualization[1][2]

PPE Selection Logic

This decision tree ensures you select the correct barrier based on your specific task.[1][2]

PPE_Logic Start Task Identification Solid Handling Solid Powder (Weighing/Transfer) Start->Solid Solution Handling Solutions (Synthesis/Extraction) Start->Solution Hood Is Fume Hood Available? Solid->Hood SolventCheck Solvent Type? Solution->SolventCheck StandardPPE Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Hood->StandardPPE Yes RespReq ADD: N95/P100 Respirator Hood->RespReq No Aggressive Penetrating (DCM, THF, DMF) SolventCheck->Aggressive Benign Standard (Ethanol, Water) SolventCheck->Benign Laminate REQUIRED: Laminate/Barrier Gloves (Silver Shield) Aggressive->Laminate Benign->StandardPPE

Caption: Decision matrix for selecting glove material and respiratory protection based on physical state and solvent carrier.[1][2]

Step-by-Step Handling Protocol
  • Preparation:

    • Clear fume hood of incompatible chemicals (strong oxidizers/bases).[1][2]

    • Place a disposable absorbent pad (benchkote) on the work surface to capture powder spills.[1][2]

    • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent "jumping" during weighing.[1][2]

  • Weighing:

    • Tare the receiving vessel (with lid) before opening the chemical container.[1][2]

    • Open container only inside the hood.

    • Transfer solid using a disposable spatula.[1][2]

    • Critical: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent grinding friction (nitro compounds can be shock-sensitive if impure or dry).[1][2]

  • Reaction Setup:

    • Add solvent slowly.[1][2]

    • If using as an intermediate for triazole synthesis (common application), ensure temperature monitoring is active before adding reagents.[1][2]

  • Decontamination:

    • Wipe all tools (spatulas, balance) with an ethanol-dampened wipe.[1][2]

    • Dispose of wipes in solid hazardous waste, not trash.[1][2]

Part 5: Disposal & Emergency Protocols

Waste Management[1][2][3]
  • Solid Waste: Dispose of contaminated PPE, spatulas, and weighing boats in a container labeled "Hazardous Waste - Solid - Toxic Organic." [1][2]

  • Liquid Waste: Collect mother liquors in "Organic Waste - Halogenated" (if DCM used) or "Non-Halogenated" streams.[1][2]

  • Quenching: If reaction residues are reactive, quench with dilute aqueous ammonium chloride or water before disposal.[1][2]

Emergency Response[1][2]
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) to clean skin; this increases absorption.[1][2]

  • Eye Contact: Flush at eyewash station for 15 minutes.[1][2] Hold eyelids open. Seek medical attention immediately.

  • Spill Cleanup:

    • Evacuate immediate area if dust is airborne.[1][2]

    • Don full PPE (including N95).[1][2]

    • Cover spill with wet absorbent pads (to prevent dust generation) or use a HEPA vacuum.[1][2]

    • Clean surface with soap and water.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90232, Ethyl 4-ethoxybenzoate (Analog).[1][2] Retrieved from [1][2]

  • BenchChem (2025). Ethyl 4-Ethoxy-3-nitrobenzoate (CAS 937625-32-6) Product & Safety Information.[1][2] Retrieved from [1][2]

  • Thermo Fisher Scientific. Ethyl 4-nitrobenzoate Safety Data Sheet (Analog). Retrieved from [1][2]

  • BLD Pharm. Ethyl 4-ethoxy-3-nitrobenzoate MSDS/SDS. Retrieved from [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.